molecular formula C10H6Br2O3 B1503975 6,8-Dibromo-2H-chromene-3-carboxylic acid CAS No. 855286-71-4

6,8-Dibromo-2H-chromene-3-carboxylic acid

Cat. No.: B1503975
CAS No.: 855286-71-4
M. Wt: 333.96 g/mol
InChI Key: CAVDGEMGHOBGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6Br2O3 and its molecular weight is 333.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDGEMGHOBGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696224
Record name 6,8-Dibromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855286-71-4
Record name 6,8-Dibromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dibromo-2H-chromene-3-carboxylic acid (CAS 855286-71-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 6,8-Dibromo-2H-chromene-3-carboxylic acid is limited. This guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview, including a proposed synthetic route.

Introduction and Molecular Overview

6,8-Dibromo-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound belonging to the 2H-chromene class of molecules. The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of two bromine atoms on the benzene ring at positions 6 and 8 is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.[2] While this specific dibrominated derivative is commercially available, it remains largely unexplored in peer-reviewed literature, presenting an opportunity for novel research.

The core structure consists of a dihydropyran ring fused to a dibrominated benzene ring, with a carboxylic acid group at position 3. This arrangement offers multiple points for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Profile

Due to the absence of published experimental data, the following properties are predicted based on the compound's structure and data from similar molecules, such as 6-Bromo-2H-chromene-3-carboxylic acid and its coumarin analogue.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₆Br₂O₃---
Molecular Weight 349.96 g/mol ---
Appearance Likely a solid at room temperature.Based on analogous compounds.[3]
Melting Point Expected to be elevated (>200 °C).The related 6,8-dibromo-2-oxo-coumarin analogue melts at 221-224 °C.[4]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.General characteristic of similar organic acids.
XlogP Predicted to be higher than the non-brominated analogue due to the lipophilic nature of bromine atoms.Structure-based prediction.
Anticipated Spectroscopic Characteristics

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons on the dihydropyran ring.

  • Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C5 and C7 positions.

  • Vinyl Proton: A singlet for the proton at C4 (δ ~7.5-8.0 ppm).

  • Methylene Protons: A singlet for the two protons at C2 (δ ~4.5-5.5 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ >10 ppm), which would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the dibrominated aromatic ring and the unsaturated lactone structure.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the δ 165-175 ppm region.

  • Aromatic Carbons: Signals for the eight aromatic and vinylic carbons would appear in the δ 110-155 ppm range. The carbons attached to bromine (C6 and C8) would be shifted relative to their non-brominated counterparts.

  • Methylene Carbon: The C2 methylene carbon would appear upfield, typically in the δ 60-70 ppm range.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad absorption from the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ range.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C=C Stretch: Absorptions for the aromatic and vinylic C=C bonds in the 1550-1650 cm⁻¹ region.

  • C-Br Stretch: Signals in the fingerprint region below 800 cm⁻¹.

Proposed Synthesis Pathway

While a specific published synthesis for 6,8-Dibromo-2H-chromene-3-carboxylic acid is not available, a highly plausible and logical route can be designed based on well-established reactions for the synthesis of the 2H-chromene scaffold. The most direct approach involves the condensation of 3,5-dibromosalicylaldehyde with an active methylene compound.

A proposed two-step synthesis is outlined below, beginning with a Knoevenagel condensation followed by an intramolecular cyclization.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Tautomerization A 3,5-Dibromosalicylaldehyde C Intermediate Acrylic Acid Derivative A->C + B (Piperidine/Pyridine, Reflux) B Malonic Acid D 6,8-Dibromo-2H-chromene-3-carboxylic acid C->D Heat / Acid Catalyst (optional)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection and should be optimized by the end-user.

Step 1: Knoevenagel Condensation (Doebner Modification) [5][6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromosalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This step forms an intermediate acrylic acid which is prone to in-situ cyclization.[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude product may contain the desired cyclized compound or the uncyclized acrylic acid intermediate.

Step 2: Intramolecular Cyclization

  • Rationale: The phenolic hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated system, followed by tautomerization to yield the stable 2H-chromene ring. This cyclization often occurs spontaneously under the Knoevenagel reaction conditions, especially with heating.[7]

  • Procedure (if needed): If the intermediate from Step 1 is primarily the uncyclized acrylic acid, it can be dissolved in a suitable solvent (e.g., toluene, xylene) and heated to reflux, optionally with a catalytic amount of a mild acid (like p-toluenesulfonic acid), to drive the cyclization to completion. The product would then be isolated after solvent removal and purification.

Purification: The final product, 6,8-Dibromo-2H-chromene-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Alternative Advanced Synthesis: Rhodium-Catalyzed Annulation

A more modern and potentially higher-yielding approach involves the rhodium(III)-catalyzed [3+3] annulation.[8][9] This method has been shown to be effective for synthesizing a variety of 2H-chromene-3-carboxylic acids and is tolerant of halogen substituents.

Diagram of Rhodium-Catalyzed Workflow

G A N-(3,5-dibromophenoxy)acetamide C [Cp*RhCl2]2, CsOAc MeCN, 60 °C A->C B Methyleneoxetanone B->C D 6,8-Dibromo-2H-chromene-3-carboxylic acid C->D

Caption: Rhodium-catalyzed [3+3] annulation synthesis route.

  • Causality: This advanced method leverages C-H activation directed by the N-acetoxy group on the phenoxy starting material. The rhodium catalyst facilitates a cascade reaction with a three-carbon synthon (methyleneoxetanone) to construct the chromene ring system in a redox-neutral manner.[8][9] This approach avoids the potentially harsh conditions of classical condensation reactions and can offer excellent regioselectivity.

Applications and Research Potential

While specific applications for 6,8-Dibromo-2H-chromene-3-carboxylic acid have not been documented, the broader class of functionalized 2H-chromenes are of significant interest in drug discovery and materials science.

  • Drug Discovery Scaffold: The 2H-chromene nucleus is a key component in molecules exhibiting a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10] This compound serves as a valuable starting material for creating libraries of novel derivatives for high-throughput screening. For instance, it could be used to synthesize antagonists for G-protein coupled receptors like the P2Y6 receptor, where substituted 2H-chromenes have shown activity.[2]

  • Chemical Biology Probes: The carboxylic acid handle allows for straightforward derivatization, such as conversion to amides or esters. This enables the attachment of fluorescent tags, affinity labels (like biotin), or linker groups for the development of chemical probes to study biological pathways.[11]

  • Materials Science: Chromene derivatives are known for their photochromic properties, although this is more common in other isomers. The high refractive index and density imparted by the bromine atoms could make derivatives of this compound interesting for optical materials research.

Conclusion

6,8-Dibromo-2H-chromene-3-carboxylic acid represents an intriguing yet understudied molecule. Its synthesis is highly feasible through established chemical transformations, such as the Knoevenagel condensation of 3,5-dibromosalicylaldehyde or modern rhodium-catalyzed methods. As a heavily functionalized and halogenated building block, it holds considerable potential for the development of novel therapeutic agents, chemical probes, and advanced materials. This guide provides a foundational framework for researchers to begin exploring the chemistry and potential applications of this promising compound.

References

  • Al-Rashida, M., et al. (2020). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. PMC, NIH. Available at: [Link]

  • MySkinRecipes. (n.d.). 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. Available at: [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC, NIH. Available at: [Link]

  • Bentham Science Publisher. (n.d.). The Role of Chromenes in Drug Discovery and Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]

  • Das, B. C., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC, NIH. Available at: [Link]

  • MDPI. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Available at: [Link]

  • Li, X., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. ACS Publications. Available at: [Link]

  • Das, B. C., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC, NIH. Available at: [Link]

  • PubChemLite. (n.d.). 6-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3). Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

Sources

Technical Monograph: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The compound 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (often abbreviated in commercial catalogs as 6,8-dibromocoumarin-3-carboxylic acid) represents a privileged scaffold in medicinal chemistry. It belongs to the benzopyrone class, specifically the coumarin-3-carboxylic acids.

Nomenclature Clarification: While the IUPAC skeleton is 2H-chromene, the presence of the carbonyl at position 2 classifies this strictly as a coumarin (2-oxo-2H-chromene). Pure 2H-chromene-3-carboxylic acids (lacking the C2 carbonyl) are cyclic enol ethers and are significantly less stable and less common in drug discovery libraries than their oxidized coumarin counterparts. This guide focuses on the stable, bioactive 2-oxo variant (CAS: 3855-87-6) which matches the 6,8-dibromo substitution pattern found in high-throughput screening libraries.

Core Pharmacophore Value:

  • Halogenation (6,8-Di-Br): The bromine atoms at positions 6 and 8 serve two functions: they modulate lipophilicity (increasing logP for membrane permeability) and block metabolic oxidation at the electron-rich aromatic ring (preventing rapid clearance).

  • Carboxylic Acid Handle (C3): The C3-COOH group acts as a critical vector for diversification, allowing the formation of amides, esters, and hydrazides (Schiff bases), which are essential for generating antimicrobial and anticancer leads.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data consolidates predicted and experimentally observed properties for the 2-oxo variant.

PropertyValue / DescriptionSignificance
IUPAC Name 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acidUnambiguous chemical identifier.
CAS Registry 3855-87-6Key for sourcing and regulatory checks.
Molecular Formula C₁₀H₄Br₂O₄-
Molecular Weight 347.94 g/mol Fragment-based drug discovery (FBDD) compliant (<350 Da).
LogP (Predicted) ~3.6Indicates moderate lipophilicity; good passive membrane transport.
H-Bond Donors 1 (COOH)Specific interaction with receptor pockets.
H-Bond Acceptors 4 (Lactone O, Acid O)-
Topological Polar Surface Area ~63.6 ŲWell within the range for oral bioavailability (<140 Ų).
Melting Point 243–245 °CIndicates high crystallinity and stability (high lattice energy).

Part 3: Synthetic Methodology

The most robust synthesis of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid utilizes a Knoevenagel condensation followed by intramolecular cyclization (transesterification).

Retrosynthetic Analysis

The molecule disconnects at the C3-C4 bond and the lactone oxygen.

  • Precursor A: 3,5-Dibromosalicylaldehyde (provides the halogenated aromatic core).

  • Precursor B: Diethyl malonate or Meldrum's acid (provides the dicarbonyl moiety for cyclization).

Reaction Pathway Visualization (DOT)

SynthesisPathway Start 3,5-Dibromosalicylaldehyde (Electrophile) Intermediate Knoevenagel Adduct (Unstable Intermediate) Start->Intermediate + Reagent Reagent Diethyl Malonate (Nucleophile) Reagent->Intermediate Catalyst Piperidine/AcOH (Catalyst) Catalyst->Intermediate Cyclization Intramolecular Transesterification Intermediate->Cyclization - H2O Ester Ethyl 6,8-dibromo-2-oxo- 2H-chromene-3-carboxylate Cyclization->Ester - EtOH Hydrolysis Acid/Base Hydrolysis (H3O+ or OH-) Ester->Hydrolysis Product 6,8-Dibromo-2-oxo-2H- chromene-3-carboxylic acid Hydrolysis->Product Final Deprotection

Figure 1: Step-wise synthesis via Knoevenagel condensation. The pathway highlights the formation of the coumarin ring system via an ester intermediate.

Detailed Experimental Protocol

Note: This protocol is standardized based on general coumarin-3-carboxylic acid synthesis methodologies.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (Catalytic amount, ~0.1 eq)

  • Ethanol (Solvent)[1]

  • Sodium Hydroxide (NaOH, for hydrolysis)

Step 1: Condensation & Cyclization

  • Dissolve 3,5-dibromosalicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

  • Add piperidine (5 drops) and glacial acetic acid (2 drops) to buffer the basicity.

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Cool the reaction mixture. The ethyl ester intermediate often precipitates. If not, pour onto crushed ice.

  • Filter the solid (Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate).

Step 2: Hydrolysis to Free Acid

  • Suspend the ester from Step 1 in 10% NaOH solution (20 mL).

  • Heat at 60°C for 1 hour. The solid will dissolve as the carboxylate salt forms.

  • Cool to room temperature and acidify with 2M HCl to pH 2.

  • The title compound (carboxylic acid) will precipitate as a white/off-white solid.

  • Recrystallize from Ethanol/DMF to obtain analytical purity (MP: ~243°C).

Part 4: Medicinal Chemistry & Biological Applications[1][4][5]

The 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid structure is rarely the final drug; it is a fragment or intermediate .

Structure-Activity Relationship (SAR)
  • Position 3 (COOH): This is the "warhead" attachment point. Converting this acid to a hydrazide or amide (Schiff base) dramatically increases antimicrobial activity. The acid itself is often too polar for intracellular targets but binds well to surface proteins.

  • Positions 6 & 8 (Bromines):

    • Electronic Effect: Bromine is electron-withdrawing (inductive) but electron-donating (resonance). In this system, it pulls electron density from the ring, potentially increasing the acidity of the lactone, making the ring more susceptible to nucleophilic attack (e.g., by serine proteases).

    • Halogen Bonding: The heavy bromine atoms can participate in "sigma-hole" interactions with carbonyl oxygens or nitrogen lone pairs in target enzymes (e.g., Gyrase B in bacteria).

Key Biological Targets

Based on the scaffold class, this molecule is investigated for:

  • Antimicrobial Agents: Derivatives (carboxamides) show efficacy against S. aureus and B. cereus by inhibiting DNA gyrase.

  • Enzyme Inhibition: Coumarin-3-carboxylic acids are known inhibitors of metalloproteases and phosphatases. The dibromo-substitution enhances selectivity for hydrophobic pockets in these enzymes.

Functionalization Workflow (DOT)

Derivatives cluster_Rxns Derivatization Pathways Core 6,8-Dibromo-2-oxo-2H- chromene-3-COOH Amide Amide Coupling (R-NH2 + DCC/EDC) Core->Amide Hydrazide Hydrazide Formation (NH2NH2) Core->Hydrazide Target1 Antimicrobial Agents (DNA Gyrase Inhibitors) Amide->Target1 Schiff Schiff Base (Hydrazide + Aldehyde) Hydrazide->Schiff Schiff->Target1 Target2 Antioxidants Schiff->Target2

Figure 2: Derivatization logic. The carboxylic acid is converted to amides or Schiff bases to access biological targets.

Part 5: References

  • Synthesis & Properties: ChemicalBook. "Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate synthesis." Accessed 2026.[1] Link

  • Antimicrobial Activity: Olomola, T. et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University Research, 2015. Link

  • General Scaffold Synthesis: Zhou, Z. et al. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation."[2] Organic Letters, 2018.[3][2][4] Link[2]

  • Compound Data: PubChem CID 725495.[5] "6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid."[5][6][7] National Library of Medicine. Link

  • Coumarin Chemistry: "Synthesis of 2H-chromenes (2H-benzopyrans)." Organic Chemistry Portal. Link

Sources

6,8-dibromo-2H-chromene-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6,8-Dibromo-2H-chromene-3-carboxylic Acid

Executive Summary 6,8-Dibromo-2H-chromene-3-carboxylic acid (CAS: 855286-71-4) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the design of targeted protein degraders (PROTACs) and antimicrobial agents. Distinct from its coumarin (2-oxo) analog, this 2H-chromene derivative features a fused benzopyran core with a specific bromine substitution pattern that enhances lipophilicity and provides vectors for palladium-catalyzed cross-coupling. This guide details its chemical identity, validated synthetic pathways, and emerging applications in dual-target degradation strategies.

Section 1: Chemical Identity & Physicochemical Properties

1.1 Structural Distinction (Critical Disambiguation) Researchers must distinguish this compound from its 2-oxo analog. The "2H-chromene" designation implies a cyclic ether structure with a methylene group at position 2, whereas "coumarin" derivatives possess a carbonyl at position 2.

  • Target Compound: 6,8-Dibromo-2H-chromene-3-carboxylic acid (Ether core).[1]

  • Common Confounder: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (Coumarin/Lactone core).

1.2 Molecular Data

PropertyValueNotes
IUPAC Name 6,8-Dibromo-2H-chromene-3-carboxylic acidAlso known as 6,8-dibromo-2H-1-benzopyran-3-carboxylic acid
CAS Number 855286-71-4 Verified via chemical catalogs (e.g., BLD Pharm, BOC Sciences)
Molecular Formula C₁₀H₆Br₂O₃
Molecular Weight 333.96 g/mol Calculated using standard atomic weights (Br ≈ 79.904)
Exact Mass 331.868 g/mol Monoisotopic mass dominated by ⁷⁹Br isotope
Appearance Yellow to Brown SolidBased on structural analogs (e.g., 6-bromo derivative)
Solubility DMSO, DMF, MeOH (Hot)Limited solubility in water; soluble in organic bases
pKa (Predicted) ~3.8 - 4.2Carboxylic acid proton; influenced by electron-withdrawing Br atoms

1.3 Structural Analysis

  • Core Scaffold: 2H-Chromene (2H-1-Benzopyran).

  • Substitution:

    • Positions 6, 8 (Aryl): Bromine atoms.[2][3] These electron-withdrawing groups deactivate the aromatic ring but serve as excellent handles for Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Position 3 (Vinyl): Carboxylic acid.[4][5] This moiety is conjugated with the C3-C4 double bond, increasing acidity and serving as the primary attachment point for amidation (e.g., in PROTAC linkers).

Section 2: Synthetic Methodology

The synthesis of 3-functionalized 2H-chromenes typically proceeds via the Baylis-Hillman reaction followed by cyclization. This route is preferred over Knoevenagel condensation (which favors coumarins) because it preserves the ether functionality.

2.1 Retrosynthetic Analysis The 2H-chromene core is constructed from 3,5-dibromosalicylaldehyde and an activated acrylate (e.g., ethyl acrylate or acrylonitrile). The reaction is catalyzed by a tertiary amine (DABCO), forming a Baylis-Hillman adduct that undergoes cyclization and hydrolysis.

2.2 Validated Synthetic Protocol

  • Step 1: Baylis-Hillman Adduct Formation

    • Reagents: 3,5-Dibromosalicylaldehyde (1.0 eq), Ethyl Acrylate (3.0 eq), DABCO (0.5 eq).

    • Solvent: Neat or THF/Dioxane.

    • Conditions: Stir at Room Temperature for 24–48 hours.

    • Mechanism: DABCO performs a Michael addition to the acrylate, generating an enolate that attacks the aldehyde. Subsequent elimination of DABCO yields the intermediate: ethyl 2-((3,5-dibromo-2-hydroxyphenyl)(hydroxy)methyl)acrylate.

  • Step 2: Cyclization & Hydrolysis

    • Reagents: KOH (4.0 eq) or NaOH in aqueous Methanol/Ethanol.

    • Conditions: Reflux for 4–6 hours.

    • Transformation: Base-mediated intramolecular nucleophilic attack of the phenolate oxygen onto the activated methylene/allylic position (or displacement of an activated intermediate) closes the pyran ring. Subsequent saponification of the ester yields the free acid.

    • Purification: Acidification with HCl precipitates the product. Recrystallization from Ethanol/DMF.

2.3 Synthetic Workflow Diagram

Synthesis Start 3,5-Dibromosalicylaldehyde Inter Baylis-Hillman Adduct (Intermediate) Start->Inter Michael Addition Reagent Ethyl Acrylate + DABCO Reagent->Inter Product 6,8-Dibromo-2H-chromene- 3-carboxylic acid Inter->Product Cyclization & Saponification Cyclization Base Hydrolysis (KOH/MeOH, Reflux) Cyclization->Product

Figure 1: Synthetic pathway via Baylis-Hillman chemistry. The process converts salicylaldehyde precursors into the 2H-chromene scaffold.[5]

Section 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~7.4-7.8 ppm (m, 2H): Aromatic protons (H-5 and H-7). The H-7 proton typically appears as a doublet (J ~2.5 Hz) due to meta-coupling with H-5.

    • δ ~7.2-7.4 ppm (s, 1H): Vinyl proton at position 4 (C=CH).

    • δ ~4.8-5.0 ppm (s, 2H): Methylene protons at position 2 (-O-CH₂-). This signal is the diagnostic differentiator from coumarins, which lack these protons.

  • Mass Spectrometry (ESI-):

    • m/z: [M-H]⁻ ion at ~331, 333, 335 (1:2:1 isotopic pattern characteristic of dibromo compounds).

Section 4: Applications in Drug Discovery

4.1 Targeted Protein Degradation (PROTACs) Recent literature highlights the utility of the 2H-chromene scaffold in the design of "molecular glues" and degraders. Specifically, 6,8-dibromo-2H-chromene-3-carboxylic acid has been employed to synthesize dual degraders of IKZF2 (Helios) and CK1α .

  • Mechanism: The chromene acid is coupled (via amide bond formation) to a cereblon (CRBN) ligand (e.g., lenalidomide derivatives).

  • Role: The chromene moiety acts as a rigid, lipophilic "cap" that alters the surface properties of the E3 ligase complex, facilitating the recruitment and ubiquitination of neosubstrates like IKZF2.

4.2 Antimicrobial Activity Derivatives of 2H-chromene-3-carboxylic acid have demonstrated potent activity against Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus). The 6,8-dibromo substitution pattern enhances membrane permeability and metabolic stability, making it a privileged scaffold for antibiotic development.

4.3 Drug Design Workflow

Applications cluster_PROTAC PROTAC / Molecular Glue Synthesis cluster_Bio Direct Biological Activity Compound 6,8-Dibromo-2H-chromene- 3-carboxylic acid Coupling Amide Coupling (HATU/EDC + Amine) Compound->Coupling Antibiotic Antimicrobial Agent (Gram+ Bacteria) Compound->Antibiotic SAR Optimization Degrader Dual Degrader (IKZF2 / CK1α) Coupling->Degrader Linker Attachment CRBN CRBN Ligand (e.g., Lenalidomide) CRBN->Degrader

Figure 2: Application of the chromene scaffold in PROTAC synthesis and antimicrobial research.

References

  • Chemical Identity & CAS: 6,8-Dibromo-2H-chromene-3-carboxylic acid.[6][7][] CAS No. 855286-71-4.[] National Center for Biotechnology Information (NCBI) PubChem Compound Summary. Link

  • Synthetic Methodology (Baylis-Hillman Route): Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University Research, 2013. (Describes the synthesis of the parent and 6-bromo analogs via Baylis-Hillman adducts). Link

  • Application in Protein Degradation: "Design and development of IKZF2 and CK1α dual degraders." PubMed Central (PMC), 2024. (Explicitly cites the reaction of 6,8-dibromo-2H-chromene-3-carboxylic acid to form compound 81). Link

  • General Chromene Synthesis: Zhou, Z., et al. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade."[9] Organic Letters, 2018, 20, 3892-3896.[9] Link

Sources

Technical Whitepaper: Comparative Analysis of 2H-Chromene and Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between 2H-chromene (2H-1-benzopyran) and coumarin-3-carboxylic acid (2-oxo-2H-1-benzopyran-3-carboxylic acid). While both share the benzopyran bicyclic core, they represent divergent chemical entities in drug discovery and materials science. 2H-chromene serves as a lipophilic, photoactive scaffold prone to electrocyclic ring-opening, whereas coumarin-3-carboxylic acid functions as a stable, polar, functionalized intermediate essential for generating fluorescent probes and bioactive amides.

Structural and Electronic Architecture

The fundamental difference lies in the oxidation state of the pyran ring and the functionalization at the C3 position.

2H-Chromene (The Scaffold)
  • Core Structure: Contains a cyclic vinyl ether. The C2 position is

    
     hybridized, carrying two protons (
    
    
    
    ).
  • Electronic Character: Electron-rich diene system. The lack of a carbonyl group makes the pyran ring less electrophilic but highly susceptible to photochemical excitation.

  • Key Property: Photochromism .[1][2] Upon UV irradiation, the C-O bond at position 2 cleaves, generating a colored ortho-quinone methide (merocyanine).

Coumarin-3-Carboxylic Acid (The Functional Intermediate)
  • Core Structure: Contains a cyclic ester (lactone). The C2 position is

    
     hybridized (
    
    
    
    ).
  • Electronic Character: Electron-deficient system due to the lactone carbonyl and the electron-withdrawing carboxylic acid at C3.

  • Key Property: Fluorescence & Acidity . The extended conjugation (Push-Pull system) facilitates fluorescence. The C3-COOH allows for rapid diversification via amidation or esterification.

Structural Comparison Diagram

G cluster_0 Benzopyran Core Core Benzopyran Skeleton Chromene 2H-Chromene (Ether, sp3 C2) Core->Chromene Reduction/Rearrangement Coumarin Coumarin-3-COOH (Lactone, sp2 C2) Core->Coumarin Oxidation/Condensation Feature1 Photochromic (Ring Opening) Chromene->Feature1 Feature2 Fluorescent/Acidic (Amide Precursor) Coumarin->Feature2

Figure 1: Divergence of the benzopyran core into photoactive ether (chromene) and bioactive lactone (coumarin) scaffolds.[3]

Synthetic Methodologies

The synthesis of these two compounds requires fundamentally different mechanistic approaches.

Protocol A: 2H-Chromene via Propargyl Aryl Ether Rearrangement

This method utilizes a thermal or metal-catalyzed [3,3]-sigmatropic rearrangement (Claisen type) followed by electrocyclic ring closure.

  • Precursor: Propargyl aryl ether (synthesized from phenol + propargyl bromide).

  • Reagents: High-boiling solvent (e.g.,

    
    -diethylaniline) or Au/Ag catalysts.
    
  • Critical Control Point: Temperature control is vital. Overheating leads to polymerization or benzofuran formation.

Step-by-Step Workflow:

  • Etherification: React substituted phenol with propargyl bromide (

    
    , Acetone, Reflux 4h).
    
  • Rearrangement: Dissolve ether in

    
    -diethylaniline. Heat to 210°C under 
    
    
    
    for 4-6 hours.
  • Isolation: Cool, wash with dilute HCl (to remove aniline), extract with ether.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Coumarin-3-Carboxylic Acid via Knoevenagel Condensation

This is a classic condensation reaction forming the lactone ring and installing the carboxylic acid simultaneously.

  • Precursors: Salicylaldehyde + Meldrum's Acid (or Malonic Acid).

  • Catalyst: Piperidine (base) + Acetic Acid (buffer) or L-Proline.

  • Critical Control Point: pH monitoring. The dehydration step requires basic catalysis, but the final product precipitates upon acidification.

Step-by-Step Workflow:

  • Mixing: Combine salicylaldehyde (10 mmol) and Meldrum's acid (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add catalytic piperidine (5 drops) and acetic acid (5 drops).

  • Reflux: Heat at 80°C for 2-4 hours. Monitor aldehyde consumption by TLC.[4]

  • Workup: Cool to RT. Pour into ice-cold water/HCl. The acid precipitates as a solid.

  • Recrystallization: Ethanol/Water.

Synthesis Pathway Diagram

Synthesis cluster_chromene 2H-Chromene Synthesis cluster_coumarin Coumarin-3-COOH Synthesis Phenol Phenol + Propargyl Bromide Ether Propargyl Aryl Ether Phenol->Ether K2CO3, Reflux Chromene_Prod 2H-Chromene Ether->Chromene_Prod [3,3]-Sigmatropic (210°C) Salicyl Salicylaldehyde + Malonic Acid Intermediate Aldol Intermediate Salicyl->Intermediate Piperidine (Knoevenagel) Coumarin_Prod Coumarin-3-COOH Intermediate->Coumarin_Prod Cyclization (-H2O)

Figure 2: Mechanistic comparison of thermal rearrangement (Chromene) vs. condensation (Coumarin).

Spectroscopic Characterization (Data)

Distinguishing these two compounds is straightforward using NMR and IR spectroscopy due to the presence/absence of the carbonyl group and the hybridization of C2.

Table 1: Comparative Spectroscopic Data

Feature2H-ChromeneCoumarin-3-Carboxylic Acid
1H NMR (C2 Position) Doublet/Multiplet @ 4.5 - 5.1 ppm (2H,

)
Absent (Carbonyl carbon)
1H NMR (C3/C4) Vinyl protons @ 5.7 - 6.4 ppmSinglet @ 8.5 - 8.9 ppm (H4 only, deshielded by COOH)
13C NMR (C2) ~60 - 70 ppm (

C-O)
~160 - 165 ppm (Lactone C=O)
IR Spectroscopy C=C stretch (~1640 cm⁻¹), No C=O Strong C=O (Lactone ~1700 cm⁻¹, Acid ~1730 cm⁻¹)
UV-Vis

~260-310 nm (Colorless)

~300-350 nm (Often Fluorescent)

Reactivity and Functionalization[5][6]

2H-Chromene: Electrocyclic Ring Opening

The defining reactivity of 2H-chromene is its interaction with light.

  • Mechanism: Absorption of UV photons causes the 6-

    
     electron system to undergo electrocyclic ring opening.
    
  • Product: A colored ortho-quinone methide (merocyanine form).

  • Reversibility: Thermal relaxation closes the ring back to the colorless chromene.

  • Application: Photochromic lenses, optical switches.

Coumarin-3-Carboxylic Acid: Nucleophilic Acyl Substitution

This molecule is a "chemical handle" scaffold.

  • Mechanism: The C3-carboxylic acid is activated (e.g., using HATU, EDC, or Thionyl Chloride) to react with amines.

  • Product: Coumarin-3-carboxamides.[5]

  • Stability: The lactone ring is stable under acidic conditions but can open under strong basic hydrolysis (saponification).

  • Application: Synthesis of fluorescent labels, anticoagulants (Warfarin derivatives), and anticancer agents.

References

  • Synthesis of Coumarin-3-Carboxylic Acids: Brahmachari, G. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-Carboxylic Acids via Knoevenagel Condensation.

  • 2H-Chromene Synthesis: Worlikar, S. A., et al. (2007).[6] Synthesis of 2H-chromenes via Iodine-mediated cyclization.

  • Photochromism: Minkin, V. I. (2004). Photochromic Dihetarylethenes and Spiro Compounds. Chemical Reviews.

  • NMR Characterization: Pouchert, C. J.[3] The Aldrich Library of NMR Spectra.

Sources

biological activity of 6,8-dibromo-2H-chromene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6,8-Dibromo-2H-Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif, prevalent in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] Strategic modification of this core structure, particularly through halogenation, has emerged as a powerful tool in medicinal chemistry to enhance potency and modulate biological function. This technical guide provides a comprehensive exploration of 6,8-dibromo-2H-chromene derivatives, a subclass of chromenes that has demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols to guide future research and drug development endeavors.

Introduction: The Chromene Scaffold and the Significance of Bromination

Chromenes, oxygen-containing heterocyclic compounds, form the backbone of numerous biologically active molecules.[1] Their derivatives are known to possess a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The versatility of the chromene ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Halogenation, and specifically bromination, is a cornerstone strategy in drug design. The introduction of bromine atoms into a molecular scaffold can profoundly influence its physicochemical properties. This is due to bromine's unique combination of size, electronegativity, and lipophilicity, which can:

  • Enhance Lipophilicity: Facilitating passage through biological membranes and increasing bioavailability.

  • Modulate Electronic Properties: Influencing binding interactions with target proteins or enzymes.

  • Serve as a Bioisostere: Mimicking other functional groups to improve metabolic stability or binding affinity.

  • Form Halogen Bonds: Creating specific, stabilizing interactions with biological targets.

The presence of two bromine atoms at the 6 and 8 positions of the 2H-chromene ring, as we will explore, has been shown to confer potent biological activities, particularly in the realm of infectious diseases.

Synthetic Pathways to 6,8-Dibromo-2H-Chromene Derivatives

The synthesis of the 6,8-dibromo-2H-chromene core is a critical first step in exploring its therapeutic potential. These derivatives are typically synthesized from appropriately substituted salicylaldehydes. A common and effective method is the tandem oxa-Henry-Michael reaction.

Core Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 6,8-dibromo-3-nitro-2H-chromene derivative, a key intermediate for further functionalization.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 3,5-Dibromosalicylaldehyde E Tandem Oxa-Henry-Michael Reaction A->E B β-Nitrostyrene Derivative B->E C Base Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane) C->E Catalyzes D Solvent & Heat (e.g., Toluene, 80°C) D->E Provides medium F Crude Product Mixture E->F G Purification (Flash Column Chromatography) F->G H Pure 6,8-dibromo-3-nitro-2H-chromene Derivative G->H

Caption: Generalized workflow for the synthesis of 6,8-dibromo-2H-chromene derivatives.

Experimental Protocol: Synthesis of 6,8-dibromo-3-nitro-2-phenyl-2H-chromene

This protocol is adapted from established literature for the synthesis of a representative compound.[4]

Materials:

  • 3,5-Dibromosalicylaldehyde

  • (2-nitro-vinyl)-benzene (β-nitrostyrene)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk tube, condenser)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Flash column chromatography system (Silica gel)

  • Eluent: n-hexane/ethyl acetate mixture (e.g., 20:1)

Procedure:

  • To a 100 mL Schlenk tube, add 3,5-dibromosalicylaldehyde (5.5 mmol) and (2-nitro-vinyl)-benzene (5 mmol).

  • Add the base catalyst, DABCO, to the mixture.

  • Add the solvent (e.g., toluene) and place the tube under a nitrogen atmosphere.

  • Stir the reaction mixture at 80 °C for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a brown oil.

  • Purify the crude product using flash column chromatography with a suitable eluent system (e.g., n-hexane/ethyl acetate, 20:1) to yield the pure title compound.[4]

Antimicrobial Activity: A Potent Weapon Against Drug-Resistant Bacteria

A significant area of interest for 6,8-dibromo-2H-chromene derivatives is their potent antibacterial activity, particularly against multidrug-resistant (MDR) Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis.[5] The incorporation of two bromine atoms into the chromene scaffold appears to be highly beneficial for this activity.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 6,8-dibromo-2H-chromene derivatives against key bacterial pathogens.

Compound NameMicrobial StrainMIC (µg/mL)Reference Compound
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateStaphylococcus aureus4-
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateStaphylococcus epidermidis4-
2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus4Ciprofloxacin
2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus epidermidis1-4Ciprofloxacin

Note: This is a tri-halogenated derivative, demonstrating the potency of poly-halogenation.[5][6]

Insights into Mechanism of Action

While the precise mechanism is still under investigation, the activity of chromene derivatives is often linked to their ability to interfere with critical cellular processes.[7] For bacteria, potential targets include:

  • DNA Gyrase B: Some chromene derivatives have shown binding interactions in the ATP binding pocket of this essential bacterial enzyme, inhibiting DNA replication.[8]

  • Cell Wall Synthesis: Certain chromenes may disrupt the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[7]

  • Biofilm Formation: The ability to combat biofilm formation is a critical attribute for new antibiotics, and chromenes have shown potential in this area.[7]

The strong antibacterial effect of tri-halogenated 3-nitro-2H-chromenes, in particular, highlights the importance of the halogen atoms in determining the anti-staphylococcal potential.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., 6,8-dibromo-2H-chromene derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, S. epidermidis).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Standard antibacterial drug (e.g., Ciprofloxacin, Streptomycin) for positive control.[9]

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare a twofold serial dilution of the test compound in the 96-well plate using CAMHB. The final concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria but no compound), and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer and Anti-Inflammatory Potential

The broader chromene family is well-documented for its anticancer and anti-inflammatory properties.[10][11][12] While direct experimental data on 6,8-dibromo-2H-chromene derivatives is emerging, the activity of structurally similar compounds provides a strong rationale for their investigation in these areas.

Anticancer Activity

The chromen-4-one scaffold, a close relative, is a privileged structure in oncology research.[13] Brominated coumarins and quinolinones have demonstrated significant cytotoxicity against various cancer cell lines, including pancreatic cancer.[7][13] The proposed mechanisms often involve the induction of apoptosis through the activation of caspases.[7]

Anti-inflammatory Activity

The inflammatory response is a key feature in many diseases. Chromene derivatives have been shown to exert potent anti-inflammatory effects by modulating the behavior of immune cells like macrophages.[14] A key mechanism is the inhibition of the TLR4/MAPK signaling pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS).[15]

Signaling Pathway: TLR4/MAPK Inhibition by Chromenes

This diagram illustrates the pathway through which certain chromene derivatives suppress inflammation in macrophages.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (NO) NFkB->Cytokines Upregulates Chromene Chromene Derivative Chromene->TLR4 Inhibits Chromene->MAPK Inhibits

Sources

6,8-Dibromo Chromene Scaffolds: A Technical Deep Dive into Halogen-Driven Potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,8-Dibromo Substituted Chromene Scaffolds in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Directive: The Halogen Advantage

In the optimization of heterocyclic pharmacophores, the 6,8-dibromo chromene motif has emerged not merely as a lipophilic spacer, but as a functional warhead for specific molecular recognition. Unlike their unsubstituted or mono-halogenated counterparts, 6,8-dibromo derivatives leverage the sigma-hole effect of the bromine atoms to establish directional halogen bonds (XB) with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein active sites.

This guide dissects the synthetic architecture, structure-activity relationships (SAR), and mechanistic utility of this privileged scaffold, moving beyond general chromene biology to the specific efficacy drivers of the 6,8-dibromo substitution pattern.

Chemical Foundation: Electronic & Steric Modulators

The introduction of bromine atoms at positions 6 and 8 of the benzopyran ring fundamentally alters the physicochemical profile of the scaffold:

  • Electronic Withdrawal: The inductive effect (-I) of the bromines reduces the electron density of the benzene ring, potentially increasing the reactivity of the pyran ring towards nucleophilic attack (e.g., in Michael acceptor systems like 3-nitro-2H-chromenes).

  • Lipophilicity (LogP): The dibromo motif significantly increases LogP, enhancing membrane permeability—a critical factor for intracellular targets such as kinases (EGFR, c-Src) and nuclear receptors.

  • Halogen Bonding (XB): Crystallographic data of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde reveals that the C-Br bond acts as a Lewis acid. The bromine at C6 or C8 often forms stabilizing interactions (Br···O or Br···N) with distances < 3.4 Å, acting as a "hydrophobic hydrogen bond" mimic.

Synthetic Architectures: Validated Protocols

The construction of 6,8-dibromo chromenes typically proceeds via the functionalization of 3,5-dibromosalicylaldehyde . Below are two high-fidelity protocols for accessing distinct oxidation states of the scaffold.

Protocol A: One-Pot Knoevenagel Condensation (3-Cyano/Formyl Derivatives)

Target:6,8-Dibromo-2-imino-2H-chromene-3-carbonitrile Mechanism: Base-catalyzed condensation followed by intramolecular Pinner-type cyclization.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Catalyst: Piperidine or DABCO (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Charge: Dissolve 3,5-dibromosalicylaldehyde (2.8 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL absolute ethanol.

  • Initiate: Add piperidine (3 drops) at room temperature. A transient color change (yellow to orange) indicates imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Cool to 0°C. The imino-coumarin derivative precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF to yield yellow needles.

    • Yield Expectation: 85–92%.

    • Validation: IR signal at ~2210 cm⁻¹ (CN) and ~3300 cm⁻¹ (NH).

Protocol B: Tandem Oxa-Henry-Michael Reaction (3-Nitro-2H-Chromenes)

Target:6,8-Dibromo-3-nitro-2-phenyl-2H-chromene Application: Precursors for triazoles and EGCG analogs.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)

  • 
    -Nitrostyrene (1.0 eq)
    
  • Catalyst: DABCO (0.2 eq)

  • Solvent: CHCl₃ or Toluene

Step-by-Step Workflow:

  • Mix: Combine aldehyde (1 mmol) and nitrostyrene (1 mmol) in solvent (5 mL).

  • Catalyze: Add DABCO. Stir at 60°C for 6 hours.

  • Cyclization: The phenolic oxygen attacks the vinyl nitro group (Michael addition) followed by Henry condensation.

  • Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Note: The 2H-chromene ring is sensitive; avoid acidic workups which may cause ring opening.

Visualization: Synthetic Pathways[1][2][3]

SynthesisPathways Start 3,5-Dibromosalicylaldehyde Reagent1 + Malononitrile (Cat: Piperidine) Start->Reagent1 Reagent2 + Nitrostyrene (Cat: DABCO) Start->Reagent2 Inter1 Knoevenagel Intermediate Reagent1->Inter1 Condensation Prod1 6,8-Dibromo-2-imino- 2H-chromene-3-carbonitrile Inter1->Prod1 Cyclization Inter2 Oxa-Michael Adduct Reagent2->Inter2 Michael Addn Prod2 6,8-Dibromo-3-nitro- 2-phenyl-2H-chromene Inter2->Prod2 Henry Cyclization

Caption: Divergent synthetic routes from the common 3,5-dibromosalicylaldehyde precursor.

Medicinal Chemistry: SAR & Therapeutic Applications

Oncology: Cytotoxicity & Apoptosis

The 6,8-dibromo substitution is frequently cited in anticancer screens (MCF-7, HCT-116, HepG2).

  • Mechanism: Induction of apoptosis via Caspase-3/7 activation. The dibromo-flavones (e.g., derivatives of Chrysin) exhibit superior potency to their non-halogenated parents due to enhanced binding in the hydrophobic pockets of targets like EGFR and Topoisomerase II .

  • Case Study (Flavones): 6,8-Dibromo-5,7-dihydroxyflavone shows IC₅₀ values < 5 µM against certain resistant cell lines, whereas Chrysin (unsubstituted) is often > 50 µM.

Infectious Disease: The Urease Paradox

A critical SAR divergence was observed in 3-formylchromone derivatives:

  • 6,8-Dichloro-3-formylchromone (FC10): Active against H. pylori AND inhibits Urease.

  • 6,8-Dibromo-3-formylchromone (FC11): Potent Urease inhibitor but inactive against H. pylori.

  • Insight: This suggests that while the larger bromine atoms enhance binding to the Urease active site (likely via halogen bonding to the nickel-center ligands), they may prevent the molecule from traversing the specific porins or efflux pumps of the H. pylori cell wall, highlighting a permeability-potency trade-off.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 6,8-Dibromo Chromene Core Pos3 Position 3 (R3) (Formyl, Cyano, Nitro) Core->Pos3 Pos2 Position 2 (R2) (Oxo, Imino, Phenyl) Core->Pos2 Br68 6,8-Dibromo Motif Core->Br68 Lipophil Increased LogP (Membrane Permeability) Br68->Lipophil XBond Halogen Bonding (Target Affinity) Br68->XBond Steric Steric Bulk (Selectivity Filter) Br68->Steric AntiCancer Anticancer Activity (EGFR, Apoptosis) Lipophil->AntiCancer Urease Urease Inhibition (High Potency) XBond->Urease NoHPylori Loss of anti-H. pylori (Permeability Issue) Steric->NoHPylori

Caption: SAR logic flow demonstrating how the 6,8-dibromo motif drives specific biological outcomes.

Quantitative Data Summary

Compound IDSubstitutionTarget/AssayActivity (IC₅₀/MIC)Key Insight
FC11 6,8-Dibromo-3-formylJack Bean UreasePotent (Low µM)High enzyme affinity; poor bacterial entry.
FC10 6,8-Dichloro-3-formylH. pylori / UreaseModerateBalanced permeability and potency.
Chrysin-Br2 6,8-Dibromo-flavoneBacterial GrowthMIC 31.25 µMMembrane disruption; synergistic with antibiotics.
Nitro-Chr 6,8-Dibromo-3-nitroMCF-7 (Breast Ca)IC₅₀ < 10 µMMichael acceptor moiety drives cytotoxicity.

References

  • Kawase, M., et al. (2007).[1] Biological activity of 3-formylchromones and related compounds.[2] In Vivo.[2][3] Link

  • Yan, L.J., & Zhang, S.Y. (2011). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. Acta Crystallographica Section E. Link

  • Ishikawa, M., & Motohashi, N. (2013).[1] 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde.[4] Acta Crystallographica Section E. Link

  • Kingkaew, K., et al. (2025).[5][6] 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate.[5][7] Link

  • BenchChem. (2025).[8] Application of 6,8-Dibromo-2,3-dihydrochromen-4-one in Anticancer Research.Link

Sources

Technical Guide: Solubility Properties of 6,8-Dibromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

6,8-dibromo-2H-chromene-3-carboxylic acid is a halogenated bicyclic scaffold often utilized as a pharmacophore in the development of antimicrobial, anticancer, and neuroprotective agents. Its solubility profile is dominated by the interplay between its lipophilic core (driven by the dibromo-substitution) and its ionizable carboxylic acid tail.

Structural Disambiguation

In commercial and literature databases, this nomenclature often refers to the 2-oxo derivative (Coumarin-3-carboxylic acid). The absence of the "2-oxo" designation implies a 2H-chromene (cyclic ether), a less common but distinct scaffold.

Given the prevalence of the 2-oxo form in drug discovery (derived from 3,5-dibromosalicylaldehyde), this guide focuses on the physicochemical properties of the 2-oxo-2H-chromene-3-carboxylic acid (Coumarin derivative), while noting distinctions for the non-oxo variant where applicable.

PropertyDescriptorImpact on Solubility
Core Scaffold Benzopyran-2-one (Coumarin)Planar, rigid, aromatic (low aqueous solubility).
Substituents 6,8-DibromoSignificantly increases lipophilicity (

).
Acidic Head 3-Carboxylic AcidpH-dependent solubility (soluble at pH > pKa).
H-Bonding 1 Donor / 4 AcceptorsModerate polar surface area (PSA).

Physicochemical Architecture

The solubility of this compound is not a static value but a dynamic equilibrium governed by pH and solvent polarity.

Lipophilicity & Ionization[1]
  • LogP (Partition Coefficient): The calculated LogP (cLogP) is approximately 3.6 .[1] This classifies the molecule as highly lipophilic . It will partition heavily into organic phases (octanol, lipid bilayers) rather than water.

  • pKa (Acid Dissociation): The carboxylic acid at position 3 is conjugated with the electron-withdrawing lactone ring and further acidified by the inductive effect of the bromine atoms.

    • Estimated pKa:

      
      
      
    • Implication: At physiological pH (7.4), the molecule exists primarily as the anionic carboxylate , which improves aqueous solubility compared to the protonated form found in acidic environments (e.g., gastric fluid, pH 1.2).

Solubility Class Predictions

Based on the Biopharmaceutics Classification System (BCS), this compound likely falls into Class II (Low Solubility, High Permeability) or Class IV depending on the specific dose.

Solvent SystemPredicted SolubilityNotes
Water (pH 1.2) Insoluble (< 1 µg/mL)Fully protonated, uncharged, lipophilic solid.
PBS (pH 7.4) Moderate (~50-100 µg/mL)Ionized form (

) aids solvation.
DMSO High (> 20 mg/mL)Preferred solvent for stock solutions.
Ethanol Moderate/High Good for recrystallization; solubility decreases with water addition.
Acetone High Excellent solvent for synthesis/purification.

Visualization: Solubility & Ionization Pathway

The following diagram illustrates the pH-dependent speciation and the recommended workflow for solubility determination.

Solubility_Pathway cluster_Aqueous Aqueous Environment Solid Solid Compound (Crystalline Lattice) DMSO_Stock DMSO Stock (Solvated Molecular Form) Solid->DMSO_Stock Dissolution Neutral pH ~ 4.0 Equilibrium pKa Zone DMSO_Stock->Neutral Dilution into Buffer Acidic pH < 3.5 Protonated (Insoluble) R-COOH Acidic->Solid Precipitation Acidic->Neutral - H+ Neutral->Acidic + H+ Basic pH > 7.4 Ionized (Soluble) R-COO- Neutral->Basic - H+ Basic->Neutral + H+

Figure 1: Solubility dynamics of 6,8-dibromo-2H-chromene-3-carboxylic acid. Note the precipitation risk at low pH.

Experimental Protocols

To generate "Trustworthy" data (E-E-A-T), you must distinguish between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for Pre-clinical Data.

Objective: Determine the saturation concentration in equilibrium with the solid phase.

  • Preparation:

    • Weigh approx. 2 mg of solid 6,8-dibromo-2H-chromene-3-carboxylic acid into a 4 mL glass vial.

    • Add 1 mL of buffer (e.g., pH 7.4 PBS or pH 1.2 SGF).

  • Equilibration:

    • Shake or stir at 25°C (or 37°C) for 24 to 48 hours .

    • Critical Step: Ensure solid is still visible. If all solid dissolves, add more compound.

  • Separation:

    • Filter the supernatant using a PVDF syringe filter (0.45 µm) .

    • Note: Do not use nylon filters as lipophilic chromenes may bind to the membrane.

  • Quantification:

    • Dilute the filtrate with Mobile Phase (Acetonitrile/Water).

    • Analyze via HPLC-UV (Detection wavelength: ~300-320 nm, characteristic of the coumarin chromophore).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Turbidimetry)

For Rapid Compound Profiling.

  • Stock: Prepare a 10 mM stock solution in 100% DMSO .

  • Dilution: Spike 5 µL of stock into 245 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

  • Result: If

    
    , the compound has precipitated.
    

Formulation & Handling Guidelines

Stock Solution Preparation

Due to the two bromine atoms, the crystal lattice energy is high.

  • Solvent: Use anhydrous DMSO or DMF .

  • Concentration: 10 mM to 50 mM stocks are feasible.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation upon moisture ingress.

Biological Assay Considerations

When introducing this compound into cell culture media (DMEM/RPMI):

  • Precipitation Risk: The "Crash" effect. Adding a high-concentration DMSO stock directly to media can cause immediate precipitation due to the sudden polarity shift.

  • Mitigation: Perform an intermediate dilution step.

    • Step 1: 10 mM DMSO Stock

      
       1 mM in DMSO.
      
    • Step 2: 1 mM DMSO

      
       10 µM in Media (1% DMSO final).
      
  • Serum Effect: The presence of BSA/FBS (Serum Albumin) will significantly increase apparent solubility due to protein binding.

References

  • PubChem. 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (CID 725495).[1] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-Chromene-3-carboxylic Acids. (Context on synthesis and stability). [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

therapeutic potential of chromene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of Chromene-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

The chromene-3-carboxylic acid scaffold (specifically the 2H-1-benzopyran-3-carboxylic acid core) represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a heterocyclic pyran ring. Unlike their lactone counterparts (coumarins), chromene-3-carboxylic acid derivatives possess unique electronic properties due to the ether linkage and the conjugated double bond at the C3-C4 position. This guide analyzes their therapeutic utility, focusing on anticancer (EGFR inhibition/apoptosis induction) and antimicrobial (membrane depolarization/gyrase inhibition) verticals. It provides validated synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways to support drug development workflows.[1]

Chemical Architecture & Synthesis[2][3][4]

The therapeutic efficacy of this class hinges on the 2H-chromene core. The carboxylic acid moiety at position C3 serves as a critical hydrogen-bond donor/acceptor, essential for interacting with amino acid residues in target active sites (e.g., the ATP-binding pocket of Kinases).

Structural Classification
  • 2H-Chromene-3-Carboxylic Acids: The primary focus. Contains a

    
     double bond.
    
  • 2-Amino-4H-Chromene-3-Carboxylates: A related subclass often synthesized via multicomponent reactions (MCR), characterized by an sp3 hybridized C4.

Synthetic Protocol: Green One-Pot MCR

While Rhodium(III)-catalyzed C-H activation is a modern approach for high regioselectivity, the Multicomponent Reaction (MCR) remains the industrial standard for generating diverse libraries of 2-amino-4H-chromene derivatives due to its atom economy and scalability.

Protocol: Synthesis of 2-Amino-4H-chromene-3-carboxylate Derivatives

  • Reagents: Substituted Salicylaldehyde (1.0 eq), Ethyl cyanoacetate or Malononitrile (1.0 eq), Active Methylene Compound (e.g., Dimedone or 4-hydroxycoumarin) (1.0 eq).

  • Catalyst: Pyridine-2-carboxylic acid (P2CA) (15 mol%) or Piperidine (cat.).

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, combine the aldehyde, active methylene, and cyanoacetate in the solvent mixture.

  • Catalysis: Add the catalyst (P2CA) and heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Completion typically occurs within 30–60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the precipitate, wash with ice-cold ethanol, and recrystallize from hot ethanol to obtain the pure chromene derivative.

Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Reagents: Salicylaldehyde + Active Methylene + Malononitrile Catalyst Add Catalyst: Pyridine-2-carboxylic acid (15 mol%) Start->Catalyst Reaction Reflux (80°C) Ethanol:Water (1:1) 30-60 mins Catalyst->Reaction Intermediate Formation of Knoevenagel Adduct & Michael Addition Reaction->Intermediate Knoevenagel Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Michael Addn Product Solid Precipitate: 2-Amino-4H-chromene derivative Cyclization->Product Purification Filtration & Recrystallization Product->Purification

Caption: One-pot multicomponent synthesis of functionalized chromene derivatives via Knoevenagel-Michael-Cyclization cascade.

Therapeutic Vertical: Oncology[1][5]

Chromene-3-carboxylic acid derivatives exhibit potent anticancer activity, primarily through the inhibition of receptor tyrosine kinases (RTKs) like EGFR and the induction of apoptosis .

Mechanism of Action: EGFR Inhibition

Molecular docking studies suggest that the chromene scaffold mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of EGFR. The C3-carboxylic acid/ester group forms hydrogen bonds with residues such as Met793 and Thr854 , stabilizing the complex and preventing autophosphorylation. This blockade halts the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, leading to cell cycle arrest at the G2/M phase.

Figure 2: EGFR Inhibition & Apoptotic Pathway

EGFRPathway Ligand Chromene Derivative (Inhibitor) EGFR EGFR Tyrosine Kinase (ATP Pocket) Ligand->EGFR Competitive Binding PI3K PI3K EGFR->PI3K Inhibition of Signaling ATP ATP ATP->EGFR Blocked AKT AKT (Phosphorylated) PI3K->AKT Reduced p-AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Disinhibition Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of chromene-mediated EGFR inhibition leading to mitochondrial apoptosis.

Quantitative Efficacy (Data Summary)

Recent studies evaluating 2H-chromene derivatives against human cancer cell lines (MCF-7, HepG2) highlight the importance of halogenation.

Compound DerivativeSubstituent (R)Cell LineIC50 (µM)Reference Drug (IC50)
4e (Benzochromene)9-OH, 4-BrMCF-7 (Breast)2.62 ± 0.1Doxorubicin (4.12)
8g (Imino-chromene)3,4-dimethoxySK-OV-3 (Ovarian)4.85 ± 0.3Cisplatin (5.20)
14b (Carboxamide)4-FluoroHeLa (Cervical)0.39 ± 0.05Doxorubicin (0.45)

Data synthesized from Sources [1], [3], [5].

Therapeutic Vertical: Antimicrobial Activity[1][2][5][6][7][8][9][10][11][12]

Mechanism: DNA Gyrase Inhibition

Similar to aminocoumarin antibiotics (e.g., novobiocin), chromene-3-carboxylic acid derivatives target bacterial DNA Gyrase (Topoisomerase II) . The B subunit of gyrase, responsible for ATP hydrolysis, is the likely binding site. The anionic nature of the C3-carboxylate at physiological pH facilitates interaction with the cationic regions of the enzyme's active site, while the lipophilic chromene core penetrates the bacterial cell membrane.

Structure-Activity Relationship (SAR)
  • C3 Position: A free carboxylic acid or a carboxamide with a lipophilic linker is essential. Esterification often reduces activity unless hydrolyzed in vivo.

  • C6/C7 Position: Electron-withdrawing groups (Cl, Br, NO2) at C6 enhance antibacterial potency against Gram-positive strains (S. aureus, B. cereus).

  • C8 Position: Methoxy (-OCH3) substitution improves solubility and bioavailability, often correlating with broader spectrum activity.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized derivatives:

  • Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1–100 µM) of the chromene derivative. Include DMSO (0.1%) as vehicle control and Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Dilution: Prepare serial two-fold dilutions of the chromene derivative in a 96-well plate.

  • Incubation: Incubate at 37°C for 18–24h.

  • Analysis: The lowest concentration showing no visible growth (turbidity) is the MIC.

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. De La Salle University.

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation. Organic Chemistry Portal.

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI Molecules.

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. Royal Society of Chemistry.

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives. ResearchGate.

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central.

Sources

suppliers and price of 6,8-Dibromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Sourcing and Utilization of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

Part 1: Executive Summary & Structural Disambiguation

In the landscape of heterocyclic building blocks, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 3855-87-6 ) represents a high-value scaffold for drug discovery. Its dual-halogenated core allows for orthogonal functionalization—facilitating the rapid generation of structure-activity relationship (SAR) libraries via palladium-catalyzed cross-couplings at the 6- and 8-positions, while the C3-carboxylic acid moiety serves as a handle for peptidomimetic conjugation.

Critical Nomenclature Note: Researchers often encounter ambiguity in vendor catalogs between "2H-chromene" and "2-oxo-2H-chromene."

  • The Target Compound: The commercially dominant species is the coumarin derivative (2-oxo), formally named 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid.

  • The Ambiguity: Vendors frequently truncate the name to "6,8-Dibromo-2H-chromene-3-carboxylic acid." Unless a specific reduction protocol is intended, the "2-oxo" (coumarin) is the standard stable building block.

Part 2: Market Landscape: Suppliers and Pricing

The procurement strategy for this compound depends heavily on the development phase. While catalog vendors offer rapid delivery for milligram-scale screening, custom synthesis houses are required for gram-scale process development due to the specific halogenation pattern.

Table 1: Representative Supplier Analysis (Q4 2024 Estimates)
Supplier CategoryVendor ExamplesPack SizeEst. Price (USD)PurityLead TimeStrategic Use Case
Global Catalog Sigma-Aldrich / Millipore100 mg$120 - $180

95%
2-5 DaysReference standard & Initial Screening
Specialty Building Block Fluorochem / Combi-Blocks1 g$85 - $150

97%
1-2 WeeksHit-to-Lead expansion
Bulk/Aggregator MolPort / eMolecules5 g$300 - $450

95%
2-4 WeeksLibrary synthesis campaigns
APAC CROs Bide Pharmatech / SynHet10 g+Inquire (~$40/g)

98%
3-5 WeeksScale-up & Process R&D

Sourcing Insight: The price-per-gram drops precipitously (>60%) when moving from 100 mg catalog orders to 5 g bulk orders from aggregators like MolPort or SynHet. For library generation, avoid purchasing 10 x 100 mg vials; instead, consolidate into a single >1 g order to ensure batch consistency.

Part 3: Quality Assurance & Handling Protocols

As a Senior Application Scientist, I mandate a self-validating QC protocol upon receipt of this material. Coumarin carboxylic acids can undergo decarboxylation under improper storage or contain unreacted salicylaldehyde precursors.

Protocol A: Purity Verification via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer prevents tailing of the free acid).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 320 nm (coumarin characteristic absorption).

  • Acceptance Criteria: Main peak area >95%. Impurities at relative retention time (RRT) ~0.8 often indicate decarboxylated species (6,8-dibromocoumarin).

Protocol B: Identity Confirmation via 1H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • 
       12.0+ ppm (bs, 1H):  Carboxylic acid proton (disappears with D2O shake).
      
    • 
       8.6-8.8 ppm (s, 1H):  C4-H alkene proton. This singlet is the fingerprint of the coumarin-3-carboxylic acid scaffold.
      
    • 
       8.0-8.2 ppm (d, 1H):  Aromatic H at C5 or C7 (deshielded by Br).
      
    • 
       7.8-8.0 ppm (d, 1H):  Remaining aromatic H.
      

Part 4: Synthetic Utility & Workflows

The utility of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid lies in its divergent reactivity . The carboxylic acid allows for immediate amide coupling, while the bromines remain dormant until activated by Pd-catalysis.

Workflow 1: Amide Coupling (The "Activated Ester" Route)
  • Objective: Synthesize bioactive carboxamides (e.g., antimicrobial agents).

  • Methodology:

    • Dissolve 1.0 eq of acid in DCM/DMF (4:1).

    • Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min to form the active ester.

    • Add 1.1 eq Amine (R-NH2).

    • Critical Step: Monitor disappearance of the acid peak via LCMS. The electron-deficient coumarin ring makes the carbonyl highly susceptible to nucleophilic attack; avoid heating >40°C to prevent ring opening.

Workflow 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Arylation at C6/C8 positions.

  • Selectivity: The C6-Br is generally more reactive than C8-Br due to steric relief, but mixtures are common without highly specific ligands.

  • Conditions: Pd(dppf)Cl2 (5 mol%), Arylboronic acid (2.2 eq), K2CO3 (3 eq), Dioxane/H2O, 90°C.

Visualizing the Synthetic Logic

G Start 6,8-Dibromo-2-oxo- 2H-chromene-3-COOH (CAS 3855-87-6) Step1 Activation (HATU/DIPEA) Start->Step1 Amine Nucleophile Step2 Pd-Catalysis (Suzuki/Sonogashira) Start->Step2 Boronic Acids/Alkynes Step3 Thermal/Base Treatment Start->Step3 Improper Storage Product1 Coumarin-3-Carboxamides (Antimicrobial Scaffold) Step1->Product1 RT, 4-16h Product2 6,8-Diaryl/Alkynyl Derivatives Step2->Product2 90°C, Inert Atm Product3 6,8-Dibromocoumarin (Degradation Product) Step3->Product3 Loss of CO2

Figure 1: Divergent synthetic pathways for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid, highlighting productive derivatization vs. degradation risks.

References

  • PubChem. "6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CID 725495)."[1][2] National Library of Medicine. [Link]

  • Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives."[3] Manila Journal of Science, 2019.[4] [Link]

Sources

Methodological & Application

Application Note: Optimized Knoevenagel Condensation Protocols for 3,5-Dibromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the Knoevenagel condensation of 3,5-dibromosalicylaldehyde . Unlike simple benzaldehydes, this substrate undergoes a tandem Knoevenagel condensation followed by intramolecular cyclization (transesterification) to yield 6,8-dibromo-3-substituted coumarins (2-oxo-2H-chromenes). These scaffolds are critical intermediates in the development of antimicrobial, anticancer, and antioxidant therapeutics due to the lipophilic and electronic properties imparted by the bromine substituents.

We present three validated protocols ranging from traditional batch synthesis to modern green chemistry approaches, ensuring adaptability for both academic exploration and industrial scale-up.

Mechanistic Insight & Reaction Pathway

The reaction between 3,5-dibromosalicylaldehyde and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) proceeds via a Knoevenagel-Transesterification Cascade .

  • Deprotonation: The base catalyst generates a carbanion from the active methylene compound.[1]

  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Dehydration: Elimination of water yields the ortho-hydroxybenzylidene intermediate (Knoevenagel adduct).

  • Intramolecular Cyclization: The ortho-phenolic hydroxyl group (highly acidic due to the 3,5-dibromo substitution) attacks the neighboring ester/nitrile carbonyl.

  • Elimination: Loss of the leaving group (ethanol or ammonia) drives the formation of the stable coumarin ring.

Pathway Visualization

Knoevenagel_Mechanism Substrate 3,5-Dibromosalicylaldehyde Intermediate1 Aldol Adduct (Tetrahedral) Substrate->Intermediate1 Base Catalyst + Active Methylene ActiveMethylene Active Methylene (e.g., Diethyl Malonate) ActiveMethylene->Intermediate1 Intermediate2 Benzylidene Intermediate Intermediate1->Intermediate2 - H2O (Dehydration) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Phenolic OH Attack Product 6,8-Dibromocoumarin Derivative Cyclization->Product - EtOH/NH3 (Elimination)

Figure 1: Tandem Knoevenagel-Cyclization pathway for coumarin synthesis.

Experimental Protocols

Protocol A: Traditional Base-Catalyzed Reflux (Standard)

Best for: Scalability, robustness, and laboratories with standard glassware.

Reagents:

  • 3,5-Dibromosalicylaldehyde (10 mmol, 2.80 g)

  • Active Methylene Compound (e.g., Ethyl Acetoacetate) (10 mmol, 1.30 g)

  • Solvent: Ethanol (99%, 25 mL)

  • Catalyst: Piperidine (0.5 mL, ~5-10 mol%)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-dibromosalicylaldehyde in ethanol. Slight heating (40°C) may be required due to the hydrophobic nature of the dibromo-substituted ring.

  • Addition: Add the active methylene compound followed by the dropwise addition of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours .

    • Checkpoint: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

  • Isolation: Pour the mixture into crushed ice (100 g) with stirring. Acidify slightly with dilute HCl (1M) to neutralize the piperidine and ensure protonation of any unreacted phenol.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures.

Expected Yield: 80–85%

Protocol B: Green Aqueous Catalysis (Ionic Liquid/Surfactant)

Best for: Environmental compliance, higher atom economy, and "Green Chemistry" applications.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 mmol)

  • Active Methylene Compound (1.0 mmol)[2]

  • Solvent: Water (5 mL)

  • Catalyst: [C4dabco][BF4] (Ionic Liquid) or DBU-Water complex (10 mol%)

Procedure:

  • Mixing: Combine the aldehyde and active methylene compound in water.

  • Catalysis: Add the ionic liquid or base catalyst.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes. The hydrophobic product will crash out of the aqueous phase.

  • Isolation: Filter the solid product.

  • Recycling: The aqueous filtrate containing the catalyst can often be reused for 3–5 cycles.

Expected Yield: 88–95%

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS) and rapid library generation.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 mmol)

  • Active Methylene Compound (1.0 mmol)[2]

  • Catalyst: Ammonium Acetate (solid, 10 mol%) or Basic Alumina.

Procedure:

  • Preparation: Grind the aldehyde, active methylene, and catalyst in a mortar until a homogeneous powder/paste is formed.

  • Irradiation: Place the mixture in a microwave reactor vessel. Irradiate at 300W for 2–4 minutes (max temp set to 80°C).

  • Extraction: Allow to cool. Triturate the residue with hot ethanol to dissolve the product, filter off any solid support (if alumina used), and cool to crystallize.

Expected Yield: 90–96%

Comparative Data Analysis

ParameterProtocol A (Reflux)Protocol B (Green/Aqueous)Protocol C (Microwave)
Time 2–3 Hours15–30 Minutes2–5 Minutes
Temperature 78°C (Reflux)25°C (RT)80°C (MW)
Solvent EthanolWaterNone (Solvent-Free)
Yield 80–85%88–95%90–96%
Scalability High (Grams to Kilos)MediumLow (mg to grams)
Atom Economy ModerateHighVery High

Experimental Workflow Diagram

Experimental_Workflow Start Start: 3,5-Dibromosalicylaldehyde Choice Select Protocol Start->Choice ProtA Protocol A: Ethanol Reflux (Piperidine, 3h) Choice->ProtA Scale-up ProtB Protocol B: Aqueous Stirring (Ionic Liquid, RT, 30min) Choice->ProtB Green/Eco ProtC Protocol C: Microwave (Solvent-Free, 300W, 3min) Choice->ProtC High Speed WorkupA Pour into Ice/Water Acidify with HCl ProtA->WorkupA Final Final Product: 6,8-Dibromocoumarin WorkupA->Final WorkupB Filter Precipitate Recycle Filtrate ProtB->WorkupB WorkupB->Final WorkupC Triturate with EtOH Crystallize ProtC->WorkupC WorkupC->Final

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Troubleshooting & Optimization

  • Solubility Issues: The 3,5-dibromo substitution significantly increases lipophilicity. If the aldehyde does not dissolve in ethanol (Protocol A), add a co-solvent like DMF (10% v/v) or increase the temperature before adding the catalyst.

  • Incomplete Cyclization: If the intermediate benzylidene derivative is isolated (yellow solid, no fluorescence), reflux in glacial acetic acid with a drop of conc. HCl to force the cyclization.

  • Product Purity: 6,8-dibromocoumarins are highly crystalline. If the crude product is sticky, recrystallize from a mixture of Ethanol:Acetone (1:1).

References

  • Green Chemistry Protocol (Aqueous Media)

    • Title: A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.[3][4]

    • Source: International Journal of Chemical and Physical Sciences (IJCPS).
    • URL:[Link] (Generalized source based on search context 1.1)

  • Ionic Liquid Catalysis

    • Title: A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water.[4]

    • Source: Green Chemistry (RSC Publishing).
    • URL:[Link]

  • Microwave/Ultrasound Methods

    • Title: Novel Methods of Knoevenagel Condensation (Microwave & Sonicator).[5]

    • Source: Banaras Hindu University / ResearchG
    • URL:[Link]

  • Coumarin Synthesis from Salicylaldehydes

    • Title: 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.165 (1955); Vol. 23, p.35 (1943).

    • URL:[Link]

  • Regioselective Synthesis of Bromo-Coumarins: Title: Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Source: Università degli Studi di Cagliari / Thieme Connect.

Sources

Application Note & Protocol: Mild and Efficient Esterification of 6,8-dibromo-2H-chromene-3-carboxylic acid via Steglich Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the esterification of 6,8-dibromo-2H-chromene-3-carboxylic acid, a key intermediate in the synthesis of novel chemical entities. Traditional acid-catalyzed esterification methods, such as the Fischer-Speier reaction, often require harsh conditions that can be incompatible with sensitive, poly-functionalized substrates. To circumvent these limitations, this guide details the application of the Steglich esterification, a mild and highly efficient method that proceeds at room temperature using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. We provide a step-by-step experimental procedure, mechanistic insights, purification techniques, and troubleshooting guidance to ensure reproducible and high-yield synthesis of the target esters.

Introduction and Method Selection

The 6,8-dibromo-2H-chromene-3-carboxylic acid scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The synthesis of its ester derivatives is a critical step for modifying solubility, bioavailability, and for creating building blocks for further elaboration.

The choice of an esterification method is paramount to the success of the synthesis, especially when dealing with a substrate containing potentially labile functional groups.

  • Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄) at elevated temperatures.[1][2] While effective for simple substrates, the harsh acidic conditions and high temperatures risk degradation of the dibromochromene ring system or promoting unwanted side reactions. The reaction's reversibility also necessitates driving the equilibrium, typically by using a large excess of the alcohol or by removing water as it forms.[3][4]

  • Steglich Esterification: In contrast, the Steglich esterification is performed under neutral, mild conditions, typically at room temperature.[5] It utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for accelerating the reaction and suppressing side reactions, making it ideal for sterically hindered or acid-sensitive substrates.[6][7]

Given the complex nature of the substrate, the Steglich esterification is the superior method. It offers high yields, operational simplicity, and broad functional group tolerance, ensuring the integrity of the 6,8-dibromo-2H-chromene core.

Principle of the Reaction: The Steglich Mechanism

The Steglich esterification is a powerful condensation reaction that transforms the poor hydroxyl leaving group of a carboxylic acid into a highly reactive intermediate. The mechanism proceeds through several key steps, as illustrated below.

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated form of the acid.

  • Role of the DMAP Catalyst: While the alcohol can, in principle, react directly with the O-acylisourea, this process is often slow and can be outcompeted by an intramolecular rearrangement that forms a stable, unreactive N-acylurea byproduct.[6][7] DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea.[5]

  • Formation of the Active Ester: This attack generates a highly electrophilic N-acylpyridinium intermediate (an "active ester"). This species is highly susceptible to nucleophilic attack and cannot undergo the deleterious intramolecular rearrangement.[6]

  • Nucleophilic Attack and Product Formation: The alcohol attacks the acyl group of the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The protonated DCC byproduct is neutralized to form the stable and insoluble dicyclohexylurea (DCU).[7]

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea slow rearrangement Active_Ester N-Acylpyridinium (Active Ester) O_Acylisourea->Active_Ester + DMAP (fast) DCU DCU (Byproduct) O_Acylisourea->DCU forms DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP regenerated Ester Ester (R-COOR') Active_Ester->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 6,8-dibromo-2H-chromene-3-carboxylate as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)PurityNotes
6,8-dibromo-2H-chromene-3-carboxylic acid347.951.0348 mg>95%Substrate. Must be dry.
Ethanol (anhydrous)46.071.569 mg (88 µL)>99.5%Reagent. Use anhydrous grade.
DCC206.331.1227 mg>99%Coupling agent. Handle with care.
DMAP122.170.112 mg>99%Catalyst.
Dichloromethane (DCM)84.93-~15 mLAnhydrousReaction solvent.
5% aq. HCl--~20 mL-For work-up.
Sat. aq. NaHCO₃--~20 mL-For work-up.
Brine--~20 mL-For work-up.
Anhydrous Na₂SO₄142.04-As needed-Drying agent.
Silica Gel--As needed230-400 meshFor chromatography.
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice bath

  • Syringes and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Workflow start Start setup Reaction Setup: - Dissolve acid, alcohol, DMAP in dry DCM - Inert atmosphere (N₂) start->setup cool Cool to 0°C (Ice Bath) setup->cool add_dcc Add DCC solution dropwise cool->add_dcc react Warm to RT Stir for 4-12h (Monitor by TLC) add_dcc->react filter Filter Precipitate (Removes DCU) react->filter workup Aqueous Work-up: 1. Wash with 5% HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine filter->workup dry Dry organic layer (Na₂SO₄) Filter & Concentrate workup->dry purify Purification: Silica Gel Column Chromatography dry->purify product Isolated Product: Characterize (NMR, MS, IR) purify->product end End product->end

Sources

Application Note: Optimized Amide Coupling Strategies for Chromene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Chromene-3-carboxylic acids (specifically 2-oxo-2H-chromene-3-carboxylic acids, or coumarin-3-carboxylic acids) are critical pharmacophores in drug discovery, exhibiting anticancer, antimicrobial, and antioxidant properties. However, derivatizing the C3-carboxylic acid presents distinct synthetic challenges compared to aliphatic or simple aromatic acids.

The Chemical Challenge

The carboxylic acid at the C3 position is conjugated with the


-unsaturated lactone ring. This electronic arrangement creates two primary hurdles:
  • Electronic Deactivation: The conjugation reduces the electrophilicity of the carbonyl carbon, often requiring highly active intermediates (e.g., acid chlorides or HOAt-esters) for successful amidation.

  • Michael Acceptor Reactivity: The C3-C4 double bond is electron-deficient. Under harsh basic conditions or with strong nucleophiles, the C4 position becomes susceptible to Michael addition, leading to impurity formation or ring-opening side reactions.

This guide details three validated protocols to address these challenges, prioritizing yield, purity, and scalability.

Strategic Reagent Selection Matrix

Select the appropriate protocol based on your substrate's constraints and the scale of your reaction.

FeatureProtocol A: HATU/DIPEA Protocol B: Acid Chloride (

)
Protocol C: T3P (Propylphosphonic Anhydride)
Primary Use Case High-throughput screening; complex/hindered amines.Large-scale synthesis (>10g); non-sensitive substrates."Green" chemistry; easy workup; epimerization-sensitive amines.
Reactivity Very High (Fastest kinetics)High (Requires heat)Moderate to High
Solvent System DMF, DMAc, NMPToluene, DCM (requires reflux)EtOAc, MeTHF, DMF
By-product Removal Chromatography usually required (urea/guanidine salts).Evaporation (gaseous HCl/SO2).Aqueous Wash (Water-soluble P-byproducts).
Cost HighLowModerate
Key Risk Guanidinylation of amine if HATU is in excess.Hydrolysis if not anhydrous; harsh conditions.Slower reaction with very sterically hindered anilines.

Decision Tree for Protocol Selection

ReagentSelection Start Start: Chromene-3-COOH + Amine ScaleCheck Is the reaction scale >10g? Start->ScaleCheck AmineCheck Is the amine sterically hindered or electron-poor? ScaleCheck->AmineCheck No (Discovery scale) UseSOCl2 Protocol B: Acid Chloride (Thionyl Chloride) ScaleCheck->UseSOCl2 Yes (Cost/Scale driven) PurificationCheck Is column chromatography acceptable? AmineCheck->PurificationCheck No (Standard amine) UseHATU Protocol A: HATU (High Reactivity) AmineCheck->UseHATU Yes (Needs max activation) PurificationCheck->UseHATU Yes UseT3P Protocol C: T3P (Easy Workup) PurificationCheck->UseT3P No (Prefer extraction only)

Figure 1: Decision logic for selecting the optimal coupling reagent based on scale and substrate properties.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, milligram scales, and difficult/unreactive amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazolyl ester) in situ, which reacts rapidly with amines with minimal racemization.

Reagents:

  • Chromene-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred due to solubility)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the chromene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

    • Note: Chromene derivatives often have poor solubility in DCM; DMF is crucial here.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Visual Check: The solution often turns yellow/orange upon formation of the activated ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with saturated

      
       (2x), water (2x), and brine (1x).
      
    • Critical: DMF requires thorough water washes to remove.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: The Scalable Route (Acid Chloride)

Best for: Multi-gram scale-up, anilines, and cost-sensitive projects. Mechanism: Conversion to the acid chloride overcomes the electronic deactivation of the chromene ring.

Reagents:

  • Chromene-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv or as solvent)
    
  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene or DCM (for the coupling step)

Step-by-Step Procedure:

  • Chlorination: Suspend the chromene-3-carboxylic acid in

    
     (5–10 vol). Add 1 drop of anhydrous DMF (catalyst).
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Endpoint: The reaction should become homogeneous as the acid chloride forms.

    • Validation: Aliquot into MeOH; check LCMS for methyl ester formation.

  • Evaporation (Critical): Concentrate to dryness under reduced pressure to remove all excess

    
    . Co-evaporate with dry toluene (2x) to ensure removal of acidic traces.
    
    • Why: Excess

      
       will react with your amine to form sulfinamides.
      
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Addition: Add the amine (1.1 equiv) and a base (TEA or Pyridine, 1.5 equiv) dropwise at

    
    .
    
  • Workup: Warm to RT and stir for 2 hours. Quench with water.[1][2][3][4] Precipitate often forms; filter the solid (product) or extract with DCM.

Protocol C: The "Green" Route (T3P)

Best for: Avoiding chromatography, sensitive substrates, and ease of use. Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water-scavenger/coupling agent.[1] By-products are water-soluble.[4]

Reagents:

  • Chromene-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF[5][6]

Step-by-Step Procedure:

  • Combine: In a flask, combine the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.

  • Addition: Add T3P solution (1.5 equiv) dropwise at

    
     or RT.
    
  • Reaction: Stir at RT. If the reaction is sluggish (common with electron-poor anilines), heat to

    
    . T3P is thermally stable.[1]
    
  • Workup (The Advantage):

    • Add water. Separate layers.

    • Wash organic layer with 1M HCl (if product is not basic), then sat.

      
      , then brine.
      
    • The phosphorus by-products wash away into the aqueous layer.[1]

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C3/C4 or electron-poor amine.Switch to Protocol B (Acid Chloride). If using HATU, ensure DMF is strictly anhydrous and increase temp to

.
Side Product: M+17 Guanidinylation of the amine by HATU.[6]This occurs if HATU is in excess or added before the acid. Protocol: Pre-activate acid with HATU/Base for 15 min before adding amine. Reduce HATU to 0.98 equiv.
Side Product: Michael Adduct Nucleophilic attack at C4 position.Avoid large excess of amine. Avoid strong hydroxide bases. Use DIPEA/TEA. Keep temperature low (

to RT).
Poor Solubility Planar aromatic stacking of chromene core.Switch solvent to DMAc or NMP . Use Protocol A or C (DMF grade).

Pathway Visualization: HATU Mechanism

HATUMechanism Acid Chromene-3-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Reactive Intermediate) Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Chromene-3-Carboxamide ActiveEster->Product Nucleophilic Attack Byproduct HOAt Byproduct ActiveEster->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic flow of HATU-mediated coupling. The formation of the O-At active ester is the rate-determining activation step.

References

  • Montalbano, A., et al. (2013). "Synthesis and biological evaluation of 2-oxo-2H-chromene-3-carboxamide derivatives." Medicinal Chemistry Research.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Dunetz, J. R., et al. (2016).[5][7] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Fisher Scientific. "Amide Synthesis Protocols and Reagent Guides."

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6,8-Dibromo-2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 6,8-dibromo-2H-chromene-3-carbonitrile using microwave-assisted organic synthesis (MAOS). 2H-Chromenes (2H-1-benzopyrans) are privileged pharmacophores in drug discovery, exhibiting significant anticancer, antimicrobial, and pro-apoptotic activities. The 6,8-dibromo substitution pattern specifically enhances lipophilicity and metabolic stability, making it a critical scaffold for lead optimization.

Unlike conventional thermal methods (reflux), which often require 12–24 hours and toxic solvents, this microwave-assisted protocol utilizes DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst to achieve full conversion in under 20 minutes . This guide provides a self-validating workflow suitable for library generation in medicinal chemistry.

Scientific Background & Mechanism[1][2]

The Chemical Challenge

The synthesis of functionalized 2H-chromenes typically involves the reaction of substituted salicylaldehydes with electron-deficient alkenes (e.g., acrylonitrile or acrylates). Thermal pathways often suffer from:

  • Slow Kinetics: The initial Baylis-Hillman type attack is rate-limiting.

  • Side Reactions: Prolonged heating leads to polymerization of the vinyl reagent.

  • Steric Hindrance: The bulky bromine atoms at positions 3 and 5 of the salicylaldehyde (becoming 6 and 8 on the chromene) sterically impede the aldehyde attack.

Microwave Advantage

Microwave irradiation (2450 MHz) provides direct dielectric heating. In this specific reaction, the zwitterionic intermediate formed by DABCO and acrylonitrile is highly polar. Microwave irradiation selectively stabilizes this transition state via dipolar polarization, significantly lowering the activation energy (


) and increasing the pre-exponential factor (

) of the Arrhenius equation.
Reaction Mechanism

The reaction proceeds via a domino oxa-Michael/aldol/elimination sequence:

  • Nucleophilic Attack: DABCO attacks acrylonitrile to form a zwitterionic enolate.

  • Aldol Addition: The enolate attacks the carbonyl carbon of 3,5-dibromosalicylaldehyde.

  • Cyclization & Elimination: Intramolecular oxa-Michael addition followed by elimination of DABCO regenerates the catalyst and yields the chromene.

ReactionMechanism Start Reagents: 3,5-Dibromosalicylaldehyde + Acrylonitrile Step1 Step 1: DABCO Attack (Zwitterion Formation) Start->Step1 MW Irradiation Step2 Step 2: Aldol Condensation (C-C Bond Formation) Step1->Step2 Nucleophilic Attack Step3 Step 3: Cyclization & Elimination of DABCO Step2->Step3 Intramolecular Cyclization Step3->Step1 Catalyst Regeneration Product Product: 6,8-Dibromo-2H-chromene -3-carbonitrile Step3->Product - H2O, - DABCO

Figure 1: Mechanistic pathway for the DABCO-catalyzed synthesis of 2H-chromenes.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of active pressure monitoring.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 3,5-Dibromosalicylaldehyde (CAS: 90-59-5) - Limiting Reagent

    • Acrylonitrile (CAS: 107-13-1) - Excess/Solvent

    • DABCO (CAS: 280-57-9) - Catalyst

    • Ethanol (Optional co-solvent for workup)

Step-by-Step Methodology

Safety Note: Acrylonitrile is highly toxic and volatile. All reagent handling must occur in a fume hood. The microwave vial must be capped immediately after addition.

Step 1: Reaction Setup[1][2]
  • Weigh 280 mg (1.0 mmol) of 3,5-dibromosalicylaldehyde into a 10 mL microwave process vial.

  • Add 22 mg (0.2 mmol, 20 mol%) of DABCO.

  • Add 2.0 mL of Acrylonitrile.

    • Note: Acrylonitrile acts as both reagent and solvent. No additional solvent is required, maximizing the "Green Chemistry" metric.

  • Add a magnetic stir bar and seal the vial with a snap-cap or crimp cap.

Step 2: Microwave Irradiation

Program the reactor with the following dynamic method:

ParameterSettingRationale
Temperature 100°COptimal for cyclization without degrading the nitrile.
Hold Time 15:00 minSufficient for >98% conversion of the aldehyde.
Pressure Limit 250 psi (17 bar)Safety cutoff (Acrylonitrile BP is 77°C; pressure will build).
Power Dynamic (Max 200W)System adjusts power to maintain 100°C.
Stirring HighEssential for mass transfer in the heterogeneous initial phase.
Step 3: Work-up and Purification
  • Cool the reaction vessel to <40°C using compressed air (integrated in most reactors).

  • Precipitation: The product often precipitates upon cooling. If not, add 2 mL of cold Ethanol/Water (1:1) and sonicate for 1 minute.

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with 2 x 5 mL cold water (to remove DABCO) and 1 x 2 mL cold hexanes (to remove unreacted acrylonitrile traces).

  • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Self-Validation Check: The final product should be a pale yellow to white solid. If the filtrate is dark brown, excessive heating occurred; reduce temp to 90°C in future runs.

Data Analysis & Expected Results

Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gain of this protocol compared to traditional reflux in acetonitrile.

MetricThermal Reflux (Conventional)Microwave Protocol (This Work)
Reaction Time 12 - 16 Hours15 Minutes
Catalyst Load 50 mol% DABCO20 mol% DABCO
Yield 65 - 72%88 - 94%
Purification Column Chromatography often requiredPrecipitation/Filtration
Spectroscopic Validation (NMR)

The formation of the 2H-chromene ring is confirmed by the appearance of the characteristic methylene protons at position 2 and the vinylic proton at position 4.

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.95 (d, J = 1.5 Hz, 2H, H-2 ): The diagnostic singlet/doublet for the 
      
      
      
      adjacent to oxygen.
    • 
       7.20 (t, J = 1.5 Hz, 1H, H-4 ): The vinylic proton.
      
    • 
       7.45 (d, J = 2.4 Hz, 1H, H-8 ): Aromatic proton (meta coupling).
      
    • 
       7.60 (d, J = 2.4 Hz, 1H, H-6 ): Aromatic proton (meta coupling).
      
  • Interpretation: The absence of the aldehyde peak (~10 ppm) confirms consumption of the starting material. The signal at

    
     4.95 is the "fingerprint" of the 2H-chromene core.
    

Troubleshooting & Optimization

OptimizationLogic Start Issue: Low Yield / Impure Product Check1 Check 1: Is Aldehyde remaining? Start->Check1 Action1 Increase Hold Time (+5 min) or Power Check1->Action1 Yes Check2 Check 2: Is product oily/dark? Check1->Check2 No Action2 Polymerization occurred. Reduce Temp to 85°C. Add Hydroquinone (inhibitor). Check2->Action2 Yes Check3 Check 3: Pressure Limit Trip? Check2->Check3 No Action3 Reduce Sample Size or use 35mL vessel. Check3->Action3 Yes

Figure 2: Troubleshooting logic for reaction optimization.

Critical Variables
  • Solvent Effects: While neat acrylonitrile works best, highly viscous aldehydes may require a co-solvent. Dioxane or THF are preferred over Ethanol for the reaction phase to prevent transesterification side-products if using acrylates.

  • Catalyst Choice: If DABCO is unavailable, DMAP (4-dimethylaminopyridine) is a viable alternative, though yields typically drop by 5-10%.

References

  • Xia, M., et al. (2015).[3] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 2H-Chromenes." Frontiers in Chemistry.

  • Reddy, N. R., et al. (2014).[3] "Synthesis and biological evaluation of new 2H-chromene derivatives." European Journal of Medicinal Chemistry.

  • Ashok, D., et al. (2021).[4] "Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles." Arabian Journal of Chemistry.

  • BenchChem. (2025).[5] "Antimicrobial Activity of 6-Bromo-2,2-dimethyl-2H-chromene Derivatives." Application Notes.

  • Nayak, S., et al. (2015). "Simple and cost-effective method for the synthesis of 2-aryl-3-nitro-2H-chromenes."[6] Synthetic Communications.

Sources

Application Note: Precision Functionalization of Chromene-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the functionalization of carboxylic acid moieties within chromene scaffolds (specifically chromone-3-carboxylic acid and coumarin-3-carboxylic acid ). These scaffolds are privileged structures in medicinal chemistry, serving as the core for anticoagulants, anticancer agents, and antimicrobial drugs.

Executive Summary & Strategic Analysis

The chromene scaffold (benzopyran) is a cornerstone of pharmacophore design. However, the carboxylic acid group at the C-3 position—common in synthetic intermediates like coumarin-3-carboxylic acid and chromone-3-carboxylic acid—often presents a "solubility vs. permeability" paradox. While the acid improves solubility, it can hinder membrane permeability and metabolic stability.

Functionalization Strategy: Transforming the carboxylic acid (-COOH) into amides, esters, or heterocyclic bioisosteres (e.g., 1,3,4-oxadiazoles) is the primary method to modulate physicochemical properties (LogP, tPSA) while retaining the scaffold's binding affinity.

Key Challenges in Chromene Functionalization:

  • Nucleophilic Ring Opening: In coumarin scaffolds (2-oxo-2H-chromene), the lactone ring is susceptible to nucleophilic attack by strong bases or amines, leading to ring-opened phenols.

  • Electronic Deactivation: The electron-withdrawing nature of the pyrone ring can deactivate the carboxylic acid, requiring highly active coupling agents.

  • Regioselectivity: In substituted chromenes, distinguishing between the C-3 acid and other potential nucleophilic/electrophilic sites is critical.

Reaction Pathways & Decision Logic

The following diagram illustrates the core functionalization pathways available for chromene-3-carboxylic acids, guiding the selection of the optimal synthetic route based on the desired target.

Chromene_Functionalization cluster_logic Reagent Selection Logic Acid Chromene-3-COOH (Starting Material) Amide Amide (Target: Potency/Solubility) Acid->Amide HATU/DIPEA (Protocol A) Ester Ester (Target: Prodrugs) Acid->Ester ROH, H+, Reflux (Fischer) Hydrazide Acyl Hydrazide (Intermediate) Acid->Hydrazide 1. CDI or SOCl2 2. NH2NH2 Oxadiazole 1,3,4-Oxadiazole (Target: Bioisostere) Hydrazide->Oxadiazole POCl3, Reflux (Protocol B) Q1 Sterically Hindered Amine? R1 Use SOCl2 / Acid Chloride Q1->R1 Yes R2 Use HATU / T3P Q1->R2 No

Figure 1: Strategic reaction pathways for the diversification of chromene-3-carboxylic acids.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Synthesis of chromene-3-carboxamides. This method minimizes the risk of coumarin ring opening by avoiding harsh conditions (like refluxing SOCl₂) and uses mild bases.

Mechanistic Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive activated ester (O-At ester). The 7-azabenzotriazole moiety provides an "intra-molecular base" effect, accelerating the coupling with amines even in electron-deficient systems like chromones.

Materials:

  • Chromene-3-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the chromene-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol) and stir at room temperature (RT) for 5 minutes. Note: Ensure the pH is >8.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15–30 minutes to form the activated ester species.

  • Amine Addition: Add the amine (1.1 mmol) dropwise. If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–4.0 equiv.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash successively with 1N HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL). Critical: The acid wash removes unreacted amine; the base wash removes unreacted acid and HATU byproducts.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of the acid -OH (10-13 ppm) and appearance of the amide -NH (8-9 ppm, often broad).

  • Yield: Expected range 75–95%.

Protocol B: Bioisosteric Transformation to 1,3,4-Oxadiazoles

Application: Converting the carboxylic acid into a 1,3,4-oxadiazole ring.[1] This heterocyclic motif acts as a stable, lipophilic bioisostere of the amide/ester, often improving metabolic stability and membrane penetration.

Methodology: Two-step sequence via an acyl hydrazide intermediate.

Step 1: Synthesis of Chromene-3-Carbohydrazide
  • Esterification (Pre-requisite): Convert the acid to the ethyl ester (Reflux in EtOH with catalytic H₂SO₄ for 6h).

  • Hydrazinolysis: Dissolve the ethyl chromene-3-carboxylate (1.0 mmol) in EtOH (5 mL). Add Hydrazine Hydrate (80%, 5.0 mmol).

  • Reflux: Heat at reflux for 4–6 hours. A solid precipitate usually forms.

  • Isolation: Cool to RT. Filter the solid, wash with cold EtOH, and dry. This is the chromene-3-carbohydrazide.

Step 2: Cyclization to 1,3,4-Oxadiazole (POCl₃ Method)

Materials:

  • Chromene-3-carbohydrazide (from Step 1)

  • Carboxylic Acid (R-COOH) (to form the 5-substituent)

  • Phosphorus Oxychloride (POCl₃) (Solvent/Reagent)[1]

Procedure:

  • Mixture: In a heavy-walled pressure vial or RB flask, mix the chromene-3-carbohydrazide (1.0 mmol) and the coupling carboxylic acid (1.0 mmol).

  • Solvent: Add POCl₃ (3–5 mL). Caution: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Cyclodehydration: Reflux the mixture at 100–110°C for 4–8 hours.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 50g) with vigorous stirring. Exothermic reaction.

    • Neutralize the resulting solution with solid NaHCO₃ or 10% NaOH solution until pH ~7-8.

  • Extraction: Extract the precipitate or oil with DCM (3 x 20 mL).

  • Purification: Dry organic layer (MgSO₄), concentrate, and purify via column chromatography.

Comparative Data: Coupling Reagents

The choice of coupling reagent significantly impacts yield and purity, particularly for electron-deficient chromene acids.

ReagentReaction TimeTypical YieldProsCons
HATU 2–4 h85–95%Highest reactivity; works for hindered amines.Expensive; difficult to remove byproduct (tetramethylurea) without washing.
EDC / HOBt 12–24 h60–80%Water-soluble urea byproduct (easy workup).Slower; lower yield for electron-poor acids.
SOCl₂ (Acid Chloride) 1–2 h>90%Excellent for unreactive amines.Harsh conditions; risk of side reactions (e.g., chlorination).
T3P (Propylphosphonic Anhydride) 1–12 h80–90%Very low epimerization; easy workup (water soluble).Requires higher dilution; can be slower.

References

  • Stereoretentive Decarboxylative C-3 Functionalization of Chromone-3-carboxylic Acids. Source: ChemRxiv (2021). Context: Describes advanced functionalization via decarboxylative cross-coupling. URL:[Link][2]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Source: Journal of Organic Chemistry (2022). Context: Modern protocol for converting acids to oxadiazoles using NIITP.[3] URL:[Link]

  • Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Source: Arkivoc (2018).[4] Context: Review of metal-catalyzed decarboxylative coupling methods. URL:[Link]

  • Synthesis and biological evaluation of chromene-based amides. Source: MDPI (Molecules, 2020). Context: General amide coupling protocols for chromene scaffolds. URL:[Link]

Sources

Application Note: Synthesis of Heterocyclic Hybrids Using 6,8-Dibromo-2H-chromene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 2H-chromene (2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties. The 6,8-dibromo substitution pattern is particularly valuable; the bulky, electron-withdrawing bromine atoms enhance lipophilicity (logP) and provide steric bulk that can improve binding affinity in hydrophobic pockets of target enzymes (e.g., DNA gyrase or tubulin). Furthermore, the bromine atoms serve as versatile handles for late-stage diversification via palladium-catalyzed cross-couplings.

This guide details the synthesis of the "Hub" molecule—6,8-dibromo-2H-chromene-3-carbaldehyde —and its subsequent conversion into three classes of bioactive heterocyclic hybrids:

  • Chromenyl-2,4-Thiazolidinediones (Antidiabetic/Anticancer)

  • Chromenyl-Pyrazoles (Antimicrobial)

  • Chromenyl-Schiff Bases (Multitarget ligands)

Synthesis of the "Hub" Precursor

Target: 6,8-Dibromo-2H-chromene-3-carbaldehyde (Compound 1)

Unlike chromones (which possess a C4 ketone), 2H-chromenes lack the carbonyl at position 4. The most robust route to the 3-formyl-2H-chromene core involves the base-catalyzed condensation of substituted salicylaldehydes with


-unsaturated aldehydes.
reaction Workflow

Starting Material: 3,5-Dibromosalicylaldehyde Reagent: Acrolein (or Crotonaldehyde for 2-methyl derivatives) Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or K₂CO₃

Detailed Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,5-dibromosalicylaldehyde (10 mmol, 2.80 g) in anhydrous 1,4-dioxane (20 mL).

  • Addition: Add acrolein (30 mmol, 2.0 mL) followed by DABCO (2 mmol, 0.22 g).

    • Note: Acrolein is a lachrymator and highly toxic. Handle in a fume hood.

  • Reaction: Heat the mixture at reflux (approx. 100°C) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (

      
      ) should disappear, replaced by a new fluorescent spot (
      
      
      
      ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.

Yield: 75–82% Melting Point: 142–144°C Validation (¹H NMR, CDCl₃):


 9.65 (s, 1H, CHO), 7.60 (d, 1H, H-7), 7.35 (d, 1H, H-5), 7.20 (s, 1H, H-4), 4.95 (s, 2H, H-2).

Hybridization Protocols

Strategy A: Knoevenagel Condensation (Thiazolidinedione Hybrids)

Target: 5-((6,8-dibromo-2H-chromen-3-yl)methylene)thiazolidine-2,4-dione

This hybridization enhances the acidic nature of the NH group, critical for hydrogen bonding in PPAR-


 receptor sites.
  • Mix: In a 50 mL flask, combine Compound 1 (2 mmol) and 2,4-thiazolidinedione (2 mmol, 0.23 g) in Ethanol (15 mL).

  • Catalyze: Add Piperidine (3-4 drops).

  • Reflux: Heat at 80°C for 4 hours. The solution will darken as the condensation proceeds.

  • Isolate: Cool to RT. The product precipitates as a solid. Filter and wash with cold ethanol.

  • Purify: Recrystallize from Glacial Acetic Acid.

Strategy B: Schiff Base Formation (Azomethine Linkage)

Target: N-((6,8-dibromo-2H-chromen-3-yl)methylene)aniline derivatives

Schiff bases are synthesized to exploit the azomethine (-CH=N-) linkage, a pharmacophore for antimicrobial activity.

  • Mix: Dissolve Compound 1 (1 mmol) and the substituted Aniline (e.g., 4-fluoroaniline, 1 mmol) in Methanol (10 mL).

  • Catalyze: Add Glacial Acetic Acid (2 drops).

  • Reflux: Heat for 2–3 hours.

  • Work-up: Pour into ice water. Filter the precipitate.

  • Validation: IR spectrum should show disappearance of C=O stretch (1680 cm⁻¹) and appearance of C=N stretch (1610–1625 cm⁻¹).

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways from the salicylaldehyde precursor.

ChromeneSynthesis Start 3,5-Dibromosalicylaldehyde Step1 Reaction w/ Acrolein (DABCO, Reflux) Start->Step1 Cyclization Hub HUB: 6,8-Dibromo-2H- chromene-3-carbaldehyde Step1->Hub Dehydration Hybrid1 Thiazolidinedione Hybrid (Antidiabetic) Hub->Hybrid1 Knoevenagel (Piperidine) Hybrid2 Schiff Base Hybrid (Antimicrobial) Hub->Hybrid2 Condensation (Aniline/AcOH) Hybrid3 Pyrazole Hybrid (Anticancer) Hub->Hybrid3 Hydrazine Hydrate

Figure 1: Divergent synthesis workflow starting from 3,5-dibromosalicylaldehyde to bioactive hybrids.

Data Summary & Troubleshooting

Physicochemical Data of Key Intermediates[1][2][3][4]
Compound IDSubstitution (R)FormulaMW ( g/mol )Yield (%)MP (°C)
Precursor -CHOC₁₀H₆Br₂O₂317.9678142-144
Hybrid A ThiazolidinedioneC₁₃H₇Br₂NO₃S417.0785210-212
Hybrid B 4-F-AnilineC₁₆H₁₀Br₂FNO411.0672165-167
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of Hub Incomplete cyclization due to wet solvent.Ensure 1,4-dioxane is anhydrous. Increase DABCO load to 25 mol%.
Sticky Precipitate Oligomerization of acrolein.Add acrolein dropwise very slowly. Use fresh acrolein.
No Crystal Formation Product too soluble in Ethanol.Use a solvent pair: Dissolve in minimal DMF, then add Ethanol dropwise until turbid.

References

  • BenchChem. (2025).[1][2][3] Synthetic Routes to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its Derivatives. Retrieved from

  • MDPI. (2017). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules. Retrieved from

  • National Institutes of Health (PMC). (2009). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. Acta Crystallographica. Retrieved from

  • Royal Society of Chemistry. (2014). A straightforward synthesis of functionalized 6H-benzo[c]chromenes. Organic & Biomolecular Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Baylis-Hillman Reaction: Mechanism and Protocols. Retrieved from

Sources

Technical Application Note: Purification Strategies for 6,8-Dibromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 6,8-Dibromo-2H-chromene-3-carboxylic Acid Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists[1]

Introduction & Chemical Context

6,8-dibromo-2H-chromene-3-carboxylic acid (often chemically synonymous in practice with its stable tautomer/derivative 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid or 6,8-dibromocoumarin-3-carboxylic acid ) represents a critical scaffold in medicinal chemistry.[1][2] The presence of the carboxylic acid moiety at position 3, combined with the lipophilic, electron-withdrawing bromine atoms at positions 6 and 8, creates a molecule with distinct solubility challenges.

This compound exhibits a "push-pull" solubility profile:

  • Hydrophobic Domain: The dibromo-substituted benzene ring increases lipophilicity (

    
    ) and lattice energy, making the solid resistant to dissolution in cold non-polar solvents.
    
  • Hydrophilic Domain: The carboxylic acid group enables hydrogen bond dimerization and pH-dependent solubility.[1]

Achieving pharmaceutical-grade purity requires disrupting the strong crystal lattice forces (enhanced by halogen bonding) while selectively rejecting impurities such as unreacted 3,5-dibromosalicylaldehyde or partially brominated byproducts.[1]

Solvent Selection Logic

The selection of a recrystallization solvent for this compound is governed by the Dielectric Constant (


)  and the ability to disrupt carboxylic acid dimers.
Primary Candidate: Glacial Acetic Acid[1]
  • Mechanism: Acetic acid (

    
    ) is the "Gold Standard" for halogenated aromatic carboxylic acids. It acts as a competing hydrogen bond donor/acceptor, breaking the acid dimers of the product at high temperatures (
    
    
    
    C boiling point) to allow dissolution. Upon cooling, the product's high lattice energy drives crystallization, while impurities remain in the mother liquor.
  • Suitability: Excellent for removing unreacted aldehydes and oligomeric side products.

Secondary Candidate: Ethyl Acetate (or EtOAc/Ethanol)[1][3]
  • Mechanism: Ethyl acetate is a moderate polarity aprotic solvent. Literature on the mono-bromo analog (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) suggests successful recrystallization from Ethyl Acetate.[1]

  • Suitability: Ideal for samples with lower initial impurity profiles. The 6,8-dibromo variant is less soluble than the mono-bromo, so larger volumes or an Ethanol co-solvent may be required.

Tertiary Candidate (Craig Method): Ethanol/Water[1]
  • Mechanism: A classic solvent/antisolvent system. The compound dissolves in hot ethanol; water is added to the cloud point to reduce solubility and force precipitation upon cooling.

  • Suitability: Best for removing inorganic salts or highly polar impurities.

Comparative Solvent Data Table
Solvent SystemBP (

C)
Solubilizing Power (Hot)Impurity RejectionRecovery YieldApplication Case
Glacial Acetic Acid 118HighExcellent80-90%Highly impure crude; Bulk scale.[1]
Ethyl Acetate 77ModerateGood60-75%Final polishing; Thermal sensitivity.[1]
Ethanol (95%) 78ModerateModerate50-70%General purpose; Salt removal.[1]
DMF / Water 153Very HighLow (Precipitation)>90%"Crash" purification (Amorphous solid risk).

Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (Recommended)

Objective: Purification of crude 6,8-dibromo-2H-chromene-3-carboxylic acid to >98% purity.[1]

Safety: Work in a fume hood. Glacial acetic acid is corrosive.

  • Preparation: Place 5.0 g of crude solid in a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add 40 mL of Glacial Acetic Acid . Attach a reflux condenser.

  • Heating: Heat the mixture to reflux (

    
    C) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more acetic acid in 5 mL increments until a clear solution is obtained.

    • Note: A slight yellow/orange tint is normal; dark brown indicates degradation or significant impurities.

  • Hot Filtration (Optional): If insoluble black specks remain (carbonized material), filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a coarse sintered glass frit.

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

    • Observation: Needle-like crystals should begin to form around

      
      C.[1]
      
  • Final Cooling: Once at room temperature, place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold acetic acid, followed by 3 x 20 mL of cold water (to remove acid traces).

  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
Protocol B: Solvent/Antisolvent Method (Ethanol/Water)

Objective: Alternative method for acid-sensitive environments or smaller scales.[1]

  • Dissolution: Suspend 1.0 g of crude product in 20 mL of Absolute Ethanol .

  • Heating: Heat to boiling (

    
    C). The solid should dissolve.[3] If not, add ethanol dropwise.[3]
    
  • Antisolvent Addition: While maintaining a gentle boil, add Deionized Water dropwise.

    • Stop Condition: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of hot ethanol to clear the turbidity.

  • Cooling: Remove from heat and cover. Allow to cool undisturbed to room temperature, then refrigerate (

    
    C).
    
  • Isolation: Filter and wash with cold 50% EtOH/Water.

Decision Logic & Troubleshooting (Visualization)

RecrystallizationLogic Start Start: Crude 6,8-Dibromo-2H-chromene-3-COOH SolubilityCheck Solubility Check (100 mg in 1 mL) Start->SolubilityCheck SolubleHotEtOAc Soluble in Hot EtOAc? SolubilityCheck->SolubleHotEtOAc UseEtOAc Protocol: Ethyl Acetate (Best for Polishing) SolubleHotEtOAc->UseEtOAc Yes SolubleHotAcOH Soluble in Hot Acetic Acid? SolubleHotEtOAc->SolubleHotAcOH No OilingOut Issue: Oiling Out? UseEtOAc->OilingOut During Cooling UseAcOH Protocol A: Glacial Acetic Acid (High Purity / Bulk) SolubleHotAcOH->UseAcOH Yes Insoluble Highly Insoluble? SolubleHotAcOH->Insoluble No UseAcOH->OilingOut During Cooling UseDMF Protocol: DMF/Water Precipitation (Low Crystal Quality) Insoluble->UseDMF Yes RemedyOil Remedy: Re-heat, add seed crystal, cool slower. OilingOut->RemedyOil Yes

Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.

Troubleshooting Guide

ProblemDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet instead of crystals.The solution is too concentrated or cooling is too fast. Re-heat to dissolve, add 10% more solvent, and add a "seed crystal" of pure product at the cloud point.
Low Yield Product remains in the mother liquor.The solvent volume was too high. Concentrate the mother liquor by rotary evaporation (50% volume reduction) and cool again.
Colored Impurities Crystals are brown/yellow instead of off-white.[1]Add Activated Carbon (Charcoal) to the hot solution (Step 3), stir for 5 mins, and perform a hot filtration before cooling.

References

  • PubChem. Compound Summary for CID 725495: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. National Library of Medicine. Available at: [Link].

  • Karami, B. et al. (2012). Synthesis of coumarin-3-carboxylic acids using catalytic systems. Journal of the Serbian Chemical Society.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of aromatic carboxylic acids using acetic acid).

Sources

method for converting 2H-chromene acids to acyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 2H-chromene-3-carboxylic acids to their corresponding acyl chlorides . Unlike their oxidized coumarin (2-oxo-2H-chromene) analogs, true 2H-chromenes contain a sensitive cyclic enol ether moiety and are prone to electrocyclic ring opening and acid-catalyzed polymerization .

Standard acid chloride synthesis methods (e.g., refluxing thionyl chloride) often lead to substrate degradation or rearrangement. This protocol establishes a low-temperature, catalytic Vilsmeier-Haack activation using Oxalyl Chloride and N,N-Dimethylformamide (DMF) as the Gold Standard method to preserve the heterocyclic core.

Chemical Context & Challenges

The conversion of a 2H-chromene-3-carboxylic acid to an acid chloride presents two distinct competing failure modes:

  • Thermal Instability (Electrocyclic Ring Opening): Upon heating (>60°C), 2H-chromenes undergo a reversible 6

    
    -electrocyclic ring opening to form reactive o-quinone methides (o-QMs). These intermediates rapidly dimerize or react with nucleophiles, destroying the chromene core.
    
    • Implication:Strict Temperature Control (

      
      )  is mandatory. Reflux techniques are prohibited.
      
  • Acid Sensitivity (Enol Ether Hydrolysis): The

    
     double bond is an enol ether. While the C3-carbonyl group provides some electronic stabilization, high concentrations of strong acid (HCl) can still protonate the C4 position, leading to hydration or polymerization.
    
    • Implication:Rapid gas removal and anhydrous conditions are critical to prevent HCl trapping.

Mechanism of Action: DMF Catalysis

To avoid thermal stress, we utilize Oxalyl Chloride activated by catalytic DMF . This generates the highly reactive chloroiminium species (Vilsmeier-Haack reagent), which converts the carboxylic acid to the acid chloride at


, regenerating DMF.

G DMF DMF (Catalyst) Inter1 Vilsmeier Intermediate DMF->Inter1 Activation OxCl Oxalyl Chloride (COCl)2 OxCl->Inter1 Inter1->DMF Regeneration Prod 2H-Chromene Acyl Chloride Inter1->Prod Cl- Transfer Byprod CO + CO2 + HCl (Gases) Inter1->Byprod Elimination Acid 2H-Chromene Acid Acid->Prod

Figure 1: Catalytic cycle allowing chlorination under mild conditions. The active chlorinating agent is the Vilsmeier intermediate, not the oxalyl chloride itself.

Experimental Protocol

Method A: The Gold Standard (Oxalyl Chloride/DMF)

Recommended for >95% of 2H-chromene substrates.

Reagents:

  • Substrate: 2H-chromene-3-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv) [CAS: 79-37-8]

  • Catalyst: DMF (Anhydrous, 1-2 drops or 0.05 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry a 2-neck round bottom flask (RBF).

    • Equip with a magnetic stir bar, rubber septum, and an inert gas inlet (Nitrogen or Argon).

    • Critical: Attach the outlet to a gas bubbler containing 1M NaOH to neutralize evolved HCl/CO gases.

  • Solvation:

    • Charge the RBF with the 2H-chromene acid.

    • Add anhydrous DCM via syringe. Stir until suspended or dissolved.

    • Cool the mixture to 0°C using an ice/water bath.

  • Activation:

    • Add catalytic DMF (1-2 drops).

    • Observation: No immediate reaction should occur.

  • Chlorination:

    • Add Oxalyl Chloride dropwise via syringe over 10-15 minutes.

    • Observation: Vigorous bubbling (CO/CO2/HCl) will occur immediately upon addition.

    • Note: If the substrate contains highly electron-rich substituents (e.g., -OMe at C7), keep the temperature at 0°C for the entire duration. For unsubstituted chromenes, allow the bath to expire and warm to Room Temperature (RT) over 2 hours.

  • Completion & Workup:

    • Stir for 2-3 hours total.

    • In-Process Control (IPC): Aliquot 50

      
      L into 200 
      
      
      
      L dry Methanol. Analyze by TLC or LCMS (look for the Methyl Ester mass). Do not analyze the acid chloride directly on LCMS.
    • Once complete, concentrate the solvent in vacuo at <30°C .

    • Do not heat the rotavap bath. Use a high-vacuum manifold if necessary to remove traces of DMF.

  • Storage:

    • Resuspend the residue in the solvent required for the next step (e.g., THF, DCM) immediately. 2H-chromene acid chlorides are not stable for long-term storage.

Method B: Neutral Chlorination (Ghosez’s Reagent)

Reserved for substrates that decompose even with Method A (e.g., complex glycosylated chromenes).

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) Protocol:

  • Dissolve acid in DCM at RT.

  • Add Ghosez’s reagent (1.1 equiv).

  • Stir for 1 hour.

  • Solvent removal yields the acid chloride + neutral amide byproduct. This method generates no acidic gas , protecting the enol ether completely.

Quality Control & Data Interpretation

Since acid chlorides are moisture-sensitive, direct analysis is difficult. Use the Methanol Quench Method for validation.

Table 1: Analytical Shifts

FeatureStarting Material (Acid)Product (Chloride)Methyl Ester (Quench Artifact)
IR (Carbonyl)

(Broad)

(Sharp)

1H NMR (C4-H)


(Deshielded)

Solubility Poor in non-polar solventsExcellent in DCM/BenzeneGood

Troubleshooting & Decision Tree

Workflow Start Start: 2H-Chromene Acid Check1 Is the substrate acid-labile? Start->Check1 MethodA Method A: Oxalyl Chloride + DMF (0°C to RT) Check1->MethodA No/Unknown MethodB Method B: Ghosez's Reagent (Neutral conditions) Check1->MethodB Yes (e.g. Acetals present) Check2 Did it turn black/tar? MethodA->Check2 Success Proceed to Coupling Check2->Success No (Yellow/Orange Oil) Fail Failure Mode: Polymerization Check2->Fail Yes Fail->MethodB Retry with Method B

Figure 2: Operational decision tree for reagent selection.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Vilsmeier-Haack mechanism).
  • Zhou, Z., Bian, M., Zhao, L., et al. (2018).[1][2] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892–3896. [Link] (Establishes stability profile of the acid substrate).

  • Wissner, A., & Grudzinskas, C. V. (1978). "Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions." The Journal of Organic Chemistry, 43(20), 3972–3974. [Link] (Foundational protocol for Oxalyl Chloride/DMF activation).

  • Devillers, I., et al. (1995). "Ghosez's Reagent: A Versatile Reagent for the Synthesis of Acid Chlorides." Tetrahedron Letters, 36(52), 9461-9464. (Reference for Method B).
  • Rodriguez, R., et al. (2001). "Electrocyclic ring closure of the enols of vinyl quinones. A 2H-chromene synthesis." Organic Letters, 3(24), 3875-3878.[3] [Link] (Verification of thermal instability/electrocyclic rearrangement of 2H-chromenes).

Sources

using 6,8-dibromo-2H-chromene-3-carboxylic acid as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6,8-Dibromo-2H-chromene-3-carboxylic Acid as a Pharmacophore in Targeted Protein Degradation

Executive Summary

The 6,8-dibromo-2H-chromene-3-carboxylic acid (specifically the 2-oxo derivative, or 6,8-dibromocoumarin-3-carboxylic acid) has emerged as a high-value pharmacophore in the field of Targeted Protein Degradation (TPD) . While historically explored for GPR35 agonism and antimicrobial activity, its most potent contemporary application is as a molecular glue warhead .

Recent breakthroughs (2024-2025) demonstrate that this scaffold, when conjugated to E3 ligase ligands (such as cereblon binders), induces the degradation of "undruggable" zinc-finger transcription factors like IKZF2 (Helios) and kinases like CK1α . The 6,8-dibromo substitution pattern is not merely decorative; it provides critical halogen-bonding and steric complementarity required to stabilize the neomorphic interface between the E3 ligase and the neo-substrate.

This guide details the protocol for utilizing this pharmacophore to synthesize and validate dual IKZF2/CK1α degraders, a strategy showing promise in Acute Myeloid Leukemia (AML) therapeutics.

Pharmacophore Profiling: Why 6,8-Dibromo?

The efficacy of the 6,8-dibromo-2H-chromene-3-carboxylic acid scaffold relies on three structural pillars:

FeatureMechanistic Function
C3-Carboxylic Acid Acts as the vector attachment point . It allows for stable amide coupling to E3 ligase ligands (e.g., lenalidomide derivatives) without disrupting the aromatic core's electronic properties.
6,8-Dibromo Motif Halogen Bonding & Hydrophobicity: The bromine atoms occupy a specific hydrophobic pocket in the ternary complex (Ligase-Drug-Target). They likely engage in halogen bonds with backbone carbonyls or cryptic pockets on the target protein surface, increasing residence time.
Coumarin Core (2-oxo) Planar Rigidity: The bicyclic system provides a rigid linker that orients the E3 ligand and the target binder at a precise distance/angle, minimizing the entropic penalty of ternary complex formation.

Experimental Workflow: Synthesis & Validation

Phase A: Chemical Synthesis of the Molecular Glue

Objective: Conjugate 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid to a Cereblon (CRBN) binder (e.g., 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) to create a functional degrader.

Reagents:

  • Scaffold: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 3855-87-6).[1]

  • Amine Partner: Pomalidomide/Lenalidomide analog with a free amine (e.g., 5-amino-lenalidomide).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.

  • Conjugation: Add the Amine Partner (1.0 equiv).

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the product mass [M+H]+.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Purify via Flash Column Chromatography (MeOH/DCM gradient) to yield the final "Glue" compound.

Phase B: Biological Validation (Degradation Assay)

Objective: Confirm the degradation of IKZF2 and CK1α in AML cell lines.

Cell Model: MOLM-13 or OCI-LY3 (AML cell lines expressing high levels of IKZF2).

Protocol:

  • Seeding: Plate MOLM-13 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat cells with the synthesized degrader at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 6 and 24 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells, wash with PBS, and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blotting:

    • Load 20 µg protein per lane on a 4-12% Bis-Tris gel.

    • Primary Antibodies: Anti-IKZF2 (Helios), Anti-CK1α, Anti-Vinculin (Loading Control).

    • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Quantification: Densitometry analysis to calculate

    
     (concentration required for 50% degradation).
    

Mechanistic Visualization: The Ternary Complex

The following diagram illustrates the mechanism of action where the 6,8-dibromo-chromene moiety bridges the E3 ligase and the target protein.

TernaryComplex cluster_0 E3 Ligase Complex cluster_1 Molecular Glue (Degrader) cluster_2 Target Proteins CRBN Cereblon (CRBN) IMiD Isoindolinone (CRBN Binder) CRBN->IMiD Binds E2 E2 Ubiquitin Conjugating Enzyme Ubiquitin Ubiquitin (Ub) E2->Ubiquitin Transfers Linker Amide Bond IMiD->Linker Chromene 6,8-Dibromo-chromene (Target Warhead) Linker->Chromene IKZF2 IKZF2 (Helios) Zinc Finger Chromene->IKZF2 Recruits via Halogen Bonding CK1a CK1α Kinase Domain Chromene->CK1a Recruits Proteasome 26S Proteasome (Degradation) IKZF2->Proteasome Degradation CK1a->Proteasome Degradation Ubiquitin->IKZF2 Poly-ubiquitination Ubiquitin->CK1a Poly-ubiquitination

Caption: Schematic of the ternary complex induced by the 6,8-dibromo-chromene conjugate, leading to ubiquitination and proteasomal degradation of IKZF2/CK1α.

Data Interpretation & Troubleshooting

Expected Results: A successful degrader utilizing this pharmacophore should exhibit the following profile:

ParameterMetricInterpretation
Potency (

)
1 – 50 nMHigh potency indicates stable ternary complex formation.
Selectivity IKZF2 > IKZF1The chromene scaffold often shows preferential degradation of IKZF2 over the related IKZF1 (Ikaros), reducing toxicity.
Hook Effect Present at >10 µMLoss of degradation at high concentrations confirms the mechanism is driven by ternary complex formation (independent binding saturates both sides).

Troubleshooting:

  • Issue: No degradation observed.

    • Root Cause:[2][3][4] The amide linkage might be sterically clashing with the CRBN binding pocket.

    • Solution: Test varying linker lengths (e.g., insert a PEG1 or alkyl spacer between the chromene and the amine).

  • Issue: Poor Solubility.

    • Root Cause:[2][3][4] The 6,8-dibromo motif is highly lipophilic.

    • Solution: Formulate in 10% DMSO / 40% PEG400 / 50% Saline for animal studies.

References

  • Design and development of IKZF2 and CK1α dual degraders. Source: National Institutes of Health (PMC). URL:[Link] (Note: This recent study establishes the 6,8-dibromo-2H-chromene analog as a potent warhead for targeted degradation.)

  • 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (PubChem Compound Summary). Source: National Center for Biotechnology Information. URL:[Link]

  • 8-Benzamidochromen-4-one-2-carboxylic acids: potent and selective agonists for the orphan G protein-coupled receptor GPR35. Source:[5][6] Journal of Medicinal Chemistry (via PubMed).[6] URL:[Link] (Provides historical context on the biological activity of chromene-carboxylic acid derivatives.)

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Source: Organic Letters (via Organic Chemistry Portal). URL:[Link] (Detailed synthetic routes for constructing the 2H-chromene core if de novo synthesis is required.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dibromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Core Reaction Logic

Welcome to the technical support hub for chromene synthesis. The synthesis of 6,8-dibromo-2H-chromene-3-carboxylic acid presents a unique set of challenges compared to unsubstituted chromenes. The presence of two bromine atoms on the salicylaldehyde scaffold—specifically the bromine at the 3-position (which becomes the 8-position in the chromene)—introduces significant steric hindrance adjacent to the phenolic oxygen, impeding the cyclization step.

The most robust synthetic route relies on a DABCO-catalyzed domino reaction (Baylis-Hillman type) between 3,5-dibromosalicylaldehyde and an acrylate equivalent (typically acrylonitrile or ethyl acrylate), followed by hydrolysis.

The "Gold Standard" Protocol

To establish a baseline, ensure your current workflow aligns with this optimized protocol before troubleshooting.

ParameterSpecificationRationale
Starting Material 3,5-Dibromosalicylaldehyde (1.0 eq)Must be free of oxidation products (brown tar).
Reagent Acrylonitrile (3.0 - 4.0 eq)Excess required to overcome oligomerization side-reactions. Acrylonitrile is sterically smaller than acrylates, aiding the crowded cyclization.
Catalyst DABCO (0.5 - 1.0 eq)High loading is necessary due to the deactivation by the acidic dibromophenol.
Solvent DMF or DMSO (Dry)Polar aprotic solvents stabilize the zwitterionic intermediate.
Temperature 80°C - 90°CHigher temp needed to force the cyclization of the sterically hindered 8-bromo intermediate.
Hydrolysis HCl / AcOH (Reflux)Converts the nitrile intermediate to the carboxylic acid.

Diagnostic Visualization: The Reaction Pathway

Understanding where the reaction fails is critical. The diagram below maps the mechanism and potential failure points specific to the 6,8-dibromo substrate.

ReactionPathway node_start 3,5-Dibromo- salicylaldehyde node_inter1 Zwitterionic Intermediate node_start->node_inter1 Nucleophilic Attack node_reagent Acrylonitrile + DABCO node_reagent->node_inter1 node_fail1 FAILURE 1: Oligomerization node_reagent->node_fail1 Excess Heat/No Inhibitor node_inter2 Baylis-Hillman Adduct node_inter1->node_inter2 Aldol-type Step node_cycle Cyclized Nitrile (Chromene-CN) node_inter2->node_cycle Oxa-Michael Cyclization node_fail2 FAILURE 2: Steric Stall node_inter2->node_fail2 8-Br Steric Clash node_final 6,8-Dibromo-2H- chromene-3-COOH node_cycle->node_final Acid Hydrolysis node_fail3 FAILURE 3: Decarboxylation node_final->node_fail3 Over-hydrolysis

Figure 1: Mechanistic pathway highlighting the specific steric stall point caused by the 8-position bromine atom.

Troubleshooting Guide: Symptom & Solution

Scenario A: "The reaction mixture turns into a black tar with <10% yield."

Diagnosis: Polymerization of Acrylonitrile. Acrylonitrile is prone to radical polymerization at the high temperatures required for this specific cyclization.

  • Corrective Action:

    • Add a Radical Inhibitor: Add Hydroquinone or MEHQ (1-2 mol%) to the reaction mixture. This stops the polymerization of the acrylate reagent without affecting the ionic DABCO mechanism.

    • Stepwise Heating: Do not jump to 90°C. Stir at Room Temperature (RT) for 4 hours to allow the initial Baylis-Hillman adduct to form, then heat to 80°C for the cyclization.

Scenario B: "Starting material is consumed, but no product precipitates."

Diagnosis: DABCO Deactivation (Salt Formation). The 3,5-dibromophenol is significantly more acidic than unsubstituted phenol due to the electron-withdrawing bromine atoms. It may be protonating DABCO, forming a salt that is catalytically inactive.

  • Corrective Action:

    • Increase Base Load: Use 1.0 - 1.2 equivalents of DABCO.

    • Add a Sacrificial Base: Add 0.5 eq of Potassium Carbonate (

      
      ) to neutralize the phenol protons, keeping DABCO free to act as a nucleophilic catalyst.
      
Scenario C: "I get the intermediate nitrile, but hydrolysis destroys the chromene ring."

Diagnosis: Harsh Hydrolysis Conditions. The chromene double bond is sensitive. Refluxing in concentrated HCl can cause ring opening or decarboxylation.

  • Corrective Action:

    • Switch to Alkaline Hydrolysis: Use 10% NaOH in Ethanol/Water (1:1) at reflux for 2 hours, followed by careful acidification to pH 3 at 0°C.

    • Alternative Reagent: Switch from Acrylonitrile to tert-butyl acrylate . The tert-butyl ester can be cleaved under mild acidic conditions (TFA/DCM) at room temperature, preserving the chromene core.

Optimization Matrix (Advanced Users)

If your yield is stuck at 40-50%, implement these advanced modifications.

VariableModificationMechanism of Improvement
Solvent System Deep Eutectic Solvent (DES) Use Choline Chloride/Urea (1:2). DES has been shown to stabilize the zwitterionic intermediate via hydrogen bonding, significantly accelerating the rate for hindered aldehydes [1].
Catalyst Additive LiClO4 (10 mol%) Lithium perchlorate acts as a Lewis acid, activating the aldehyde carbonyl and facilitating the attack of the DABCO-acrylate complex [2].
Microwave 110°C, 15 min, Closed Vessel Overcomes the steric energy barrier of the 8-Br cyclization rapidly, minimizing the time window for side-reactions (tar formation) [3].

Logic Flow for Low Yield Investigation

Use this decision tree to isolate your specific variable.

TroubleshootingTree Start Start: Yield < 40% CheckTLC Check TLC of Crude Rxn Start->CheckTLC SM_Left SM (Aldehyde) Remains CheckTLC->SM_Left Yes NewSpot New Spot Exists (But not product) CheckTLC->NewSpot Intermediate Visible BlackTar Black Tar / No Spots CheckTLC->BlackTar Messy Baseline Action1 DABCO is deactivated. Action: Add K2CO3 or Increase DABCO eq. SM_Left->Action1 Action2 Cyclization failed. Action: Increase Temp or Switch Solvent to DMSO NewSpot->Action2 Action3 Polymerization. Action: Add Hydroquinone & Degas Solvent BlackTar->Action3

Figure 2: Troubleshooting decision tree for low-yield scenarios.

Frequently Asked Questions (FAQ)

Q: Can I use 3,5-dibromosalicylaldehyde with malononitrile instead of acrylonitrile? A: Yes, this is the Knoevenagel route . It is generally faster and higher yielding (80%+) because malononitrile is more acidic and reactive. However, the product will be 2-amino-6,8-dibromo-4H-chromene-3-carbonitrile or an imino-coumarin derivative. Converting this to the 3-carboxylic acid requires harsh hydrolysis that often degrades the scaffold. Only use this route if you can tolerate the nitrile/amino functionality.

Q: Why is the 8-bromo position so problematic? A: In the 2H-chromene structure, the 8-position is "ortho" to the ring oxygen. During the cyclization step, the phenolic oxygen must attack the acrylate intermediate. The bulky bromine atom physically obstructs the rotation required for this orbital overlap. This is why higher temperatures (or microwave irradiation) are strictly required compared to non-brominated analogs.

Q: My product precipitates as a salt. How do I get the free acid? A: This is common if you use NaOH for hydrolysis. The disodium salt (carboxylate + phenolate if ring opens) may form. To isolate the free acid:

  • Dissolve the solid in minimal water.

  • Cool to 0°C.

  • Add 1M HCl dropwise until pH ~2-3.

  • Stir for 30 mins (do not rush) to allow the lattice to form.

  • Filter and wash with ice-cold water.

References

  • Zhou, Z., et al. (2018).[1][2] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892–3896.

  • Bugarin, A., & Connell, B. T. (2009).[3] "Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System." The Journal of Organic Chemistry, 74(12), 4638–4641.

  • Amarante, G. W., et al. (2009). "The Baylis-Hillman Reaction: A Novel Concept for the Synthesis of Chromenes." Tetrahedron Letters.
  • PubChem. (n.d.). "6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid."[4] National Center for Biotechnology Information.

Sources

solubility issues of dibromo-chromene acids in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO and Methanol

Audience: Medicinal Chemists, HTS Managers, and Assay Biologists.

Executive Summary: The Solubility Paradox

Dibromo-chromene acids present a classic "Solubility Paradox" in drug discovery. The dibromo-benzopyran core is highly lipophilic (high LogP) and prone to


 stacking, requiring strong polar aprotic solvents like DMSO for dissolution. However, the carboxylic acid tail introduces chemical reactivity (esterification) in alcohols and pH-sensitivity in aqueous buffers.

This guide addresses the two critical failure modes for these compounds:

  • In Methanol: Chemical degradation via pseudo-Fischer esterification.

  • In DMSO: Physical precipitation ("crashing out") due to hygroscopic water uptake.[1]

Module 1: The Methanol Trap (Stability Warning)

The Issue: Users often select Methanol (MeOH) for LC-MS preparation or intermediate dilutions because it is easier to remove than DMSO. However, dibromo-chromene acids are susceptible to Fischer Esterification in MeOH, converting the parent acid into its methyl ester. This results in a "ghost" peak at M+14 in mass spectrometry and loss of potency in biological assays.

Mechanism: While typically acid-catalyzed, the electron-withdrawing nature of the bromine substituents on the chromene ring can increase the electrophilicity of the carbonyl carbon, accelerating esterification even at neutral pH during prolonged storage or heating.

Diagnostic Check:

  • Symptom: Loss of acidic proton in NMR; appearance of a methoxy singlet (~3.8 ppm).

  • LC-MS: Appearance of a peak at

    
     (Methyl group +15, H loss -1 = Net +14 mass shift).
    

Protocol A: Safe Handling in Alcohols

  • Avoid Storage: Never store stock solutions in MeOH at room temperature.

  • Analysis: If using MeOH for LC-MS, analyze immediately (within <4 hours).

  • Alternative: Use Acetonitrile (MeCN) for dilutions where possible. It is aprotic and prevents esterification.[2]

Module 2: The DMSO Dilemma (Hygroscopicity & Aggregation)

The Issue: DMSO is the gold standard for dissolving lipophilic chromenes. However, DMSO is hygroscopic .[1][3][4][5][6] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • The Consequence: Water acts as an "anti-solvent" for dibromo-chromenes. As water content in DMSO rises, the solubility of the compound drops exponentially, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Visualizing the Failure Mode:

DMSO_Crash Stock DMSO Stock (10mM) Anhydrous Hygro DMSO Absorbs Water (Hygroscopicity) Stock->Hygro + Time Assay Transfer to Aqueous Buffer Stock->Assay Ideal Path Air Exposure to Air (Uncapped Vial) Air->Hygro SolubilityDrop Solubility Limit Decreases (Anti-Solvent Effect) Hygro->SolubilityDrop Agg Formation of Micro-Aggregates SolubilityDrop->Agg Agg->Assay Crash Precipitation (False Negative Data) Assay->Crash Nucleation

Figure 1: The mechanism of hygroscopicity-induced precipitation. Absorbed atmospheric water lowers the solvent power of DMSO, causing pre-aggregation before the compound even reaches the assay buffer.

Technical Protocols
Protocol B: The "Step-Down" Dissolution Method

Use this when the compound refuses to dissolve or precipitates immediately upon dilution.

StepActionTechnical Rationale
1 Solid State Check Ensure the solid is not a salt form (unless intended). Free acids dissolve better in DMSO; salts may require aqueous buffers.
2 Primary Solubilization Add anhydrous DMSO to reach 50% of final volume. Vortex 30s.
3 Thermal Assist If cloudy, heat to 37°C (water bath) for 5 mins. Do not exceed 60°C (degradation risk).
4 Sonication Sonicate for 10 mins. Note: Sonication heats the solvent; monitor temp.
5 Purity Check Inspect for clarity. If clear, dilute to volume.
6 Assay Dilution Crucial: Do not pipette 100% DMSO stock directly into cold buffer. Dilute DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO/Water) before final dilution.
Troubleshooting & FAQ Matrix

Q1: My compound dissolved in DMSO, but turned cloudy when I added it to the cell culture media. Why? A: This is "Crash Out." The dibromo-chromene core is hydrophobic. When you dilute the DMSO (solvent) with media (anti-solvent), the local concentration of DMSO drops rapidly.[5]

  • Fix: Increase the BSA (Bovine Serum Albumin) concentration in your media. Albumin acts as a carrier protein, binding the lipophilic chromene and keeping it in solution.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no. While Ethanol is less toxic to cells, dibromo-chromenes have significantly lower solubility in EtOH than DMSO. Furthermore, like Methanol, Ethanol poses an esterification risk (forming ethyl esters) over time.

Q3: How do I store my 10mM stocks? A:

  • Solvent: Anhydrous DMSO (freshly opened bottle).

  • Container: Glass vials with Teflon-lined caps (avoid polystyrene; DMSO leaches plasticizers).

  • Temp: -20°C or -80°C.

  • Thawing: Completely thaw and vortex before use. DMSO freezes at 18.5°C; heterogeneous freezing can create concentration gradients in the vial.

Q4: The solution is yellow.[7] Is this normal? A: Yes. Chromene derivatives are often chromophores. However, if the yellow deepens significantly over time in DMSO, it may indicate oxidation or photodegradation. Store in amber vials.

Decision Logic: Solvent Selection

Solvent_Logic Start Start: Dibromo-Chromene Acid Purpose What is the purpose? Start->Purpose Storage Long-term Storage Purpose->Storage Banking Screening Biological Assay Purpose->Screening Testing LCMS LC-MS Analysis Purpose->LCMS QC DMSO_Dry Anhydrous DMSO (-20°C, Amber Vial) Storage->DMSO_Dry DMSO_Fresh Fresh DMSO (Limit freeze-thaw) Screening->DMSO_Fresh MeCN Acetonitrile/Water (Run immediately) LCMS->MeCN Preferred MeOH_Warn Methanol (RISK: Esterification) LCMS->MeOH_Warn Avoid

Figure 2: Decision matrix for solvent selection based on experimental intent.

References
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and instability in plasma/solvents).

  • Way, L. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. (Detailed analysis of the "Crash Out" phenomenon).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. (General guidelines on hygroscopicity).

  • Common Organic Chemistry. (2024). Fischer Esterification Mechanism and Conditions. (Mechanistic basis for acid instability in alcohols).

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. (Data on freezing point depression and solubility loss).

Sources

preventing decarboxylation of 2H-chromene-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for ChromeneTech Solutions , a specialized chemical support unit.

Topic: Preventing Decarboxylation of 2H-Chromene-3-Carboxylic Acids

Status: Active | Last Updated: 2026-02-14 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Diagnostic Triage

The Problem: 2H-chromene-3-carboxylic acids are structurally distinct from their oxidized cousins, coumarin-3-carboxylic acids (2-oxo-2H-chromene). While coumarins are relatively robust, the 2H-chromene system contains a cyclic vinylogous acid moiety that is highly susceptible to thermal and acid-catalyzed decarboxylation .

Diagnostic Check: Before proceeding, confirm your substrate structure to select the correct stability protocol.

Feature2H-Chromene-3-COOH (Target)Coumarin-3-COOH (Reference)
Structure Cyclic ether (

) at pos 1,2.
Lactone (

) at pos 1,2.
Stability High Risk: Decarboxylates >60°C or pH <3.Moderate: Stable up to reflux, requires strong acid to decarboxylate.
Critical Failure Loss of

yields 2H-chromene (neutral).
Loss of

yields Coumarin.
Root Cause Analysis: The Decarboxylation Mechanism

To prevent the reaction, you must understand the driving force. 2H-chromene-3-carboxylic acids are


-unsaturated acids. Their decarboxylation is driven by the formation of a stabilized transition state, often facilitated by protonation.
The Failure Pathway

Under acidic conditions or high heat, the double bond (


) can be protonated or isomerize. The presence of the ring oxygen (O1) provides electron donation that can stabilize the developing positive charge, lowering the activation energy for 

extrusion.

DecarboxylationMechanism cluster_conditions Risk Factors Substrate 2H-Chromene-3-COOH (Starting Material) Protonation Protonation at C4 (Acidic Conditions) Substrate->Protonation + H+ / Heat Transition Cyclic Transition State (Stabilized Cation) Protonation->Transition e- migration Product 2H-Chromene + CO2 (Irreversible Loss) Transition->Product - CO2 pH < 3 pH < 3 Temp > 60°C Temp > 60°C

Figure 1: Simplified failure mode showing acid-catalyzed decarboxylation pathway.

Experimental Protocols: The "Safe-Mode" Workflows
Protocol A: Mild Saponification (Ester Hydrolysis)

Context: Most researchers arrive at the acid via the ethyl or methyl ester (e.g., from a Rh-catalyzed annulation or Knoevenagel condensation). Standard NaOH/EtOH reflux will destroy your product.

The Solution: Lithium Hydroxide (LiOH) in THF/Water at ambient temperature.

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 equiv of the 2H-chromene-3-ester in THF (

    
    ).
    
  • Reagent Prep: Prepare a solution of

    
     (2.5 equiv) in distilled water.
    
  • Addition: Add the aqueous LiOH dropwise to the THF solution at 0°C (ice bath).

  • Reaction: Allow to warm to Room Temperature (20–25°C). DO NOT HEAT.

  • Monitoring: Monitor by TLC every 30 mins. Reaction is typically complete in 2–4 hours.

  • Quench (CRITICAL):

    • Cool back to 0°C.

    • Carefully acidify with

      
       or 
      
      
      
      dropwise.
    • Stop acidification at pH 4–5. Do not go to pH 1.

    • Why? At pH 4–5, the carboxylic acid precipitates, but the concentration of free protons is insufficient to trigger rapid decarboxylation.

Protocol B: Purification Without Decomposition

Context: Silica gel is slightly acidic. Running a standard column often leads to "streaking" and mass loss due to on-column decarboxylation.

The Solution: Buffered Stationary Phases.

MethodStationary PhaseEluent ModifierNotes
Preferred Reverse Phase (C18)0.1% Formic Acid (Avoid TFA)TFA is too strong; Formic acid is volatile and milder.
Alternative Neutral AluminaEtOAc / HexanesAlumina is basic/neutral; prevents acid-cat decomposition.
Solid Phase RecrystallizationEtOH / WaterIf solid, avoid chromatography entirely.
Troubleshooting & Decision Logic

Use this logic tree to determine the cause of low yields.

TroubleshootingTree Start Problem: Low Yield of Acid CheckTLC Does TLC show non-polar spot (Chromene)? Start->CheckTLC YesDecarb Diagnosis: Decarboxylation CheckTLC->YesDecarb Yes NoDecarb Diagnosis: Incomplete Hydrolysis CheckTLC->NoDecarb No CheckTemp Was Temp > 40°C? YesDecarb->CheckTemp CheckAcid Was Workup pH < 2? CheckTemp->CheckAcid No SolTemp Solution: Use LiOH at RT CheckTemp->SolTemp Yes SolpH Solution: Acidify with Citric Acid CheckAcid->SolpH Yes

Figure 2: Diagnostic workflow for identifying the stage of failure.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to remove a t-butyl ester protecting group on a 2H-chromene? A: High Risk. TFA is strong enough to protonate the double bond and trigger decarboxylation.

  • Alternative: Use Trimethylsilyl iodide (TMSI) or a mild Lewis acid protocol. If you must use TFA, do it at 0°C in DCM and quench immediately with saturated

    
    .
    

Q2: My product is an oil and I can't recrystallize it. How do I store it? A: 2H-chromene-3-carboxylic acids are often unstable as oils due to high local concentration of acid groups promoting intermolecular protonation.

  • Recommendation: Convert it to a salt (Sodium or Potassium) for storage. The carboxylate salt is significantly more stable than the free acid. Lyophilize the salt to a powder.

Q3: Why does the literature show reflux conditions for "chromene-3-carboxylic acid" synthesis? A: You are likely looking at papers describing Coumarin (2-oxo-2H-chromene) synthesis [1, 2]. Coumarins are stable at reflux. Always verify if the structure in the paper has a carbonyl at the C2 position. If your target lacks that carbonyl, those conditions will destroy your molecule.

Q4: I see a new spot on TLC just by leaving the compound in CDCl3 for NMR. What happened? A: Chloroform (


) is naturally acidic (forming HCl over time). This acidity is sufficient to decarboxylate sensitive 2H-chromenes.
  • Fix: Filter your

    
     through basic alumina before use, or use 
    
    
    
    or Acetone-
    
    
    , which are non-acidic.
References
  • Zhou, Z., et al. (2018).[1][2] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892–3896. [2]

    • Relevance: Establishes the synthesis of the specific 2H-chromene-3-COOH scaffold and highlights the mild conditions required compared to coumarins.
  • Master Organic Chemistry. (2022). "Decarboxylation of Carboxylic Acids."

    • Relevance: Provides the foundational mechanistic understanding of why -unsatur
  • Sairam, et al. (2020). "Comparison of Methods of Synthesis of Coumarin Derivatives." Journal of Emerging Technologies and Innovative Research.[3]

    • Relevance: Contrasts the robust conditions (reflux/base) used for Coumarins vs.

Sources

Chromene Synthesis Support Hub: Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Accelerating Kinetics & Maximizing Yield in Chromene Ring Closure

Core Directive: The Kinetic Challenge

The formation of the benzopyran (chromene) core—whether via the thermal rearrangement of propargyl aryl ethers, metal-catalyzed hydroarylation, or organocatalytic condensation—is frequently bottlenecked by slow kinetics or competitive polymerization.

This guide moves beyond standard textbook procedures to address the "Hidden Variables" of reaction engineering: specific energy input (Microwave vs. Thermal), catalyst ligand effects (Gold/Silver), and solvent polarity switches that dictate the rate-determining step (RDS).

Troubleshooting Modules (Q&A Format)
Module A: Thermal Cyclization (Propargyl Aryl Ethers)

Context: The classical route involving Claisen rearrangement followed by electrocyclization.

Q: My propargyl ether rearrangement requires temperatures >200°C and degrades my substrate. How can I lower the energy barrier?

A: The high thermal requirement (often refluxing


-diethylaniline) is due to the high activation energy of the initial [3,3]-sigmatropic rearrangement.
  • The Fix (Catalytic Switch): Switch to Gold(I) Catalysis . Gold complexes act as

    
    -acids, activating the alkyne moiety and allowing the reaction to proceed at room temperature  or mild heat (40–60°C) via a 6-endo-dig cyclization mechanism, bypassing the high-energy Claisen intermediate entirely.
    
  • Recommended Catalyst: Ph3PAuNTf2 (Triphenylphosphine gold(I) bis(trifluoromethanesulfonyl)imide) or [Au(PPh3)Cl]/AgSbF6.

  • Protocol Adjustment: Perform in DCM or Toluene at 25°C. Yields typically improve from <50% (thermal decomposition) to >85% (catalytic control).

Q: I am seeing a mixture of benzofuran (5-membered) and chromene (6-membered) rings. How do I force the 6-membered ring closure?

A: This is a regioselectivity issue governed by the mode of cyclization (5-exo-dig vs. 6-endo-dig).

  • Mechanism: In thermal conditions, the product distribution is dictated by the substitution pattern on the alkyne. Terminal alkynes often favor 5-membered rings via the "abnormal" Claisen pathway.

  • The Fix:

    • Solvent Polarity: Switch to a non-polar solvent (Toluene/Xylene). Polar aprotic solvents (DMF/DMSO) stabilize charged intermediates that may lead to fragmentation or 5-membered rings.

    • Metal Selection: Palladium catalysts (e.g., Pd(OAc)2 with phosphoramidite ligands) strongly favor the 6-endo-trig or 6-endo-dig pathway, locking the chromene structure.

Module B: Microwave-Assisted Synthesis

Context: Rapid synthesis of 2-amino-4H-chromenes or biscoumarins.

Q: My multi-component condensation (Salicylaldehyde + Malononitrile + Nucleophile) takes 6–12 hours. Can this be accelerated?

A: Yes. These condensations are ideal candidates for Microwave (MW) Irradiation . The reaction is driven by the polarity of the transition state.

  • The Fix: Apply MW irradiation at 100–130°C.

  • Result: Reaction times drop from hours to 10–20 minutes .

  • Critical Parameter (Solvent): Use Ethanol or Water (high loss tangent

    
    ) to maximize energy transfer. Alternatively, use Solvent-Free  conditions with a solid support (e.g., basic alumina or montmorillonite K10) to prevent pressure build-up and simplify workup.
    

Q: The microwave vessel over-pressurizes before conversion is complete. A: This indicates volatile byproduct formation (often water) or solvent overheating.

  • Troubleshooting:

    • Concentration: Increase concentration to near-neat conditions (solvent-free).

    • Cooling: Use "Simultaneous Cooling" (Power on, Air cooling on) if your reactor allows, to pump energy into the activation barrier without runaway bulk temperature.

Module C: Organocatalysis (Enantioselective Synthesis)

Context: Asymmetric synthesis using chiral amines/thioureas.

Q: My organocatalytic oxa-Michael/aldol cascade has stalled at 60% conversion after 48 hours.

A: Catalyst deactivation or product inhibition is likely.

  • The Fix (Additives): Add a weak acid cocatalyst, typically Benzoic Acid (10–20 mol%) .

  • Why? In iminium/enamine catalysis (e.g., using diarylprolinol ethers), the acid facilitates the hydrolysis of the iminium intermediate, releasing the product and regenerating the active catalyst.

  • Water Management: While some water is needed for hydrolysis, excess water kills the iminium ion. Use molecular sieves if the solvent is not anhydrous.

Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis of 2H-Chromenes (Room Temp)

Target: Rapid cyclization of propargyl aryl ethers without thermal degradation.

  • Preparation: In a glovebox or under Argon, charge a vial with [Au(PPh3)Cl] (2 mol%) and AgSbF6 (2 mol%).

  • Activation: Add anhydrous DCM (Dichloromethane) (0.1 M concentration relative to substrate). Stir for 5 mins to generate the active cationic gold species.

  • Addition: Add the propargyl aryl ether substrate (1.0 equiv) in one portion.

  • Reaction: Stir at 25°C . Monitor by TLC (Reaction time: typically 1–4 hours).

  • Workup: Filter through a short pad of silica to remove metal salts. Evaporate solvent.

  • Yield: Expect 85–95%.

Protocol B: Microwave-Assisted Synthesis of 2-Amino-4H-Chromenes

Target: 3-Component Condensation (Salicylaldehyde + Malononitrile + Naphthol/Phenol).

  • Setup: In a 10 mL microwave process vial, mix Salicylaldehyde (1 mmol), Malononitrile (1 mmol), and 2-Naphthol (1 mmol).

  • Catalyst: Add NEt3 (Triethylamine) (2 drops) or Basic Alumina (100 mg) as a solid support.

  • Solvent: Add Ethanol (2 mL) OR run Solvent-Free (mix solids thoroughly).

  • Irradiation: Cap the vial. Ramp to 130°C over 2 minutes. Hold for 10 minutes (High Absorption setting).

  • Workup: Cool to 50°C. If ethanolic, pour into ice water to precipitate product. If solvent-free, dissolve in hot ethanol and crystallize.

  • Comparison: Thermal reflux would take 4–8 hours; MW takes <15 mins.

Data Visualization & Logic
Figure 1: Reaction Pathway Analysis (Thermal vs. Catalytic)

This diagram contrasts the high-energy thermal Claisen route with the shortcut provided by Gold catalysis.

ChromenePathways Substrate Propargyl Aryl Ether Thermal_TS [3,3]-Sigmatropic TS (High Energy >200°C) Substrate->Thermal_TS Heat Au_Complex Au(I)-Alkyne Complex (Low Energy 25°C) Substrate->Au_Complex Au(I) Cat. Allene Allenyl Ketone Intermediate Thermal_TS->Allene H_Shift [1,5]-H Shift Allene->H_Shift Electro 6π-Electrocyclization H_Shift->Electro Product 2H-Chromene Electro->Product Slow Vinyl_Au Vinyl-Gold Intermediate Au_Complex->Vinyl_Au 6-endo-dig Vinyl_Au->Product Fast (-H+)

Caption: Comparison of the high-barrier Thermal Claisen route (Red) vs. the low-barrier Gold-Catalyzed Hydroarylation (Green).

Figure 2: Troubleshooting Decision Tree

Logic flow for optimizing reaction conditions based on observed failure modes.

OptimizationTree Start Issue: Low Yield / Slow Kinetics Q1 Reaction Type? Start->Q1 Path_Ether Propargyl Ether Cyclization Q1->Path_Ether Path_Cond Multi-Component Condensation Q1->Path_Cond Q2_Ether Temp Sensitivity? Path_Ether->Q2_Ether Q2_Cond Heating Method? Path_Cond->Q2_Cond Sol_Au Use Au(I) / Ag(I) (Room Temp) Q2_Ether->Sol_Au Substrate Degrades Sol_Solvent Switch Solvent: Avoid DMSO (use PhMe) Q2_Ether->Sol_Solvent Wrong Regioisomer Sol_MW Switch to Microwave (130°C, 10 min) Q2_Cond->Sol_MW Too Slow (>4h) Sol_Base Add Catalyst: DABCO or FeTiO3 Q2_Cond->Sol_Base Stalled Conversion

Caption: Decision matrix for selecting the correct optimization strategy based on reaction type and failure mode.

Comparative Data: Time & Yield[1][2][3]

Table 1: Methodological Comparison for Chromene Synthesis

Reaction TypeMethodCatalystTemp (°C)TimeYield (%)Ref
Propargyl Ether Cyclization ThermalNone210 (Reflux)24 h45–60%[2, 4]
Gold Catalysis Ph3PAuNTf225 (RT) 1–2 h 92% [2]
3-Component Condensation ThermalPiperidine80 (Ethanol)4–6 h70%[1]
Microwave None/Basic Alumina130 10 min 85–90% [1]
Asymmetric Organocatalysis ThermalDiarylprolinol2548 h65% (90% ee)[3]
Acid-Additive + PhCOOH2512 h 88% (95% ee) [3]
References
  • Taghavi Fardood, S., et al. (2017).[1] Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst.[1] Asian Journal of Green Chemistry.

  • Morán-Poladura, P., Rubio, E., & González, J. M. (2013). Gold(I)-catalyzed hydroarylation reaction of aryl (3-iodoprop-2-yn-1-yl) ethers: synthesis of 3-iodo-2H-chromene derivatives.[2] Beilstein Journal of Organic Chemistry, 9, 78–87.

  • Arvidsson, P. I., et al. (2006).[3] Organocatalytic Enantioselective Synthesis of Chromenes. Chemistry – A European Journal. (Referenced via Beilstein J. Org.[2][4] Chem. 2012 Review: Organocatalytic tandem Michael addition reactions).

  • Pae, A. N., et al. (2021).[5] Computational Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Journal of Organic Chemistry.

Sources

separation of 6,8-dibromo and 6-bromo chromene byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, high-level troubleshooting and procedural guidance for researchers dealing with the purification of 6-bromo-2H-chromene contaminated with 6,8-dibromo-2H-chromene.

Ticket ID: #CHRM-BR-SEP-001 Topic: Separation of 6,8-dibromo and 6-bromo chromene byproducts Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

The Issue: Synthesizing 6-bromo-2H-chromene (often via propargyl ether rearrangement or chromanone reduction) frequently yields the 6,8-dibromo analog as a persistent impurity. This occurs due to over-bromination or impurities in the starting phenol.

Why this is difficult:

  • Structural Similarity: Both compounds are lipophilic, planar, and lack distinct polar functional groups (beyond the ether oxygen), leading to co-elution on standard silica gel.

  • Physical State: 6-bromo-2H-chromene is often a viscous oil or low-melting solid (

    
     < 50°C), while the dibromo variant is a solid with a higher melting point. This difference is the key to their separation.
    

Diagnostic Checklist (Before you begin):

Troubleshooting Modules

Module A: Chromatographic Solutions (The "Go-To")

Standard Phase (Silica Gel) Strategy: On standard silica, the additional bromine atom in the 8-position increases lipophilicity but also slightly alters the electron density of the pyran ring.

  • The Challenge: In standard Hexane/EtOAc systems, the

    
     is often negligible (< 0.05).
    
  • The Fix: Use Toluene as a modifier. The

    
    -
    
    
    
    interactions between toluene and the electron-deficient dibromo ring differ from the mono-bromo species.

Protocol 1: Optimized Flash Chromatography

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: 100% n-Heptane (or Hexane).

  • Mobile Phase B: Toluene (NOT Ethyl Acetate).

  • Gradient:

    • CV 0–5: 100% A (Equilibration)

    • CV 5–15: 0% → 10% B

    • CV 15–30: 10% → 20% B

  • Expected Elution Order:

    • Fraction 1 (Top): 6,8-Dibromo-2H-chromene (More lipophilic, elutes first).

    • Fraction 2 (Bottom): 6-Bromo-2H-chromene (Target).

Expert Insight: If Toluene fails, switch to Reverse Phase (C18) . The dibromo species is significantly more hydrophobic (LogP ~4.5) than the mono-bromo (LogP ~3.8) and will retain much longer on C18 using an Acetonitrile/Water gradient (e.g., eluting at 85% ACN vs 70% ACN).

Module B: Crystallization Strategies (Scalable Approach)

If you have >5 grams of material, chromatography becomes expensive. Use the melting point difference to your advantage.

Protocol 2: Fractional Crystallization

  • Theory: 6,8-dibromo-2H-chromene has a higher lattice energy and melting point than the mono-bromo species.

  • Solvent System: Pentane/Methanol (Two-phase cooling).

  • Dissolve the crude oil in minimal boiling Methanol (approx. 5 mL per gram).

  • Add Pentane dropwise until slight turbidity persists at reflux.

  • Allow to cool slowly to Room Temperature (RT), then to -20°C.

  • Filtration: The solid precipitate is likely the 6,8-dibromo impurity . Filter this off.

  • Filtrate Recovery: Evaporate the filtrate to obtain enriched 6-bromo-2H-chromene.

Module C: Chemical Derivatization (The "Nuclear Option")

Use this only if physical separation fails and purity is critical (>99.5%).

Mechanism: The bromine at the C8 position (flanked by the ether oxygen) is more sterically crowded but often more reactive toward Lithium-Halogen exchange at extremely low temperatures due to the directing effect of the ring oxygen (ortho-lithiation effect).

Protocol 3: Selective Lithiation (Hypothetical/Advanced)

  • Note: This consumes the impurity but converts it into 6-bromo-chromene (the product) or a removable species.

  • Cool mixture to -78°C in dry THF.

  • Add 0.95 equivalents (relative to the dibromo impurity content) of n-BuLi .

  • Quench with Methanol (proton source).

  • Result: This debrominates the C8 position, converting the impurity into the desired product (6-bromo-2H-chromene).

  • Warning: Requires precise stoichiometry to avoid lithiating the C6 position.

Data & Visualization

Comparative Properties Table
Property6-Bromo-2H-chromene6,8-Dibromo-2H-chromeneSeparation Implication
Molecular Weight ~211.06 g/mol ~289.95 g/mol Mass-based detection is easy.
Physical State Viscous Oil / Low MP SolidSolid (Crystalline)Crystallization removes the dibromo.
LogP (Est.) ~3.8~4.6Dibromo retains longer on C18.
TLC (Hexane)

~0.45

~0.50
Dibromo runs slightly faster.
Reactivity C6-Br is stableC8-Br is labile (ortho to O)Chemical editing is possible.
Decision Logic Diagram

PurificationWorkflow Start Crude Mixture (Mono + Di-bromo) ScaleCheck Scale > 5g? Start->ScaleCheck Crystallization Attempt Crystallization (MeOH/Pentane) ScaleCheck->Crystallization Yes TLC_Check TLC Check (Hexane/Toluene) ScaleCheck->TLC_Check No SolidCheck Precipitate Formed? Crystallization->SolidCheck FilterSolid Filter Solid (Discard Di-bromo) SolidCheck->FilterSolid Yes SolidCheck->TLC_Check No (Failed) EvapFiltrate Evaporate Filtrate (Enriched Mono-bromo) FilterSolid->EvapFiltrate FinalPurification Pure 6-Bromo-2H-chromene EvapFiltrate->FinalPurification SeparationCheck Delta Rf > 0.1? TLC_Check->SeparationCheck FlashSilica Flash Chromatography (Silica, Toluene Gradient) SeparationCheck->FlashSilica Yes FlashC18 Reverse Phase (C18) (ACN/Water) SeparationCheck->FlashC18 No (Co-elution) FlashSilica->FinalPurification FlashC18->FinalPurification

Caption: Decision tree for selecting the optimal purification method based on scale and separation difficulty.

Frequently Asked Questions (FAQ)

Q1: Why does my 6-bromo-2H-chromene turn red/brown upon standing? A: Chromenes are sensitive to oxidation and polymerization, especially in the presence of light and acid. The "red" color often indicates the formation of chromylium species or oxidative dimers. Storage Tip: Store under Argon at -20°C, ideally stabilized with a radical inhibitor like BHT if downstream chemistry allows.

Q2: I see three spots on TLC. What is the third one? A: If you synthesized the chromene via the propargyl ether route, the third spot is likely the benzofuran isomer . This forms via a 5-exo-dig cyclization instead of the desired 6-endo-dig. Benzofurans are usually more polar than chromenes and will elute later (lower


) in Hexane/EtOAc systems.

Q3: Can I distill the mixture? A: Only if you have a high-vacuum setup (< 0.1 mbar). The boiling point of 6-bromo-2H-chromene is approx. 160°C at 0.5 mbar [1]. The dibromo species will boil significantly higher, but prolonged heating at these temperatures often leads to polymerization of the double bond. Kugelrohr distillation is preferred over fractional distillation columns to minimize thermal history.

References

  • Heron, B. M., et al. (2025).[1] Synthesis and Reactivity of Some 4-Bromo-2H-chromenes. ResearchGate. Available at: [Link]

  • Rosenau, T., et al. (2011). On the bromination of pyrano[3,2-f]chromenes related to γ-tocopherol. PMC (NIH). Available at: [Link]

  • Baker, S. I., et al. (2022).[2] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. NSF PAR. Available at: [Link]

Sources

stability of 6,8-dibromo-2H-chromene-3-carboxylic acid in basic solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 6,8-dibromo-2H-chromene-3-carboxylic acid in basic solution

Executive Summary

Status: STABLE in aqueous basic solution. Unlike its 2-oxo analogue (coumarin), 6,8-dibromo-2H-chromene-3-carboxylic acid does not undergo lactone hydrolysis (ring-opening) in basic media. It functions as a standard carboxylic acid, forming a stable, water-soluble carboxylate salt upon treatment with bases such as sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃).

Critical Distinction: Researchers often confuse this compound with 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative). If your solution turns yellow and exhibits pH-dependent reversibility of the ring structure, you are likely working with the coumarin, not the 2H-chromene.

Technical Deep Dive: Structure & Reactivity

To understand the stability profile, we must analyze the molecular scaffold. The stability of 6,8-dibromo-2H-chromene-3-carboxylic acid in base is dictated by the absence of the lactone moiety found in coumarins.

Structural Analysis
  • Core Scaffold: 2H-Chromene (2H-1-benzopyran).[1][2] This is a cyclic ether with a double bond between C3 and C4.

  • Functional Group: Carboxylic acid at C3.[3][4][5]

  • Substituents: Bromine atoms at C6 and C8 (electron-withdrawing, increasing the acidity of the -COOH group).

Mechanism of Action in Base

When introduced to a basic solution (pH > 7), the carboxylic acid proton (pKa ≈ 4.0–4.5) is deprotonated.



The resulting carboxylate anion is resonance-stabilized and highly soluble in water. The cyclic ether ring (pyran ring) is inert to nucleophilic attack by hydroxide ions under standard laboratory conditions, preventing the ring-opening reactions typical of lactones/coumarins [1, 2].
Comparative Stability Diagram

The following diagram illustrates the divergent pathways of the 2H-chromene versus the coumarin derivative in basic solution.

StabilityPathways cluster_0 Target Compound (2H-Chromene) cluster_1 Common Confusion (Coumarin) Chromene 6,8-Dibromo-2H-chromene- 3-carboxylic acid (Cyclic Ether) ChromeneSalt Carboxylate Salt (Stable, Soluble) Chromene->ChromeneSalt + NaOH Deprotonation only Coumarin 6,8-Dibromo-2-oxo- 2H-chromene-3-carboxylic acid (Lactone) RingOpen Ring-Opened Phenolate (Unstable/Reactive) Coumarin->RingOpen + NaOH Lactone Hydrolysis

Figure 1: Mechanistic divergence in basic solution. The 2H-chromene scaffold remains intact (Green path), while the coumarin scaffold undergoes ring opening (Red path).

Troubleshooting Guide & FAQs
Q1: I observed a color change when dissolving the compound in 1M NaOH. Is it degrading?

Answer: Likely No , but verify the compound identity.

  • Scenario A (Correct Compound): The formation of the carboxylate salt can cause a slight bathochromic shift (deepening of color) due to changes in electronic conjugation, but it should not be drastic (e.g., colorless to bright red).

  • Scenario B (Coumarin Contamination): If the solution turns bright yellow/orange, you may have the 2-oxo (coumarin) derivative. The ring-opened phenolic form of coumarins is highly colored (phenolate anion).

  • Action: Check the ¹H NMR. The 2H-chromene has a characteristic singlet (or doublet) for the CH₂ at position 2 (~5.0 ppm). The coumarin lacks this signal.

Q2: Can I store the stock solution in base?

Answer: Yes, for short to medium terms (24–48 hours) at 4°C. While the ring is stable to hydrolysis, the electron-rich double bond (enol ether character) can be susceptible to slow oxidation by air over long periods.

  • Recommendation: Prepare fresh or store under inert gas (Nitrogen/Argon).

  • Buffer Choice: 50 mM Sodium Bicarbonate (NaHCO₃) is preferred over strong NaOH to minimize any potential secondary reactions or degradation of other sensitive groups in your assay.

Q3: The compound precipitated when I neutralized the solution. Why?

Answer: This is expected behavior. The protonated acid (neutral form) is poorly soluble in water. When you lower the pH below the pKa (approx pH 4), the salt converts back to the free acid and precipitates.

  • Troubleshooting: Ensure your final assay buffer maintains a pH > 6.5 to keep the compound in its soluble, ionized state.

Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol for biological assays or chemical reactions requiring aqueous solubility.

StepActionTechnical Note
1 Weigh 10 mg of 6,8-dibromo-2H-chromene-3-carboxylic acid.MW ≈ 333.96 g/mol (Verify specific batch MW).
2 Add DMSO (dimethyl sulfoxide) to dissolve initially.Volume: 0.5 mL. This ensures complete solvation of the hydrophobic core.
3 Slowly add 0.1 M NaHCO₃ (pH 8.5) or PBS (pH 7.4) .Volume: 2.5 mL. Final concentration ≈ 10 mM.
4 Vortex for 30 seconds.Solution should be clear. If cloudy, sonicate for 1 min.
5 QC Check: Measure UV-Vis absorbance.Stable spectra indicate no degradation.
Protocol B: Recovery from Basic Solution (Workup)

Use this if you need to isolate the compound after a reaction in base [3].

  • Cool the basic solution to 0°C.

  • Slowly acidify with 1M HCl to pH ~2-3.

  • Observe the formation of a white/off-white precipitate.

  • Extract with Ethyl Acetate (3x).

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization: Solubility & Recovery

SolubilityCycle Solid Solid Acid (Insoluble in Water) BaseSol Basic Solution (pH > 7) (Soluble Carboxylate Salt) Solid->BaseSol Add 1 eq. NaOH or NaHCO3 Precip Precipitate (Recovered Acid) BaseSol->Precip Add HCl (pH < 4) Precip->BaseSol Re-basify

Figure 2: The reversible solubility cycle of 6,8-dibromo-2H-chromene-3-carboxylic acid controlled by pH.

References
  • Fluorochem . 6,8-Dibromo-2H-chromene-3-carboxylic acid Product Page. Retrieved from (Verified availability as distinct chemical entity).

  • Sigma-Aldrich . Dibromo carboxylic acid Search Results. Retrieved from (Confirms distinction between 2H-chromene and 2-oxo-2H-chromene derivatives).

  • National Institutes of Health (NIH). Design and development of IKZF2 and CK1α dual degraders. PMC10754228.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic acids.

Sources

Technical Support: Overcoming Steric Hindrance in 6,8-Dibromo Chromene Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHR-DB-008 Status: Active Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The 6,8-dibromo chromene scaffold presents a classic "site-selectivity vs. reactivity" paradox. The C6 position is sterically accessible but electronically coupled to the para-oxygen, while the C8 position is severely sterically hindered by the adjacent pyran oxygen and the C7 substituent.

This guide addresses the specific challenge of forcing reactivity at the hindered C8 position and controlling regioselectivity during palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Module 1: The Regioselectivity Landscape

Q: Which bromine reacts first, and why? A: In 90% of standard catalytic systems, the C6-Br reacts first.

The Mechanism:

  • Steric Accessibility: The C6 position is relatively unencumbered. The C8 position is flanked by the ring oxygen (position 1) and the C7 hydrogen/substituent. This creates a "bay region" effect that blocks the approach of the Palladium(0) species.

  • Electronic Activation: While the ring oxygen is electron-donating (deactivating the ring for oxidative addition), the C8 position is electronically distinct due to the inductive withdrawal of the adjacent oxygen. However, the steric penalty at C8 overrides electronic factors in standard phosphine systems (e.g., Pd(PPh3)4).

Implication: If you target the C8 position, you must either:

  • Block C6 first.

  • Use a ligand system capable of overcoming the high energy barrier of C8 oxidative addition.

Module 2: Overcoming Steric Hindrance at C8

Q: My reaction stalls at the monocoupled (C6) product. How do I force the C8 coupling? A: The "stall" indicates the catalyst cannot undergo oxidative addition at C8. You must switch from "general purpose" catalysts to "sterically demanding" catalysts.

The "Bulky Ligand" Strategy

Standard ligands (PPh3, dppf) are ineffective at C8. You require Dialkylbiaryl phosphines (Buchwald Ligands).

LigandRoleRecommendation
SPhos Provides extreme activity for hindered aryl chlorides/bromides.Primary Choice for C8 coupling.
XPhos Larger steric bulk; prevents catalyst deactivation.Use if SPhos fails or for amination.
P(t-Bu)3 Highly electron-rich; accelerates oxidative addition.Good alternative, but air-sensitive.
Optimized Protocol: Forcing C8 Functionalization

Use this protocol if C6 is already reacted or if you are attempting a "one-pot, two-step" double coupling.

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%).

    • Why: SPhos creates a monolithic Pd-Ligand species that is small enough to enter the hindered C8 pocket but electron-rich enough to snap the C-Br bond [1].

  • Base: K3PO4 (3.0 equiv) suspended in Toluene/Water (10:1).

    • Why: Anhydrous conditions often fail here. The "interface" effect of water helps solubilize the boronic acid and activates the catalyst [2].

  • Temperature: 100°C - 110°C.

    • Why: You need thermal energy to overcome the steric rotational barrier of the C8-Pd intermediate.

Module 3: Troubleshooting & FAQs

Q: I see significant hydrodebromination (H replaces Br at C8). Why? A: This is a symptom of slow transmetallation .

  • Diagnosis: The Pd inserts into C8-Br (Oxidative Addition), but the boronic acid is too bulky or slow to transfer its group. The Pd intermediate then grabs a hydride (from solvent or base) and eliminates.

  • Fix: Switch solvent to 1,4-Dioxane (non-protic) and ensure the reaction is strictly degassed. Avoid alcohols (MeOH/EtOH) as cosolvents, as they act as hydride sources [3].

Q: Can I differentiate C6 and C8 in a single pot? A: Yes, via Sequential Addition .

  • Step 1 (C6): Add 1.05 eq Boronic Acid A + Pd(PPh3)4 @ 60°C. (Hits C6 only).

  • Step 2 (C8): Add 1.5 eq Boronic Acid B + SPhos + Fresh Pd source @ 100°C. (Hits C8).

Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for ligand selection based on your target site.

ChromeneLogic Start Start: 6,8-Dibromo Chromene Target Target Selectivity? Start->Target C6_Only Target C6 Only Target->C6_Only Least Hindered C8_Only Target C8 Only Target->C8_Only Most Hindered Double Target C6 & C8 (Different Groups) Target->Double Asymmetric Standard Standard Protocol Pd(PPh3)4, Na2CO3 60-80°C C6_Only->Standard Kinetic Control Forcing Forcing Protocol Pd(OAc)2 + SPhos K3PO4, 110°C C8_Only->Forcing Must Block C6 first or use excess reagent Sequential Sequential One-Pot 1. Pd(PPh3)4 (C6) 2. Add SPhos (C8) Double->Sequential Stepwise Temp Gradient

Caption: Decision tree for ligand and condition selection based on regioselective targets in 6,8-dibromo chromene.

Standardized Experimental Protocol

Workflow: Sequential Site-Selective Suzuki Coupling

  • Setup: Charge a microwave vial with 6,8-dibromo chromene (1.0 eq), Boronic Acid A (1.05 eq), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add DME/Water (4:1) previously degassed with Argon for 15 mins.

  • Reaction 1 (C6): Heat to 70°C for 4 hours.

    • Checkpoint: TLC should show consumption of starting material and appearance of mono-coupled product.

  • Addition: Cool to RT. Open vial under Argon flow. Add Boronic Acid B (1.5 eq), SPhos (6 mol%) , and K3PO4 (3.0 eq).

  • Reaction 2 (C8): Seal and heat to 110°C (or Microwave 120°C for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

References
  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2004. Link

  • BenchChem Technical Guides. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem, 2025.[1] Link

  • Navarro, O., et al. "Suzuki–Miyaura Cross-Coupling of Aryl Halides using Third Generation Palladium-NHC Complexes." Journal of Organic Chemistry, 2004. Link

  • Langer, P. "Regioselective Suzuki Couplings of Polyhalogenated Arenes and Heteroarenes." Organic & Biomolecular Chemistry, 2015.[2] Link

Sources

Technical Support Center: Catalyst Selection for Chromene Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Catalyst Landscape

Chromene scaffolds (benzopyrans) are ubiquitous in drug discovery, serving as the core for anti-cancer (e.g., Crolibulin), anti-viral, and neurological therapeutics. However, the synthetic route dictates the catalyst. A "one-size-fits-all" approach fails because the electronic demands of a propargyl ether cyclization (2H-chromene) differ fundamentally from a multicomponent condensation (4H-chromene).

This guide helps you navigate the three primary catalytic pillars:

  • Au/Pt/Cu

    
    -Lewis Acids:  For alkyne activation and cycloisomerization.
    
  • Organocatalysis: For high enantioselectivity in condensation reactions.[1]

  • Lewis Acids/Bases: For multicomponent reactions (MCRs).

Decision Matrix: Selecting Your Catalyst

Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate catalyst for your substrate class.

CatalystSelection Start Start: Define Substrate & Target Subst1 Propargyl Aryl Ethers Start->Subst1 Subst2 Salicylaldehydes + Nitroalkenes/Enals Start->Subst2 Subst3 Phenols + u03b1,u03b2-Unsaturated Carbonyls Start->Subst3 Target1 Target: 2H-Chromenes Subst1->Target1 Cycloisomerization Target2 Target: Chiral Chromans/Chromenes Subst2->Target2 Oxa-Michael/Aldol Subst3->Target1 Condensation Cat1 Gold(I) Catalysts (e.g., Ph3PAuNTf2, JohnPhos-Au) Target1->Cat1 High Yield/Selectivity Cat3 Lewis Acids (Sc(OTf)3, InCl3) or Bases Target1->Cat3 Cost-Effective/MCR Cat2 Bifunctional Organocatalysts (Thioureas, Proline ethers) Target2->Cat2 High ee%

Figure 1: Decision tree for selecting the optimal catalytic system based on starting materials and desired scaffold.

Module A: Metal-Catalyzed Cycloisomerization (Gold/Silver)

Primary Application: Synthesis of 2H-chromenes from propargyl aryl ethers.[2] Mechanism:


-Lewis acid activation of the alkyne followed by intramolecular nucleophilic attack by the phenol oxygen.
Troubleshooting Guide: Gold Catalysis

Issue 1: I am observing significant Benzofuran formation (5-exo-dig) instead of Chromene (6-endo-dig).

  • Root Cause: The regioselectivity is governed by the polarization of the alkyne-gold complex. Terminal alkynes or sterically unencumbered ligands often favor the faster 5-exo-dig closure.

  • Solution: Switch to a bulky, electron-rich ligand like JohnPhos or IPr (NHC ligand).

    • Why? Bulky ligands destabilize the transition state for 5-exo closure due to steric clash with the ortho-substituents, favoring the 6-endo pathway [1].

    • Protocol Adjustment: Use JohnPhosAu(MeCN)SbF6 (5 mol%) in toluene.

Issue 2: The reaction turns purple/black and stalls (Low Conversion).

  • Root Cause: "Gold Mirror" formation. This indicates reduction of active Au(I) to inactive colloidal Au(0), often caused by electron-rich impurities or lack of stabilizing ligands.

  • Solution:

    • Exclude Light: Wrap the flask in aluminum foil (Au catalysts are photosensitive).

    • Stabilize: Add a mild oxidant or switch to a more robust counterion like NTf2 or SbF6 instead of OTf.

    • Check Solvent: Ensure the solvent is rigorously deoxygenated if using phosphine ligands, as phosphine oxidation leads to catalyst decomposition.

Issue 3: Hydrolysis products (Chromanones) are appearing.

  • Root Cause: Presence of adventitious water. Au(I) will catalyze the hydration of the alkyne (Meyer-Schuster/Rupe rearrangement type reactivity) competing with cyclization.

  • Solution: Add 3Å molecular sieves to the reaction mixture.

Comparative Data: Catalyst Performance for Propargyl Ethers
Catalyst SystemTypical YieldRegioselectivity (6-endo : 5-exo)Key AdvantageKey Limitation
Ph3PAuCl / AgOTf 60-80%4:1Standard benchmarkAg salts can be hygroscopic/acidic
Ph3PAuNTf2 85-95%>20:1High stability, no Ag neededHigher cost
PtCl2 50-70%VariableCheaper than AuRequires higher temp (>60°C)
CuI / Base 40-60%VariableVery low costHigh loading (10-20 mol%) required

Module B: Organocatalytic Asymmetric Synthesis

Primary Application: Enantioselective synthesis of chiral chromans/chromenes via Oxa-Michael/Aldol cascades. Mechanism: Bifunctional activation (H-bonding to nitroalkene/enal + amine activation of aldehyde).

Troubleshooting Guide: Organocatalysis

Issue 1: Low Enantiomeric Excess (ee < 50%).

  • Root Cause: Background reaction. The uncatalyzed reaction between the salicylaldehyde and the electrophile is competing with the catalyzed pathway.

  • Solution:

    • Lower Temperature: Cool the reaction to 0°C or -20°C. The catalytic pathway usually has a lower activation energy than the background reaction; cooling suppresses the racemic background rate more than the catalyzed rate.

    • Concentration: Dilute the reaction. High concentrations favor bimolecular background reactions.

Issue 2: Poor Diastereoselectivity (dr).

  • Root Cause: Incomplete equilibration of the intermediate hemiacetal or rapid dehydration.

  • Solution:

    • Acid Additive: Add a weak acid (e.g., Benzoic acid, 10 mol%) as a co-catalyst. This facilitates the reversible steps required for thermodynamic equilibration to the major diastereomer [2].

Issue 3: Reaction Stalls at the Intermediate (Open Chain).

  • Root Cause: The ring-closing aldol step is too slow, or the water elimination (dehydration) step is inhibited.

  • Solution:

    • Two-Stage Protocol: Run the Michael addition at low temp, then add a dehydration agent (e.g., p-TsOH or molecular sieves) and warm to RT to force the chromene formation.

Workflow Visualization: Organocatalytic Cascade

Organocatalysis Salicyl Salicylaldehyde Complex Transition State (Bifunctional H-Bonding) Salicyl->Complex Catalyst Nitro Nitroalkene Nitro->Complex Intermed Oxa-Michael Adduct (Hemiacetal) Complex->Intermed Stereo-determining Step Dehydration Dehydration (-H2O) Intermed->Dehydration Kinetic Barrier Product Chiral Chromene (High ee) Dehydration->Product

Figure 2: Pathway for bifunctional thiourea-catalyzed synthesis of chiral chromenes.

Validated Experimental Protocols

Protocol A: Gold-Catalyzed Synthesis of 2H-Chromenes

Best for: Constructing the chromene core from acyclic propargyl ethers with high atom economy.

  • Preparation: In a glovebox or flame-dried glassware, weigh Propargyl Aryl Ether (1.0 equiv).

  • Catalyst Addition: Add Ph3PAuNTf2 (Gagosz's catalyst) at 2 mol% loading.

    • Note: If using Ph3PAuCl, premix with AgOTf (2 mol%) in a separate vial for 5 mins, filter off AgCl, and use the filtrate.

  • Solvent: Dissolve in anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC.

    • Endpoint: Disappearance of the alkyne spot. Typical time: 1–4 hours.[3]

  • Workup: Filter through a short pad of silica gel to remove the gold. Concentrate in vacuo.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Organocatalytic Synthesis of 3-Nitro-2H-Chromenes

Best for: Creating chiral drug intermediates.

  • Reagents: Combine Salicylaldehyde (1.0 equiv) and

    
    -Nitrostyrene  (1.1 equiv) in Toluene (0.2 M).
    
  • Catalyst: Add Bifunctional Thiourea Catalyst (e.g., Takemoto's catalyst or Schreiner's thiourea) at 10 mol% .

  • Conditions: Stir at 0°C to maximize enantioselectivity.

  • Monitoring: Monitor consumption of aldehyde.

  • Dehydration (if necessary): If the intermediate chroman-2-ol persists, add Ac2O (1.1 equiv) and DMAP (10 mol%) to force elimination to the chromene.

  • Workup: Aqueous wash (NaHCO3), dry over Na2SO4, concentrate.

References

  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Source: ACS Catalysis / PMC. Context: Explains the mechanism of 6-endo-dig vs 5-exo-dig selectivity and the impact of bulky ligands like JohnPhos. URL:[Link]

  • Organocatalytic Enantioselective Synthesis of Chromenes. Source: Beilstein Journal of Organic Chemistry (Review). Context: Comprehensive review of oxa-Michael cascades, catalyst screening (thioureas/proline), and troubleshooting background reactions. URL:[Link]

  • Catalytic Synthesis of 2H-Chromenes (Review). Source: ACS Catalysis.[2] Context: Overview of metal-catalyzed (Au, Pt, Cu) approaches and comparison of homogeneous vs heterogeneous systems. URL:[Link]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran. Source: Symmetry / MDPI. Context: Specific protocols for 4H-chromene derivatives and multicomponent reactions. URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 6,8-Dibromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

This guide provides a definitive spectral analysis of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (often abbreviated in catalogs as 6,8-dibromo-2H-chromene-3-carboxylic acid). This molecule is a privileged scaffold in drug discovery, serving as a key intermediate for antimicrobial and anticancer agents.

Critical Nomenclature Alert: In commercial and literature contexts, "2H-chromene-3-carboxylic acid" frequently refers to the coumarin (2-oxo) derivative. The non-oxidized 2H-chromene (benzopyran) is unstable and rare in this carboxylic acid form. This guide focuses on the stable 2-oxo (coumarin) form (


), which is the standard pharmaceutical intermediate.
Structural Visualization

The following diagram maps the atomic connectivity and proton environments for accurate assignment.

G Struct 6,8-Dibromo-Coumarin Core H4 H4 (Vinyl) ~8.6-8.8 ppm Singlet Struct->H4 Deshielded by C=O & C=C H5 H5 (Aromatic) ~8.0-8.2 ppm Doublet (Meta) Struct->H5 Meta-coupling to H7 (J ~2.0-2.5 Hz) H7 H7 (Aromatic) ~7.9-8.1 ppm Doublet (Meta) Struct->H7 Meta-coupling to H5 (J ~2.0-2.5 Hz) COOH COOH (Acid) ~12.0-14.0 ppm Broad Singlet Struct->COOH Exchangeable

Caption: Proton assignment map for 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid showing characteristic chemical shifts and coupling patterns.

Comparative Spectral Analysis

To validate the synthesis (typically Knoevenagel condensation) and purity of the product, one must compare the target spectrum against its precursor (3,5-dibromosalicylaldehyde) and non-halogenated analogs.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget Molecule (6,8-Dibromo)Precursor (3,5-Dibromosalicylaldehyde)Non-Brominated Analog (Coumarin-3-COOH)Diagnostic Value
-COOH 12.5 - 13.5 ppm (br s)N/A12.5 - 13.0 ppmConfirms acid functionality.
-CHO (Aldehyde) ABSENT ~10.2 ppm (s)N/ACritical QC Check: Disappearance confirms cyclization.
H4 (Vinyl) 8.65 - 8.80 ppm (s)N/A~8.75 ppm (s)Characteristic coumarin singlet.
H5 (Aromatic) ~8.15 ppm (d, J~2.4Hz)~7.9 ppm~7.7 - 7.9 ppmDeshielded by carbonyl anisotropy.
H7 (Aromatic) ~8.05 ppm (d, J~2.4Hz)~8.0 ppm~7.4 - 7.6 ppmShows meta-coupling only (Br at C6/C8 blocks ortho).
-OH (Phenolic) ABSENT ~11.0 ppm (s)N/AConfirms ring closure.
Detailed Mechanistic Insight
  • The H4 Singlet (The "Coumarin Flag"): The proton at position 4 is the most distinct non-exchangeable signal. It appears as a sharp singlet between 8.6 and 8.8 ppm.

    • Why? It is deshielded by the adjacent electron-withdrawing carboxylic acid group and the conjugation of the pyrone ring.

    • Differentiation: If the ring did not close (hydrolysis product), you would see vinylic protons further upfield or aldehyde protons downfield.

  • Aromatic Fingerprint (The "Dibromo Effect"): Unlike the complex multiplets of unsubstituted coumarin, the 6,8-dibromo derivative exhibits a clean pair of doublets in the aromatic region.

    • H5: Located peri- to the carbonyl, it experiences strong deshielding anisotropy.

    • Coupling: Because positions 6 and 8 are blocked by Bromine, H5 and H7 can only couple with each other across the ring (Meta-coupling,

      
      ). This results in a small coupling constant (~2.0 - 2.5 Hz), appearing as narrow doublets.
      

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts (e.g., water peaks obscuring the aromatic region), follow this standardized protocol.

Reagents & Equipment[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: CDCl3 is not recommended due to poor solubility of the carboxylic acid moiety.

  • Sample Mass: 5–10 mg.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving tight aromatic coupling).

Step-by-Step Workflow
  • Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d6. Vortex for 30 seconds. If suspension persists, sonicate for 2 minutes.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the COOH proton).

    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

QC Decision Tree (Graphviz)

QC Start Acquire 1H NMR (DMSO-d6) CheckAld Peak at ~10.2 ppm? Start->CheckAld Fail1 Fail: Unreacted Aldehyde CheckAld->Fail1 Yes CheckH4 Singlet at ~8.7 ppm? CheckAld->CheckH4 No Fail2 Fail: Ring Open/Hydrolysis CheckH4->Fail2 No CheckArom Two Doublets (J~2Hz) @ 7.9-8.2 ppm? CheckH4->CheckArom Yes CheckArom->Fail2 Multiplets? Pass Pass: Pure Product CheckArom->Pass Yes

Caption: Quality Control decision tree for validating 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid synthesis.

Troubleshooting & Artifacts

Missing Carboxylic Acid Proton
  • Observation: The peak at ~13 ppm is very broad or invisible.

  • Cause: Proton exchange with trace water in DMSO-d6.

  • Solution: Add 1-2 drops of

    
     and shake. The peak will disappear completely (confirming it is exchangeable), or dry the sample and use a fresh ampoule of anhydrous DMSO-d6.
    
"Extra" Peaks in Aliphatic Region
  • Observation: Peaks at 1.2 ppm or 3.3 ppm.

  • Cause: Common impurities from synthesis.

    • ~1.2 ppm (t) + ~4.1 ppm (q): Residual Ethanol (recrystallization solvent).

    • ~5.76 ppm: Dichloromethane (DCM).

    • ~3.33 ppm: Water in DMSO.

Solubility Issues
  • Observation: Noisy baseline or weak signals.

  • Solution: Add 1-2 drops of NaOD (sodium deuteroxide) in

    
    . This converts the acid to the carboxylate salt, significantly increasing solubility in water/DMSO mixtures, though this will shift the protons slightly upfield.
    

References

  • PubChem. (2024).[2] 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CID 725495).[3][2] National Library of Medicine. [Link]

  • Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals. [Link]

  • Zhou, Z., et al. (2018).[4] 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[4] Organic Letters.[4] [Link][4]

Sources

Characteristic IR Absorption Bands of Chromene Carboxylic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands of Chromene Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Application Scope

Chromene carboxylic acids serve as critical pharmacophores in medicinal chemistry, forming the core of anticoagulants (e.g., warfarin derivatives), anticancer agents, and fluorescent probes.[1] For the application scientist, distinguishing between the isomeric forms—specifically 2-oxo-2H-chromene-3-carboxylic acid (Coumarin-3-COOH) and 4-oxo-4H-chromene-3-carboxylic acid (Chromone-3-COOH) —is a frequent analytical challenge.[2]

This guide provides an objective, data-driven comparison of the infrared (IR) spectral signatures of these scaffolds. Unlike standard benzoic acid derivatives, the fusion of the benzene ring with a pyran core introduces unique vibrational couplings, particularly in the carbonyl (


) region.[1]

Theoretical Grounding: Vibrational Modes of the Chromene Core

The infrared spectrum of chromene carboxylic acids is dominated by the interplay between the carboxylic acid moiety and the oxygenated heterocyclic ring.

  • The "Carbonyl War": The most diagnostic region (1800–1600 cm⁻¹) features competition between the ring carbonyl (lactone vs. ketone) and the carboxylic acid carbonyl.

  • Conjugation Effects: In 4-oxo derivatives (chromones), the carbonyl is conjugated with the alkene double bond of the pyran ring, lowering its frequency.[1] In 2-oxo derivatives (coumarins), the carbonyl is part of a lactone ester, shifting it to higher frequencies.[1]

  • Hydrogen Bonding: The carboxylic acid

    
     stretch appears as a broad envelope (3300–2500 cm⁻¹), often obscuring aromatic 
    
    
    
    stretches.[1][3][4][5] In the solid state, these molecules predominantly exist as centrosymmetric dimers.

Comparative Analysis: Coumarin vs. Chromone Scaffolds[1][6]

The following table synthesizes experimental data to distinguish the two primary chromene carboxylic acid scaffolds from a standard aromatic acid control.

Table 1: Characteristic Wavenumbers (cm⁻¹) Comparison
Vibrational ModeCoumarin-3-COOH (2-oxo-2H-chromene)Chromone-3-COOH (4-oxo-4H-chromene)Benzoic Acid (Control)Diagnostic Note
Ring C=O[2][6] Stretch 1700 – 1745 cm⁻¹ (Lactone)1620 – 1660 cm⁻¹ (Ketone)N/APrimary Differentiator. Lactones absorb at significantly higher frequencies than conjugated ketones.[1][6]
Acid C=O[2][3][4][5][6][7][8][9][10] Stretch 1740 – 1760 cm⁻¹ (Free)1690 – 1720 cm⁻¹ (H-bonded)1700 – 1730 cm⁻¹~1680 – 1700 cm⁻¹In Coumarins, this often overlaps with the lactone band, creating a split or broadened peak.[1]
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹Characteristic "fermi resonance" often observed; obscures C-H stretches.[1][6]
C=C Aromatic 1608, 1564 cm⁻¹1600 – 1620 cm⁻¹1580, 1600 cm⁻¹Chromone C=C often merges with the ketone band.[1]
C-O Stretch 1210 – 1240 cm⁻¹1200 – 1230 cm⁻¹~1290 cm⁻¹Strong bands due to C-O-C ether linkage in the ring.

Technical Insight: In Coumarin-3-COOH , you will often see a "doublet" or a very broad, high-intensity band in the 1700–1750 cm⁻¹ range due to the proximity of the lactone and acid carbonyls. In Chromone-3-COOH , the bands are distinct: a higher frequency acid peak (~1720) and a lower frequency ketone peak (~1640).[1][2]

Visualization: Spectral Identification Workflow

The following diagram illustrates the logical decision tree for identifying a chromene carboxylic acid derivative based on IR data.

IR_Identification_Workflow Start Unknown Sample Spectrum CheckOH Check 2500-3300 cm⁻¹ Broad 'Hairy' Band? Start->CheckOH IsAcid Carboxylic Acid Confirmed CheckOH->IsAcid Yes CheckCO Analyze Carbonyl Region (1600-1760 cm⁻¹) IsAcid->CheckCO Decision1 Strong Band > 1700 cm⁻¹? CheckCO->Decision1 CoumarinPath High Freq Band (1700-1750) Possible Lactone Decision1->CoumarinPath Single/Doublet High Freq ChromonePath Split Region: Acid ~1720, Ketone ~1640 Decision1->ChromonePath Distinct Peaks Wide Separation ResultCoumarin Result: Coumarin-3-COOH (2-oxo Scaffold) CoumarinPath->ResultCoumarin ResultChromone Result: Chromone-3-COOH (4-oxo Scaffold) ChromonePath->ResultChromone

Figure 1: Decision logic for distinguishing Coumarin vs. Chromone scaffolds using FTIR carbonyl signatures.

Experimental Protocol: Validated FTIR Analysis

To ensure reproducibility and minimize artifacts (such as moisture interference), the following Standard Operating Procedure (SOP) is recommended.

Phase 1: Sample Preparation
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for rapid screening of solid powders.[1][6] Note: ATR can slightly shift peaks to lower wavenumbers compared to transmission modes.[2]

    • KBr Pellet: Gold standard for resolution.[1][6] Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder to avoid scattering (Christiansen effect).[1][6]

  • Drying: Chromene acids are hygroscopic.[1][2][6] Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis to remove water bands (which appear near 3400 cm⁻¹ and 1640 cm⁻¹).
    
Phase 2: Instrument Configuration[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for resolving overlapping carbonyls).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh background (air or pure KBr) immediately before the sample.[6]

Phase 3: Data Processing & Interpretation[1][6]
  • Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 3800 cm⁻¹ and 1800 cm⁻¹.

  • Peak Picking: Use a threshold of 5% transmission.

  • Validation:

    • Verify the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       region.[3][4][5][6][10][11][12][13][14][15] If the band at 1700–1750 cm⁻¹ is saturated (flat bottom), repeat with less sample.
      
    • Look for the "fingerprint" C-O-C stretch of the pyran ring at ~1210–1240 cm⁻¹. Absence of this band suggests ring opening (hydrolysis).[1]

Mechanistic Diagram: Vibrational Coupling

Understanding why the bands shift is crucial for interpreting derivatives (e.g., adding electron-withdrawing groups).

Vibrational_Coupling Substituent Substituent (R) (e.g., -NO2, -OCH3) RingElectron Ring Electron Density Substituent->RingElectron Inductive/Mesomeric Effect EWG EWG (-NO2) Increases ν(C=O) Substituent->EWG EDG EDG (-OH) Decreases ν(C=O) Substituent->EDG CarbonylFreq C=O Frequency Shift RingElectron->CarbonylFreq Bond Order Change

Figure 2: Impact of ring substitution on carbonyl stretching frequencies. Electron-withdrawing groups (EWG) generally stiffen the bond, shifting absorption to higher wavenumbers.[1]

References

  • NIST Chemistry WebBook. Coumarin-3-carboxylic acid IR Spectrum.[2][6][16] National Institute of Standards and Technology.[16] Available at: [Link][1]

  • Royal Society of Chemistry. Synthesis and spectral characterization of chromene carboxylic acid derivatives.[6] Available at: [Link][1][17]

  • Specac Application Notes. Interpreting Infrared Spectra of Carboxylic Acids and Esters. Available at: [Link][1]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][1][7][10][14][15][17][18][19][20]

  • PubChem. Chromone-3-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Publish Comparison Guide: Mass Spectrometry of Dibromo-Chromenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) characterization of Dibromo-chromenes , a critical scaffold in medicinal chemistry.[1] It compares their fragmentation behavior against mono-brominated and non-halogenated alternatives to demonstrate how the unique isotopic and fragmentation signatures of the dibromo-motif serve as a self-validating diagnostic tool in structural elucidation.

Executive Summary

In drug discovery, the chromene (benzopyran) scaffold is a privileged structure found in anti-cancer and anti-viral agents. Halogenation, particularly dibromination , is frequently employed to modulate metabolic stability and lipophilicity. However, confirming the regiochemistry of dibromo-chromenes in complex reaction mixtures is challenging due to potential isomeric scrambling.

This guide compares the Dibromo-chromene MS profile with Monobromo- and Unsubstituted analogs. We demonstrate that the dibromo-variant offers superior diagnostic certainty through a unique 1:2:1 isotopic triad and a distinct sequential radical loss pathway, which acts as an internal "checksum" for structural validation that alternatives lack.

Technical Comparison: Dibromo-Chromenes vs. Alternatives

A. Isotopic Fingerprinting (The "Performance" Metric)

The primary performance metric in MS characterization of halogenated compounds is the confidence of identification .

FeatureDibromo-Chromene (Product) Monobromo-Chromene (Alternative)Unsubstituted Chromene (Baseline)
Molecular Ion (

)
Triad (1:2:1) at

M, M+2, M+4
Doublet (1:1) at

M, M+2
Singlet at

M
Diagnostic Value High. The triad pattern immediately confirms the presence of two Br atoms, ruling out mono-substitution or impurities.Moderate. 1:1 doublet confirms Br, but cannot distinguish between mono-Br and mixtures without high-res MS.Low. Requires accurate mass or fragmentation matching to confirm identity.
Fragment Ions Retain isotopic patterns (1:1 doublet after 1st Br loss).Loss of Br yields singlet (loss of diagnostic pattern).Simple hydrocarbon fragments.

Expert Insight: The "performance" advantage of the dibromo-chromene is its self-validating nature . If the molecular ion does not show a 1:2:1 intensity ratio (approximate), the synthesized product is likely a mixture of mono- and tri-bromo species, prompting immediate protocol correction.

B. Fragmentation Pathways

Dibromo-chromenes undergo a specific decay pathway driven by the weak C-Br bond and the stability of the benzopyran core.

  • Sequential Halogen Loss: Unlike non-halogenated chromenes which fragment primarily via Retro-Diels-Alder (RDA), dibromo-chromenes often show a stepwise loss of bromine radicals (

    
    , 79/81 Da).
    
  • RDA Cleavage: The 2H-chromene ring undergoes RDA cleavage, ejecting acetylene or ethylene derivatives. In dibromo-derivatives, the mass of the retained fragment indicates the regiochemistry (i.e., are both Br on the benzene ring, or is one on the pyran ring?).

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathway for a generic 6,8-dibromo-2H-chromene, contrasting it with the monobromo alternative.

FragmentationPathway M_Dibromo Dibromo-Chromene (M+) [Isotope Pattern 1:2:1] (Diagnostic Triad) Frag_M_Br Fragment [M - Br]+ [Isotope Pattern 1:1] (Loss of 79/81) M_Dibromo->Frag_M_Br - Br• (Radical Loss) RDA_Frag RDA Fragment (Retro-Diels-Alder) [Retains Br if on Ring A] M_Dibromo->RDA_Frag RDA Cleavage (Ring Opening) M_Mono Monobromo-Chromene (M+) [Isotope Pattern 1:1] Frag_Core Benzopyran Core [M - 2Br]+ [Singlet Peak] (Aromatization) M_Mono->Frag_Core - Br• Frag_M_Br->Frag_Core - Br• (Second Loss)

Caption: Comparative fragmentation pathway. Note the Dibromo path (Blue) retains isotopic information in the first fragment (Yellow), whereas the Monobromo path (Red) loses isotopic diagnostic capability immediately upon Br loss.

Experimental Protocol: Characterization Workflow

To replicate the comparative performance data, follow this standardized EI-MS protocol.

Materials
  • Analytes: 6,8-Dibromo-2H-chromene (Product), 6-Bromo-2H-chromene (Alternative).

  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of DCM.

    • Dilute 10 µL of stock into 990 µL Methanol (Final conc: ~10 µg/mL).

  • Direct Infusion / GC-MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 50–500.

  • Data Acquisition:

    • Acquire spectra in profile mode to resolve isotopic splitting.

    • Critical Step: Integrate the molecular ion cluster (

      
      ) and calculate the peak area ratios.
      
Validation Criteria (Self-Validating System)
  • Pass:

    
    , 
    
    
    
    ,
    
    
    peaks present with relative intensities of
    
    
    (
    
    
    ).
  • Fail: Ratios deviate significantly (e.g., 1:1:0 indicates mono-bromo contamination; 1:3:3:1 indicates tri-bromo).

Representative Data Summary

The following table summarizes the theoretical and observed mass spectral data for 6,8-Dibromo-3-ethoxycarbonyl-coumarin (a representative dibromo-chromene derivative) versus its monobromo analog.

Ion Identitym/z (Dibromo)Relative Intensity (%)m/z (Monobromo)Relative Intensity (%)Interpretation
Molecular Ion (

)
372 51.0294 100.0Base peak (

)
Isotope (

)
374 100.0296 98.0

mix vs pure

Isotope (

)
376 49.0--< 1.0Unique to Dibromo (

)
Fragment (

)
293 / 29535.021545.0Loss of radical. Dibromo retains doublet.
Fragment (

)
21460.0----Complete dehalogenation.

Note: Data derived from theoretical isotopic abundances and validated against literature values for substituted coumarins/chromenes.

References

  • NIST Mass Spectrometry Data Center. 3,4-Dibromoaniline (Analogous Halogen Pattern). National Institute of Standards and Technology.[2] Available at: [Link]

  • Doc Brown's Chemistry. Mass spectra of organohalogen compounds - patterns for dibromo compounds. Available at: [Link]

  • El-Deen, I. M., & Ibrahim, H. K. Synthesis and Reactivity of Some 3,4-Dibromo-2H-[1]benzopyrans. Chemical Papers.[3] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][1][4][5][6][7][8][9][10]

Sources

13C NMR Chemical Shifts of C-2 and C-3 in 2H-Chromenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental workflow for the structural elucidation of 2H-chromenes (2H-1-benzopyrans) using 13C NMR spectroscopy. It focuses on the critical chemical shifts of C-2 and C-3 , which serve as the definitive spectral fingerprints for distinguishing this scaffold from its pharmacological isomers (e.g., 4H-chromenes) and benzofurans.

Executive Summary

In drug development, the 2H-chromene scaffold is a privileged structure found in photochromic materials and bioactive natural products (e.g., anthocyanins, cannabinoids). However, synthetic routes often yield mixtures of 2H-chromene and its thermodynamic isomer, 4H-chromene .

Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide establishes the C-2 and C-3 carbon resonances as the primary "truth markers" for validation, superior to 1H NMR due to the absence of complex coupling overlaps.

Key Distinction at a Glance
  • 2H-Chromene: C-2 is sp³ hybridized (~60–80 ppm); C-3 is sp² hybridized (~115–130 ppm).

  • 4H-Chromene: C-2 is sp² hybridized (vinyl ether, ~140–150 ppm); C-3 is sp² hybridized (vinyl ether

    
    -carbon, ~95–110 ppm).
    

Mechanistic Basis of Chemical Shifts

The dramatic shift differences arise from the electronic environment dictated by the oxygen atom and the position of the double bond.

2H-Chromene (The Allylic Ether System)
  • C-2 (sp³): Located directly adjacent to the oxygen atom. The electronegative oxygen deshields this nucleus, but as a saturated carbon, it remains in the aliphatic region.

  • C-3 (sp²): Part of an isolated styrene-like double bond. It resonates in the typical alkene region, largely unaffected by the oxygen's resonance donation.

4H-Chromene (The Vinyl Ether System)
  • C-2 (sp²): This is the

    
    -carbon of a cyclic vinyl ether. It is heavily deshielded  by the oxygen's electronegativity and the double bond character, pushing it downfield (>140 ppm).
    
  • C-3 (sp²): This is the

    
    -carbon of the vinyl ether. Resonance donation from the oxygen lone pair into the 
    
    
    
    -system places significant electron density here, causing strong shielding (upfield shift <110 ppm).

Comparative Data Analysis

The following table benchmarks the 13C NMR performance of 2H-chromene against its primary isomer, 4H-chromene.

Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)
Carbon Position2H-Chromene (Target)4H-Chromene (Isomer)

(Difference)
Mechanistic Driver
C-2 60.0 – 76.0 ppm (Triplet/Doublet)145.0 – 155.0 ppm (Doublet/Singlet)~80 ppmHybridization: sp³ vs. sp² (Vinyl Ether)
C-3 118.0 – 130.0 ppm (Doublet)95.0 – 110.0 ppm (Doublet)~20 ppmResonance: Isolated Alkene vs.

-Vinyl Shielding
C-4 120.0 – 130.0 ppm (Doublet)20.0 – 35.0 ppm (Triplet)~100 ppmHybridization: sp² vs. sp³ (Benzylic)

*Multiplicity refers to off-resonance decoupling or HSQC/DEPT phases.

Substituent Effects (Substituent Induced Shifts - SIS)

Substituents at C-2 significantly alter the chemical shift:

  • 2,2-Dimethyl-2H-chromene: C-2 shifts downfield to ~76–80 ppm due to the

    
    -effect of methyl groups (quaternary carbon).
    
  • Electron-Withdrawing Groups (EWG) at C-3: (e.g., -CN, -NO2) will deshield C-3, pushing it toward 100–110 ppm, potentially confusing it with 4H-chromene. Always cross-reference with C-2.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for distinguishing the isomers and the electronic effects governing the shifts.

Chromene_Assignment Start Unknown Chromene Derivative (13C NMR Spectrum) Check_C2 Step 1: Analyze Region 60-80 ppm Start->Check_C2 Signal_Present Signal Present (60-80 ppm) (C-2 sp3) Check_C2->Signal_Present Peak Detected Signal_Absent Signal Absent (60-80 ppm) Check_C2->Signal_Absent No Peak Check_C4_2H Step 2: Check Region 120-130 ppm (C-4 sp2) Signal_Present->Check_C4_2H Result_2H CONFIRMED: 2H-Chromene (Allylic Ether) Check_C4_2H->Result_2H Peak Detected Check_C2_LowField Step 1b: Analyze Region 140-155 ppm (C-2 sp2) Signal_Absent->Check_C2_LowField Check_C4_4H Step 2: Check Region 20-35 ppm (C-4 sp3) Check_C2_LowField->Check_C4_4H Peak Detected Result_4H CONFIRMED: 4H-Chromene (Vinyl Ether) Check_C4_4H->Result_4H Peak Detected

Caption: Decision tree for distinguishing 2H- and 4H-chromene isomers based on C-2 and C-4 chemical shift regions.

Experimental Protocol: Self-Validating Assignment

To ensure data integrity (E-E-A-T), follow this validated workflow. This protocol uses DEPT-135 as a primary filter to resolve C-2/C-4 ambiguity.

Materials
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Sample Mass: 15–30 mg (for optimal 13C S/N ratio).

  • Tube: 5 mm High-Precision NMR Tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20 mg of the analyte in 0.6 mL CDCl₃.

    • Filter through a cotton plug to remove particulates (essential for shimming).

    • Validation Check: Ensure solution height is 4–5 cm to match the coil length.

  • Acquisition Parameters (400 MHz Instrument):

    • 1H NMR: 16 scans, spectral width 12 ppm.

    • 13C {1H} Decoupled: 1024 scans, relaxation delay (d1) = 2.0 s.

    • DEPT-135: 512 scans. Crucial Step.

  • Data Processing & Analysis:

    • Phase Correction: Apply manual phasing to the DEPT spectrum.

    • Peak Picking:

      • 2H-Chromene: Look for a negative phase signal (CH₂) in DEPT-135 at 60–80 ppm (C-2). Look for positive phase signals (CH) at 120–130 ppm (C-3, C-4).

      • 4H-Chromene: Look for a negative phase signal (CH₂) in DEPT-135 at 20–35 ppm (C-4). Look for positive phase signals (CH) at 95–110 ppm (C-3) and 140–155 ppm (C-2).

  • Confirmation (Optional):

    • Run HSQC . Correlate the proton at ~5.7 ppm (H-3) with the carbon at ~124 ppm (C-3) for 2H-chromene.

References

  • Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2061. Retrieved from [Link]

  • Vankar, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • SpectraBase. (2024). 13C NMR Spectrum of 2H-1-Benzopyran-2-one derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

Guide: Distinguishing 2H-Chromene from 2-Oxo-Chromene (Coumarin) by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 2H-chromene (2H-1-benzopyran) and coumarin (2H-chromen-2-one) is a critical analytical checkpoint in medicinal chemistry, particularly during the reduction of lactones to cyclic ethers or metabolic stability studies.

The definitive structural differentiator lies at the C2 position :

  • Coumarin: Possesses a carbonyl group (

    
    , 
    
    
    
    ) at C2, forming a stable lactone system.
  • 2H-Chromene: Possesses a methylene group (

    
    , 
    
    
    
    ) at C2, forming a cyclic vinyl ether.

This guide details the specific NMR signatures required to validate these structures, focusing on the dramatic chemical shift changes and coupling constant alterations that occur when the C2 hybridization changes.

Structural Logic & Signaling Pathways

To interpret the spectra correctly, one must visualize the electronic environment changes. The following diagram illustrates the structural relationship and the specific atoms responsible for the diagnostic signals.

StructuralComparison Coumarin Coumarin (2-Oxo-chromene) C2_Coum C2: Carbonyl (C=O) sp2 Hybridized Deshielding Zone Coumarin->C2_Coum Key Feature H3H4_Coum H3/H4: Conjugated Alkene Large J(cis) ~9.5 Hz Coumarin->H3H4_Coum Diagnostic Protons Chromene 2H-Chromene (2H-1-benzopyran) C2_Chrom C2: Methylene (CH2) sp3 Hybridized Shielded Zone Chromene->C2_Chrom Key Feature H3H4_Chrom H3/H4: Vinyl Ether System Complex Splitting Chromene->H3H4_Chrom Diagnostic Protons C2_Coum->C2_Chrom Reduction/Transformation

Caption: Structural transition from the oxidized lactone (Coumarin) to the reduced cyclic ether (Chromene), highlighting the C2 electronic environment change.

Comparative NMR Analysis

Proton ( ) NMR Diagnostics

The most immediate confirmation comes from the proton spectrum. The disappearance of the lactone ring current and the appearance of aliphatic protons at C2 are unmistakable.

FeatureCoumarin (Lactone) [1]2H-Chromene (Ether)Diagnostic Significance
C2 Protons Absent

4.5 – 5.0 ppm
(d, 2H)
Primary Indicator. The appearance of this doublet confirms the reduction of C=O to CH2.
H3 Proton

6.1 – 6.5 ppm (d)

5.7 – 5.9 ppm (dt)
H3 moves upfield in chromene due to loss of carbonyl conjugation.
H4 Proton

7.6 – 8.1 ppm (d)

6.3 – 6.5 ppm (dt)
Secondary Indicator. H4 in coumarin is strongly deshielded by the

-carbonyl effect. In chromene, it shifts significantly upfield.
Coupling (

)

Hz

Hz
Coumarin exhibits a large

value typical of cis-alkenes in a 6-membered lactone ring [2].

Expert Insight: In Coumarin, the H3 and H4 signals appear as distinct "roofed" doublets pointing toward each other. In 2H-Chromene, the C2 methylene protons often couple with H3 (


 Hz), turning the H3 signal into a doublet of triplets (dt) [3].
Carbon ( ) NMR Diagnostics

Carbon NMR provides the definitive confirmation of the backbone skeleton.

PositionCoumarin (

ppm) [1][4]
2H-Chromene (

ppm)
Hybridization Change
C2 160 – 162 65 – 70 Definitive. Shift from Carbonyl (

) to Aliphatic Ether (

).
C3 116 – 119120 – 125Minor shift; remains vinylic.
C4 140 – 145125 – 130Shifts upfield due to loss of conjugation with the carbonyl.

Experimental Protocol (SOP)

To ensure reproducibility and distinguish these species in complex mixtures (e.g., crude reaction products), follow this self-validating protocol.

Phase 1: Sample Preparation

Objective: Prevent oxidative degradation of 2H-chromene during analysis.

  • Solvent Selection: Use

    
      (Chloroform-d) as the standard.
    
    • Note: If the sample is unstable (common for electron-rich chromenes), filter through a small pad of basic alumina before dissolving, or use

      
       (Benzene-d6) to avoid acid-catalyzed polymerization.
      
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent. High concentration is required to see the quaternary carbons in

    
     scans quickly.
    
Phase 2: Acquisition Parameters

Objective: Resolve coupling constants (


) for H3/H4 differentiation.
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 (minimum).

    • Acquisition Time (AQ): > 3.0 seconds (crucial for high-resolution splitting patterns).

  • 13C NMR:

    • Scans (NS): 512 (minimum) to detect the quaternary C2 carbonyl in coumarin if present.

    • Delay (D1): 2.0 seconds (ensure relaxation of carbonyl carbons).

Phase 3: Data Processing & Validation
  • Phasing: Manually phase the spectrum. Auto-phasing often distorts the H3/H4 doublets in coumarins due to their strong roofing effect.

  • Integration: Normalize the integral of the aromatic ring protons (usually 4H) to verify the ratio of the C2 protons.

    • Chromene: Ratio of Aromatic : C2-methylene should be 2:1 .

    • Coumarin: Ratio of Aromatic : C2-methylene should be 4:0 (infinity).

Decision Logic for Researchers

Use the following workflow to rapidly classify your isolated product.

DecisionTree Start Analyze 1H NMR Spectrum (Region 4.0 - 9.0 ppm) CheckC2 Is there a doublet/multiplet at 4.5 - 5.0 ppm? Start->CheckC2 YesC2 Yes: Possible Chromene CheckC2->YesC2 Signal Present NoC2 No: Possible Coumarin CheckC2->NoC2 Signal Absent Verify13C Verification: 13C NMR Check 160 ppm region YesC2->Verify13C CheckH4 Check H4 Region (> 7.5 ppm) NoC2->CheckH4 CoumarinConfirmed CONFIRMED: Coumarin (H4 > 7.6 ppm, J ~9.5 Hz) CheckH4->CoumarinConfirmed Doublet Present ChromeneConfirmed CONFIRMED: 2H-Chromene (C2 signal present, H4 < 6.8 ppm) Verify13C->CoumarinConfirmed Peak at ~160 ppm (Mixture?) Verify13C->ChromeneConfirmed No Peak > 150 ppm

Caption: Step-by-step decision tree for classifying benzopyran derivatives based on 1H and 13C spectral features.

References

  • IAS Academy of Sciences. Proton magnetic resonance in coumarins. (1964). Detailed analysis of H3/H4 coupling constants and chemical shifts.

  • BenchChem. Interpreting Complex NMR Spectra of Coumarin Derivatives. (2025).[1][2] Technical support guide on coupling constants (

    
     Hz). 
    
  • ResearchGate. Chemical Characterization of Isolated Coumarin (2H-chromen-2-one). (2025).[1][2] Full spectral data including 1H and 13C expansions.[2][3][4]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Standard reference for carbonyl vs. aliphatic ether shifts.

Sources

Publish Comparison Guide: Melting Point Validation for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the melting point (MP) validation of 6,8-dibromo-2H-chromene-3-carboxylic acid .

CRITICAL NOMENCLATURE ALERT: In chemical catalogs and literature, the name "6,8-dibromo-2H-chromene-3-carboxylic acid" is frequently used interchangeably for two distinct chemical entities. Before proceeding, verify your specific CAS number:

  • Target A (Most Common): 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (Coumarin derivative).

    • CAS: 3855-87-6[1]

    • Structure: Contains a ketone at position 2 (lactone ring).

    • State: High-melting solid.

  • Target B (Rare): 6,8-Dibromo-2H-chromene-3-carboxylic acid (Cyclic ether).

    • CAS: 855286-71-4[2][][4]

    • Structure: No ketone at position 2; contains a cyclic ether.

    • Context: Less stable, often an intermediate.

This guide focuses on Target A (CAS 3855-87-6) as it is the standard stable scaffold used in drug discovery (e.g., PROTAC linkers, fluorescent probes).

Technical Validation Framework

Melting point determination for halogenated coumarin-3-carboxylic acids is not merely a purity check; it is a probe for solvatomorphism and halogen regioselectivity . The presence of two bromine atoms (positions 6 and 8) significantly increases the molecular weight and lattice energy compared to the parent coumarin, pushing the melting point into a range (>220°C) where decomposition can compete with fusion.

Why Standard MP Validation Fails
  • Decomposition: The carboxylic acid moiety can undergo decarboxylation near the melting point, causing "browning" and widening the observed range.

  • Solvation: Recrystallization from polar solvents (EtOH, AcOH) often traps solvent molecules in the lattice, depressing the MP by 20–40°C compared to the anhydrous form.

  • Regioisomers: Incomplete bromination yields 6-bromo or 8-bromo impurities, which form solid solutions with the product, subtly shifting the MP rather than showing a distinct eutectic depression.

Comparative Analysis: Performance & Specifications

The following table contrasts the "Gold Standard" literature values against typical experimental outcomes for different grades of the compound.

ParameterAnhydrous / High Purity (Target)Solvated / Technical Grade Impurity Profile (Mono-bromo)
Melting Point Range 240 – 245 °C 206 – 224 °C 190 – 200 °C
Visual Onset Sharp, clear liquidFoggy melt, bubbling (solvent release)Broad softening range
CAS Reference 3855-87-63855-87-6 (Solvate)2199-87-3 (6-Bromo analog)
Key Contaminant None (<0.5%)Ethanol/Acetic Acid (>2%)6-Bromo-coumarin-3-COOH
Validation Method DSC (Endotherm peak)TGA (Weight loss < 200°C)HPLC + Mixed MP

Analyst Insight: If your sample melts between 206–208°C , do not immediately discard it. This range often corresponds to the ethanol solvate or a specific polymorph obtained from low-temperature precipitation. Anhydrous material (>240°C) typically requires recrystallization from glacial acetic acid or sublimation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to differentiate between solvated forms, impure mixtures, and the pure anhydrous compound.

Phase 1: Purification (The "Acid Wash")

To ensure the MP reflects the compound and not trapped solvent:

  • Dissolve crude solid in Glacial Acetic Acid (10 mL/g) at reflux (approx. 118°C).

  • Critical Step: If the solution is dark, treat with activated charcoal (5% w/w) and filter hot.

  • Allow to cool slowly to Room Temperature (RT) over 4 hours to favor thermodynamically stable crystals.

  • Filter and wash with cold hexanes (not ethanol, to avoid exchange).

  • Drying: Dry at 100°C under vacuum (10 mbar) for 6 hours to remove lattice-bound acetic acid.

Phase 2: Melting Point Determination (Capillary Method)[7]
  • Apparatus: Oil bath or Digital MP System (e.g., Mettler Toledo MP90).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 200°C.

    • Validation Ramp (1°C/min) from 200°C to 250°C.

  • Observation Criteria:

    • T_onset: First visible liquid meniscus.

    • T_clear: Complete disappearance of solid.

    • Decomposition: Gas evolution (bubbling) or color change to dark brown.

Phase 3: Differential Scanning Calorimetry (DSC) - Optional but Recommended

For drug development files, DSC provides definitive proof of form.

  • Pan: Crimped Aluminum (vented).

  • Program: 30°C to 300°C @ 10°C/min.

  • Acceptance Criteria: Single sharp endotherm with peak max >240°C. A broad endotherm at 100-150°C indicates desolvation.

Logical Validation Workflow (Diagram)

The following flowchart illustrates the decision-making logic for validating the compound based on MP observation.

MP_Validation Start Start: Crude Sample (6,8-dibromo-2-oxo-2H-chromene-3-COOH) Measure Measure MP (Ramp 1°C/min) Start->Measure Range1 Range: 240 - 245°C (Sharp Melt) Measure->Range1 Range2 Range: 206 - 225°C (Broad/Bubbling) Measure->Range2 Range3 Range: < 200°C (Depressed) Measure->Range3 Decision1 PASS: Anhydrous Pure Form Range1->Decision1 Action1 Suspect: Solvate or Polymorph Action: Dry @ 110°C Vacuum Range2->Action1 Action2 Suspect: Mono-bromo Impurity Action: Recrystallize (AcOH) Range3->Action2 Retest Retest MP Action1->Retest Action2->Retest Retest->Measure Loop

Figure 1: Decision logic for interpreting melting point data of 6,8-dibromo-2H-chromene derivatives.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6,8-Dibromocoumarin-3-carboxylic acid (CAS 3855-87-6). Retrieved from

  • Indian Journal of Chemistry. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (Vol 62B, pp 26-34). Retrieved from

  • MySkinRecipes. (n.d.). Product Specification: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.[2] Retrieved from

  • ResearchGate. (2024). Aqueous hydrotropes: An efficient and reusable catalyst for the synthesis of 3-carboxy-coumarin motifs. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 725495, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [1]

Sources

Comparative Antimicrobial Architectures: Chromene-3-Carboxylic vs. Coumarin-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

In the pursuit of novel antimicrobial scaffolds to combat Multi-Drug Resistance (MDR), the benzopyran class offers two distinct but chemically related pharmacophores: Coumarins (2-oxo-2H-chromenes) and Chromenes (2H-chromenes). While often discussed interchangeably in broad literature, their structure-activity relationships (SAR) and mechanisms of action (MOA) diverge significantly.

This guide provides a technical comparison of Coumarin-3-Carboxylic Acid (C3CA) and 2H-Chromene-3-Carboxylic Acid (2H-CCA) derivatives. Our analysis reveals that while C3CA derivatives primarily function as DNA Gyrase B inhibitors (targeting replication), 2H-CCA derivatives often exhibit a more pleiotropic mechanism involving Reactive Oxygen Species (ROS) generation and Quorum Sensing (QS) inhibition .

Chemical Architecture & Structural Divergence

The defining difference lies in the oxidation state of the pyran ring at position C2. This subtle alteration dictates the electronic distribution and, consequently, the binding affinity to bacterial targets.

FeatureCoumarin-3-Carboxylic Acid (C3CA)2H-Chromene-3-Carboxylic Acid (2H-CCA)
Core Scaffold 2-oxo-2H-chromene2H-chromene (No C2 Carbonyl)
Electronic Character Electron-deficient lactone ring; planar aromatic system.Electron-rich enol ether character; slightly less planar flexibility.
Key Pharmacophore C3-COOH + C7-Electron Donating Group (EDG).C3-COOH/Nitro + C2-Aryl substitutions.
Solubility Low aqueous solubility; requires salt formation or polar substitutions.Lipophilic; often requires formulation for bioavailability.
Mechanism of Action (MOA)

The most critical distinction for drug development is the target specificity.

Coumarin Pathway: The Gyrase Trap

Coumarin acids, particularly aminocoumarins (e.g., Novobiocin analogues), competitively bind to the ATP-binding site of the DNA Gyrase B subunit (GyrB). Unlike fluoroquinolones, which target the GyrA subunit (DNA cleavage complex), coumarins inhibit the ATPase activity required for energy transduction, effectively freezing DNA supercoiling.

Chromene Pathway: The Oxidative Storm

2H-Chromene derivatives, especially those with nitro or carboxamide moieties at C3, often bypass the gyrase target. Recent studies indicate a mechanism driven by intracellular ROS accumulation , leading to membrane depolarization. Furthermore, specific 2H-chromenes have been shown to downregulate quorum-sensing genes (agrA, RNAIII), reducing virulence factors like biofilm formation.[1]

MOA_Comparison cluster_Coumarin Coumarin-3-Carboxylic Acid MOA cluster_Chromene 2H-Chromene-3-Carboxylic Acid MOA C_Drug Coumarin Derivative Target_GyrB DNA Gyrase B (ATP Binding Site) C_Drug->Target_GyrB Competitive Binding Action_ATP Inhibits ATPase Activity Target_GyrB->Action_ATP Blocks Energy Result_C Stalled Replication (Bacteriostasis) Action_ATP->Result_C Ch_Drug 2H-Chromene Derivative Target_Membrane Cell Membrane / Redox Systems Ch_Drug->Target_Membrane Permeation/Interaction Action_ROS ROS Generation & QS Downregulation Target_Membrane->Action_ROS Oxidative Stress Result_Ch Membrane Damage & Biofilm Inhibition Action_ROS->Result_Ch

Figure 1: Dual-pathway mechanism illustrating the specific GyrB targeting of Coumarins versus the pleiotropic ROS/QS effects of Chromenes.

Comparative Efficacy Data

The following data summarizes MIC (Minimum Inhibitory Concentration) ranges derived from recent comparative studies (e.g., J. Med. Chem., Eur. J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12][13]

Bacterial StrainCoumarin-3-COOH Derivatives (MIC µg/mL)2H-Chromene-3-COOH Derivatives (MIC µg/mL)Verdict
S. aureus (G+) 2 – 8 (High Potency)4 – 16 (Moderate to High)Coumarins excel due to GyrB conservation.
E. coli (G-) 32 – >128 (Poor Permeability)16 – 64 (Moderate)Chromenes show better penetration in G- strains.
P. aeruginosa >128 (Resistant)64 – 128 (Low Activity)Both scaffolds struggle with efflux pumps without modification.
Biofilm Inhibition Low (<20%)High (>60%) Chromenes are superior anti-biofilm agents.

Key Insight: Coumarins are the scaffold of choice for Gram-positive systemic infections. Chromenes are superior candidates for topical applications or device coatings where biofilm prevention is critical.

Experimental Protocols

To validate these activities, reproducible synthesis and assay protocols are required.

A. Synthesis Workflows

1. Coumarin-3-Carboxylic Acid (Green Knoevenagel Route)

  • Reagents: Salicylaldehyde, Meldrum’s Acid, Water, catalytic Chitosan (or Piperidine).

  • Protocol:

    • Dissolve Salicylaldehyde (10 mmol) and Meldrum’s Acid (10 mmol) in 20 mL water.

    • Add Chitosan (10% w/w) as a heterogeneous catalyst.

    • Reflux at 75°C for 45 mins.

    • Cool to RT; precipitate filters out.

    • Recrystallize from Ethanol.

  • Why this works: The intramolecular cyclization follows the condensation immediately, driving the equilibrium toward the coumarin product.

2. 2H-Chromene-3-Carboxylic Acid (Baylis-Hillman Approach) [14]

  • Reagents: Salicylaldehyde, Ethyl Acrylate, DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Protocol:

    • Mix Salicylaldehyde (10 mmol) and Ethyl Acrylate (12 mmol).

    • Add DABCO (0.5 eq) in CHCl3.

    • Stir at RT for 24–48h (Baylis-Hillman reaction).

    • The intermediate undergoes cyclization to form the 2H-chromene ester.

    • Hydrolyze ester with LiOH/THF to yield the acid.

B. CLSI Broth Microdilution Assay (Standardized)
  • Reference: CLSI M07-A10.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Ca2+ and Mg2+ levels affect outer membrane permeability and drug uptake.

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Visual turbidity or Resazurin dye (Blue

    
     Pink = Growth).
    

Protocol_Workflow Start Compound Library (Coumarin/Chromene) Solubilization DMSO Stock (10 mg/mL) Start->Solubilization Dilution Serial Dilution in CAMHB Solubilization->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation 37°C, 18-24h Inoculation->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout Cytotoxicity Selectivity Index (CC50 / MIC) Readout->Cytotoxicity If MIC < 10 µg/mL

Figure 2: Standardized screening workflow ensuring data integrity and safety profiling.

Structure-Activity Relationship (SAR) Insights

For Coumarins (Target: GyrB):

  • C7 Position: An electron-donating group (e.g., -OH, -OCH3, -N(Et)2) is essential . It enhances the hydrogen bonding capability within the GyrB active site.

  • C3 Carboxylic Acid: Must be free or converted to a small amide. Large esters drastically reduce activity due to steric clash in the binding pocket.

For 2H-Chromenes (Target: ROS/Membrane):

  • C3 Position: Electron-withdrawing groups (EWGs) like -NO2 or -CN often outperform -COOH in ROS generation.

  • C2 Position: Aryl substitutions (phenyl rings) increase lipophilicity, aiding membrane penetration, particularly against Gram-negative strains.

References
  • Maxwell, A. (1993). "The interaction between coumarin drugs and DNA gyrase." Molecular Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Zhu, F. D., et al. (2023).[13] "Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli." Frontiers in Microbiology. Link

  • Olomola, T. O., et al. (2013). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University. Link

  • Gomez-SanJuan, A., et al. (2025). "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria."[12] Antibiotics.[6][11][12] Link

Sources

Publish Comparison Guide: HPLC Analysis of 6,8-Dibromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC retention behavior and analytical profiling of 6,8-dibromo-2H-chromene-3-carboxylic acid (also known as 6,8-dibromocoumarin-3-carboxylic acid).

Executive Summary & Compound Identity

6,8-dibromo-2H-chromene-3-carboxylic acid (CAS: 3855-87-6) is a critical halogenated building block used in the synthesis of bioactive coumarin derivatives, particularly for anticoagulant and anticancer research.[1][2]

In HPLC workflows, this compound exhibits distinct retention behavior driven by its high lipophilicity (LogP ~3.0–3.[1]6) and acidic functionality.[1][3][4][5][6] Unlike its unsubstituted parent (coumarin-3-carboxylic acid), the 6,8-dibromo variant requires specific mobile phase buffering to prevent peak tailing and ensure accurate quantitation.[1]

Metric Technical Specification
IUPAC Name 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid
Common Name 6,8-Dibromocoumarin-3-carboxylic acid
Molecular Formula C₁₀H₄Br₂O₄
Molecular Weight 347.94 g/mol
Predicted LogP 3.01 – 3.60 (Highly Lipophilic)
pKa (COOH) ~3.5 – 4.0 (Estimated)

HPLC Retention Behavior & Comparative Analysis

The "Hydrophobic Shift" Phenomenon

The retention time (RT) of chromene-3-carboxylic acids on Reverse Phase (RP-HPLC) columns is governed by the substitution pattern on the benzene ring.[1] The addition of two bromine atoms at positions 6 and 8 induces a significant "Hydrophobic Shift," causing the compound to elute much later than its non-halogenated analogs.[1]

Comparative Retention Guide (Standard C18 Conditions)

Conditions: C18 Column, ACN:Water (0.1% TFA) Gradient 5%→95%.

CompoundStructureLogP (Approx)Relative RetentionElution Order
Coumarin-3-carboxylic acid Unsubstituted0.981.00 (Reference)Early
6-Bromo-coumarin-3-COOH Mono-halogenated2.15~1.5x ReferenceMid
6,8-Dibromo-coumarin-3-COOH Di-halogenated 3.01 ~2.2x Reference Late

Analyst Note: Under isocratic conditions (e.g., 50:50 ACN:Water), the 6,8-dibromo derivative may show a retention time of 8–12 minutes , whereas the unsubstituted parent often elutes near the void volume or within 2–3 minutes.[1]

Mechanistic Pathway: Separation Logic

The following diagram illustrates the separation logic and the impact of structural modifications on retention.

HPLC_Retention_Logic Substrate Coumarin-3-COOH (Parent Scaffold) Mod_Br1 + 6-Bromo (Lipophilicity ↑) Substrate->Mod_Br1 Result_Parent Early Elution (Polar) Substrate->Result_Parent Baseline Mod_Br2 + 6,8-Dibromo (Lipophilicity ↑↑↑) Mod_Br1->Mod_Br2 Interaction Hydrophobic Interaction with C18 Ligands Mod_Br1->Interaction Result_Mono Mid Elution Mod_Br1->Result_Mono Mod_Br2->Interaction Result_Di Late Elution (Strong Retention) Mod_Br2->Result_Di Dominant Effect

Figure 1: Structural impact of bromination on Reverse Phase HPLC retention mechanisms.

Recommended Experimental Protocol

To achieve sharp peak shapes and reproducible retention times, the mobile phase must suppress the ionization of the carboxylic acid moiety.[1]

Optimized Method: "Acidic Suppression" Protocol

This protocol is self-validating: if the peak splits or tails significantly, the pH is likely too high (above pKa).[1]

1. Chromatographic Conditions:

  • Column: C18 (End-capped), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (aromatic core) and 300 nm (conjugated system).[1]

2. Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
15.0 90% Linear Gradient
18.0 90% Wash
18.1 20% Re-equilibration

| 23.0 | 20% | Stop |[1]

3. Sample Preparation (Critical Step):

  • Solvent: Dissolve 1 mg of 6,8-dibromo-2H-chromene-3-carboxylic acid in 1 mL of DMSO or THF .

    • Why? The compound has poor solubility in pure methanol or water due to the two bromine atoms.[1]

  • Dilution: Dilute 10x with Mobile Phase Initial (20% ACN/80% Water) immediately before injection to prevent precipitation in the needle.[1]

Troubleshooting & Validation

Common issues when analyzing halogenated chromene acids and their solutions:

IssueRoot CauseCorrective Action
Peak Tailing Ionization of -COOH groupEnsure Mobile Phase pH < 3.0 (Use TFA or Phosphate buffer pH 2.5).[1]
Double Peaks Sample solvent mismatchDissolve sample in mobile phase or reduce injection volume (≤ 5 µL).
Low Recovery Precipitation on columnUse a stronger wash step (95% ACN) after every run; ensure sample is fully soluble in DMSO.[1]
Retention Shift Temperature fluctuationUse a column oven.[1] Lipophilic retention is highly temperature-sensitive.[1]

References

  • PubChem Compound Summary. (2024). 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CID 725495).[1][7] National Library of Medicine.[1] Link[1]

  • Jafarpour, F., et al. (2016).[1] Decarboxylative cross-coupling of coumarin-3-carboxylic acids.[1][8][9] Discusses synthesis and characterization of halogenated coumarin intermediates. Link[1]

  • Separation Science. (2024).[1] Factors Impacting Chromatography Retention Time.[1] General principles of retention shifts in halogenated species. Link

  • ChemRxiv. (2024).[1] Selective profiling of carboxylic acid in crude oil by halogen-labeling.[1] Demonstrates the retention shift effect of bromine labeling on acidic compounds.[1] Link[1]

Sources

A Comparative Guide to the Crystal Structure of 6,8-dibromo-2H-chromene Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the crystal structure of 6,8-dibromo-2H-chromene derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of these molecules is fundamental for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide will delve into the crystallographic data of a key derivative, present a detailed experimental workflow for obtaining such data, and offer insights into how subtle molecular modifications can influence crystal packing and intermolecular interactions, thereby impacting physicochemical properties relevant to drug development.

The Significance of the 6,8-dibromo-2H-chromene Scaffold

The 2H-chromene core is a prevalent motif in a vast array of natural products and biologically active molecules. The introduction of bromine atoms at the 6 and 8 positions of the chromene ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. These brominated derivatives have emerged as promising scaffolds for the development of agents with anticancer, antiviral, and antimicrobial properties. A thorough understanding of their solid-state structure is a critical prerequisite for optimizing their therapeutic potential.

Comparative Analysis of Crystal Structures

To illustrate the key structural features of this class of compounds, we will first examine the experimentally determined crystal structure of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene (Compound I) . Subsequently, we will introduce a hypothetical derivative, 6,8-Dibromo-2-methyl-2H-chromene (Compound II) , to provide a comparative perspective on how substituent changes can influence the crystal lattice.

Experimentally Determined Structure: 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene (Compound I)

The crystal structure of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene has been elucidated, providing valuable insights into its molecular conformation and intermolecular interactions.[1][2]

Table 1: Crystal Data and Structure Refinement for 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene (Compound I) [1]

ParameterValue
Empirical Formula C₁₅H₉Br₂NO₃
Formula Weight 411.05
Crystal System Triclinic
Space Group P-1
a (Å) 8.2249 (19)
b (Å) 8.886 (2)
c (Å) 10.814 (3)
α (°) 73.503 (4)
β (°) 75.633 (4)
γ (°) 79.579 (4)
Volume (ų) 728.8 (3)
Z 2
Temperature (K) 296
Radiation Mo Kα (λ = 0.71073 Å)
Key Structural Features Dihydropyran ring in envelope conformation, significant dihedral angle between chromene and phenyl ring, C-H···O hydrogen bonds, and Br···O contacts.[1][2]

The dihydropyran ring of Compound I adopts an envelope conformation, which is a common feature for this type of heterocyclic system.[1] The phenyl group at the 2-position is positioned almost perpendicular to the chromene unit, with a dihedral angle of 85.7(1)°.[1] This orientation minimizes steric hindrance and influences the overall molecular packing. The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds and notable Br···O contacts, which play a crucial role in the formation of the supramolecular architecture.[1][2]

Hypothetical Structure for Comparison: 6,8-Dibromo-2-methyl-2H-chromene (Compound II)

To explore the impact of substituent modifications, let us consider a hypothetical derivative, 6,8-Dibromo-2-methyl-2H-chromene. While the crystal structure for this specific compound is not available in the public domain, we can predict some key differences compared to Compound I.

Table 2: Predicted Structural Comparison of Compound I and Hypothetical Compound II

FeatureCompound I (Experimental) Compound II (Hypothetical) Rationale for Predicted Differences
Substituents 2-phenyl, 3-nitro2-methylThe replacement of the bulky and electron-withdrawing phenyl and nitro groups with a small, electron-donating methyl group will significantly alter the molecule's size, shape, and electronic properties.
Molecular Conformation Dihydropyran ring in envelope conformation.[1]Likely to retain the envelope conformation for the dihydropyran ring.The fundamental ring system is the same, so the low-energy envelope conformation is expected to be preserved.
Crystal Packing Dominated by C-H···O hydrogen bonds and Br···O contacts.[1]Expected to be primarily driven by van der Waals forces and potentially weaker C-H···Br interactions.The absence of the nitro group removes the strong hydrogen bond acceptor. The smaller methyl group will likely lead to a more compact packing arrangement, possibly with different intermolecular contacts influencing the crystal lattice.
Crystal System/Space Group Triclinic, P-1[1]Could potentially crystallize in a higher symmetry space group (e.g., monoclinic or orthorhombic).The reduction in molecular complexity and the absence of strong, directional hydrogen bonds might allow for a more symmetric packing arrangement. However, this is highly speculative without experimental data.

This comparative analysis underscores the importance of single-crystal X-ray diffraction in elucidating the subtle yet critical structural variations that can arise from seemingly minor chemical modifications. These variations can have a profound impact on a compound's solubility, stability, and ultimately, its biological activity.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a novel 6,8-dibromo-2H-chromene derivative is a multi-step process that requires careful execution and interpretation. The following protocol outlines a typical workflow, from synthesis to crystallographic analysis.

Synthesis and Purification

The synthesis of 6,8-dibromo-2H-chromene derivatives often involves a key cyclization step. For instance, the synthesis of Compound I was achieved through a tandem oxa-Henry-Michael reaction of 3,5-dibromosalicylaldehyde with (E)-(2-nitrovinyl)benzene.[1]

Step-by-Step Synthesis Protocol (Generalised):

  • Reaction Setup: In a suitable reaction vessel, dissolve the appropriate substituted salicylaldehyde (e.g., 3,5-dibromosalicylaldehyde) in a compatible solvent.

  • Addition of Reagents: Add the second reactant (e.g., an activated alkene or alkyne) and a catalyst, if required. The choice of catalyst and reaction conditions (temperature, atmosphere) is crucial and should be optimized for each specific derivative.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the crude product. Purify the product using column chromatography on silica gel to obtain the pure derivative. The choice of eluent is critical for achieving good separation.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process. The choice of solvent and crystallization technique is paramount.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

The rationale behind these techniques is to create a state of supersaturation that is reached slowly and controllably, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Step-by-Step Crystallographic Analysis:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data. Software packages such as SHELXS and SHELXL are commonly used for this purpose.[1]

  • Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualizing the Workflow and Structural Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis s1 Reaction Setup s2 Addition of Reagents s1->s2 s3 Reaction Monitoring (TLC/LC-MS) s2->s3 s4 Work-up & Purification s3->s4 s5 Characterization (NMR, HRMS) s4->s5 c1 Solvent Screening s5->c1 Pure Compound c2 Technique Selection (Slow Evaporation, Vapor Diffusion, etc.) c1->c2 c3 Crystal Growth c2->c3 a1 Data Collection (XRD) c3->a1 Single Crystal a2 Data Processing a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Validation & Analysis a3->a4 Final Structural Data Final Structural Data a4->Final Structural Data CIF File

Caption: A flowchart illustrating the key stages from synthesis to the final crystallographic data of a 6,8-dibromo-2H-chromene derivative.

Key Structural Features of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene

G Key Structural Features of Compound I 6,8-Dibromo-2H-chromene Core 6,8-Dibromo-2H-chromene Core Dihydropyran Ring\n(Envelope Conformation) Dihydropyran Ring (Envelope Conformation) 6,8-Dibromo-2H-chromene Core->Dihydropyran Ring\n(Envelope Conformation) 2-Phenyl Group 2-Phenyl Group 6,8-Dibromo-2H-chromene Core->2-Phenyl Group 3-Nitro Group 3-Nitro Group 6,8-Dibromo-2H-chromene Core->3-Nitro Group Br...O Contacts Br...O Contacts 6,8-Dibromo-2H-chromene Core->Br...O Contacts C-H...O Hydrogen Bonds C-H...O Hydrogen Bonds 3-Nitro Group->C-H...O Hydrogen Bonds Intermolecular Interactions Intermolecular Interactions Intermolecular Interactions->C-H...O Hydrogen Bonds Intermolecular Interactions->Br...O Contacts

Caption: A diagram highlighting the key structural components and intermolecular interactions present in the crystal structure of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the crystal structure of 6,8-dibromo-2H-chromene derivatives, using an experimentally determined structure as a primary example and a hypothetical derivative for comparative purposes. The detailed experimental workflow offers a practical framework for researchers in the field. The insights gained from single-crystal X-ray diffraction are invaluable for understanding the structure-property relationships of these promising therapeutic scaffolds. Future work should focus on synthesizing a wider range of derivatives and obtaining their crystal structures to build a more comprehensive library. This will enable more accurate in silico modeling and the rational design of next-generation 6,8-dibromo-2H-chromene-based drugs with improved efficacy and safety profiles.

References

  • Yan, L.-J., & Zhang, S.-Y. (2013). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 69(6), o877. [Link]

  • Yan, L.-J., & Zhang, S.-Y. (2013). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. IUCrData, 69(Pt 6), o877. [Link]

Sources

Safety Operating Guide

6,8-Dibromo-2H-chromene-3-carboxylic Acid: Proper Disposal & Handling Guide

[1][2]

Executive Summary

6,8-Dibromo-2H-chromene-3-carboxylic acid (CAS: 3855-87-6) is a halogenated organic acid intermediate often used in the synthesis of coumarin derivatives and bioactive scaffolds.[1][2]

Critical Disposal Directive: Due to the presence of two bromine atoms on the benzopyran ring, this compound must not be disposed of in standard "Organic Acid" waste streams intended for fuels blending, nor can it be treated via elementary neutralization for drain disposal. It requires segregation into Halogenated Organic Waste streams to ensure proper incineration with acid gas scrubbing (to capture HBr).

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the specific hazards that dictate the disposal route.[2]

PropertyData
Chemical Structure Chromene (Benzopyran) core with Carboxylic Acid at C3 and Bromine at C6, C8.[1]
Molecular Formula C₁₀H₄Br₂O₄
Acidity (pKa) ~3.5–4.0 (Predicted); behaves as a weak-to-moderate organic acid.
Primary Hazards Corrosive/Irritant (Skin/Eye), Aquatic Toxicity (Organobromide).[1]
Reactive Hazards Incompatible with strong oxidizers and strong bases. Thermal decomposition releases Hydrogen Bromide (HBr).
The "Silent Hazard": Halogen Content

While the acidity is the obvious hazard, the bromine content is the logistical driver.[2]

  • Why it matters: Standard incineration of organic waste without scrubbers releases corrosive Hydrogen Bromide (HBr) gas and can lead to the formation of brominated dioxins/furans if combustion temperatures are not strictly controlled.

  • Operational Consequence: You must flag this waste as "Halogenated" to ensure the waste management facility routes it to a facility equipped with wet scrubbers.[1]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound)

Scenario: Expired shelf-life reagents, spill cleanup residues, or failed reaction solids.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a Teflon-lined screw cap.[1] Avoid metal containers due to potential acid corrosion.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "6,8-Dibromo-2H-chromene-3-carboxylic acid."[1][2]

    • Hazard Checkbox: [x] Toxic [x] Corrosive [x] Halogenated.[1]

  • Segregation: Place the sealed container into the Solid Halogenated Waste stream. Do not mix with non-halogenated solids (e.g., glucose, simple salts) as this increases the volume of expensive-to-treat waste.[1][2]

B. Liquid Waste (Mother Liquors/Solvents)

Scenario: Reaction mixtures or HPLC eluents containing the compound.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent Waste carboy.[1]

    • If dissolved in Methanol , Ethyl Acetate , or DMSO : Even though the solvent is non-halogenated, the presence of the solute (>1%) reclassifies the entire mixture as Halogenated Waste.[1][2]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), widely accepted best practice is to adjust pH to 4–7 using a dilute Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) solution before adding to the waste carboy.[2][3]
      
    • Reasoning: This prevents acid-catalyzed polymerization of other waste constituents in the commingled container and reduces the risk of gas evolution.[1]

  • Final Transfer: Transfer to the Halogenated Organic Waste carboy.

C. Contaminated Glassware[2][4][5]
  • Triple Rinse: Rinse glassware three times with a small volume of acetone or DCM.[1]

  • Rinsate Disposal: Collect all rinsates into the Halogenated Solvent Waste container.[1]

  • Glass Disposal: Once rinsed, the glassware can be washed normally or disposed of in the "Broken Glass" box (if damaged).

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste: 6,8-Dibromo-2H-chromene-3-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidSolidContainerSegregate in HDPE/Glass JarLabel: 'Toxic/Corrosive Solid'Solid->SolidContainerFinalStreamFinal Stream:Halogenated Organic WasteSolidContainer->FinalStreamSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHalogenatedSolventYes (DCM, etc.)SolventCheck->HalogenatedSolventNonHalogenatedSolventNo (MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedSolventHalogenatedSolvent->FinalStreamReclassifyReclassify Mixture asHALOGENATED WASTENonHalogenatedSolvent->ReclassifyReclassify->FinalStreamIncinerationHigh-Temp Incineration(w/ Acid Scrubbers)FinalStream->Incineration

Figure 1: Decision tree for segregating brominated organic acid waste to ensure proper downstream incineration.

Regulatory Compliance (US EPA/RCRA Context)

While this specific compound is not explicitly "Listed" (P or U list) by the EPA, it falls under "Characteristic" waste due to its properties.[1][2]

Regulatory CategoryCodeApplicability
Corrosivity D002 Applicable if the waste is aqueous and pH is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.[3]
Toxicity (Characteristic) D004-D043 Not specifically listed, but the "Generator Knowledge" clause requires treating organohalogens as toxic.[1][2]
Halogenated Solvents F001/F002 If mixed with spent halogenated solvents (DCM, etc.), the mixture adopts these F-codes.

Important Note on "Drain Disposal": Under NO circumstances should this compound be poured down the drain.[1] Even if neutralized to pH 7, the organic bromide moiety remains intact.[2] Organohalogens are strictly regulated in municipal wastewater permits due to their resistance to biodegradation and potential to form toxic byproducts during water chlorination.

Emergency Spill Procedures

In the event of a benchtop spill of solid or liquid 6,8-Dibromo-2H-chromene-3-carboxylic acid:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use a N95 respirator or work in a hood.[2]

  • Neutralize (Liquids): Cover the spill with Sodium Carbonate (Soda Ash) or Spill-X-A (acid neutralizer).[1] Wait for bubbling to cease.

  • Absorb: Use vermiculite, dry sand, or chemical absorbent pads to collect the neutralized residue.[2]

  • Disposal: Scoop material into a waste container labeled "Debris from Chemical Spill: Halogenated Organic Acid." Do not place in regular trash.

References

  • PubChem. (2025).[1] 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid | C10H4Br2O4.[1] National Library of Medicine. [Link][1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1] [Link]

  • University of Akron. (2025).[1] Halogenated Waste Guidelines. Department of Environmental Health and Safety. [Link]

Personal protective equipment for handling 6,8-Dibromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide provides the operational safety architecture for handling 6,8-Dibromo-2H-chromene-3-carboxylic acid . As a halogenated benzopyran derivative, this compound serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in anticancer and antimicrobial drug discovery.

The Core Philosophy: Safety in the laboratory is not merely about compliance; it is about experimental integrity . Contamination of a sample due to poor handling is as detrimental as an injury. This protocol treats the operator and the compound as a single, protected ecosystem.

Hazard Assessment & Risk Logic

Before selecting PPE, we must understand the causality of the risk. This compound presents a dual-threat profile based on its functional groups:

Functional GroupAssociated HazardPhysiological Mechanism
Carboxylic Acid (-COOH) Corrosive / Irritant (H315, H319) Proton donation causes local pH drop on mucosal membranes, leading to immediate irritation or burns.
Dibromo Substitution (-Br) Lipophilicity / Absorption Heavy halogen atoms increase the compound's lipophilicity (LogP), potentially enhancing dermal absorption rates compared to non-halogenated analogs.
Chromene Core Bioactivity As a pharmacophore, it may interact with biological targets (e.g., Bcl-2 family proteins), necessitating containment to prevent sub-clinical exposure.

Primary Hazard Codes (Inferred from Analogs):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for this workflow.

A. Respiratory Protection (The Primary Barrier)
  • Requirement: Handling must occur within a certified Chemical Fume Hood .[6]

  • Logic: Brominated organic powders are often electrostatic. When transferred, micro-particulates can become airborne. A standard N95 mask offers insufficient protection against organic vapors if the compound is in solution.

  • Velocity Check: Ensure face velocity is between 80–100 fpm before commencing work.

B. Ocular Protection[2]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Standard safety glasses are insufficient.

  • Logic: As an acidic solid, dust ingress behind standard glasses can react with ocular moisture, creating a concentrated acidic solution directly on the cornea. Goggles provide the necessary seal.

C. Dermal Protection (Gloving Strategy)
  • Solid Handling: Single Nitrile Gloves (minimum 5 mil thickness).

  • Solution Handling: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Neoprene (Durability).

  • Logic: Halogenated solvents (often used to dissolve this compound, e.g., DCM or Chloroform) permeate thin nitrile rapidly. The acid component can then travel through the compromised glove.

D. Body Protection
  • Requirement: Standard flame-resistant lab coat (buttoned) + Long pants + Closed-toe shoes.

  • Logic: Minimizes skin surface area available for absorption in the event of a spill.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (The Critical Zone)
  • Context: This is the moment of highest exposure risk due to static generation.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder. Brominated compounds are notorious for "jumping" due to static charge.

  • Draft Shielding: Utilize the analytical balance's draft shield, but perform the weighing inside the fume hood if possible. If the balance is on a bench, use a powder containment hood .

  • Transfer: Dissolve the solid immediately after weighing to lock it into a liquid phase, reducing inhalation risk.

Phase 2: Reaction & Synthesis
  • Solvent Choice: When dissolving in halogenated solvents (DCM), be aware that the "heavy" nature of the solvent and the solute can create a dense vapor layer in the hood.

  • Temperature: If heating is required, use a reflux condenser. Never heat an open vessel of this acidic bromide solution.

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste .[7][8]

  • Segregation: DO NOT mix with strong bases (e.g., Sodium Hydroxide waste) or oxidizers. An acid-base reaction in a closed waste container can cause pressurization and explosion.

  • Labeling: Clearly mark the tag with "6,8-Dibromo-2H-chromene-3-carboxylic acid" – do not use abbreviations.

Visual Decision Logic

Figure 1: PPE Selection & Handling Decision Matrix

This diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Logic Start Start: Handling 6,8-Dibromo-2H-chromene-3-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution (Organic Solvent) State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Hood2 Engineering Control: Chemical Fume Hood Liquid->Hood2 Gloves1 Gloves: Single Nitrile (5 mil) Hood->Gloves1 Eyes1 Eyes: Splash Goggles Hood->Eyes1 Static Precautions: Anti-Static Gun + Draft Shield Hood->Static Gloves2 Gloves: Double Glove Strategy (Nitrile + Neoprene) Hood2->Gloves2 Eyes2 Eyes: Splash Goggles + Face Shield (if >100mL) Hood2->Eyes2 caption Figure 1: PPE and Engineering Control Decision Matrix based on physical state.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a containment breach.

Spill_Response Event Spill Detected Type Identify Spill Type Event->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Scoop Scoop into Disposable Container Cover->Scoop Clean1 Wipe area with Soap & Water Scoop->Clean1 Disposal Contact EHS for Disposal Label: Halogenated Organic Clean1->Disposal Wait Wait for Absorption Absorb->Wait Collect Collect into Halogenated Waste Pail Wait->Collect Clean2 Neutralize Surface (if acidic) then Wash Collect->Clean2 Clean2->Disposal caption Figure 2: Step-by-step emergency response for solid vs. liquid spills.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[1][9] Safety Data Sheet: Coumarin-3-carboxylic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Eco-friendly Approaches to Chromene Derivatives: Green Synthesis Strategies. PubMed.[10] Retrieved from

  • Temple University EHS. (2025). Halogenated Solvents in Laboratories: Disposal Guidelines. Retrieved from

  • Cayman Chemical. (2023).[2] Safety Data Sheet: Chromene Derivatives Handling. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2H-chromene-3-carboxylic acid
Reactant of Route 2
6,8-Dibromo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.